molecular formula C30H33N3O5S B7881776 KU-60019 CAS No. 894104-72-4

KU-60019

Cat. No.: B7881776
CAS No.: 894104-72-4
M. Wt: 547.7 g/mol
InChI Key: SCELLOWTHJGVIC-BGYRXZFFSA-N
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Description

KU-60019 is a useful research compound. Its molecular formula is C30H33N3O5S and its molecular weight is 547.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCELLOWTHJGVIC-BGYRXZFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580453
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925701-49-1
Record name KU-60019
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KU-60019
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

KU-60019: A Deep Dive into its Mechanism of Action as a Potent ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of KU-60019, a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and DNA damage response (DDR) pathways.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ATM kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs). By inhibiting ATM, this compound effectively abrogates downstream signaling cascades involved in cell cycle checkpoints, DNA repair, and apoptosis. This leads to the sensitization of cancer cells to DNA-damaging agents such as ionizing radiation. Furthermore, emerging evidence suggests that this compound also impacts pro-survival signaling pathways, including the AKT pathway, thereby inhibiting cell migration and invasion. This dual action positions this compound as a promising therapeutic agent in oncology.

Core Mechanism of Action: ATM Kinase Inhibition

This compound functions as a direct and potent inhibitor of the ATM kinase.[1][2] In cell-free assays, it exhibits a half-maximal inhibitory concentration (IC50) of 6.3 nM.[1][3][4][5] This potent inhibition is highly selective for ATM over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia and Rad3-related (ATR) protein.[3]

Quantitative Inhibitory Profile

The following table summarizes the key quantitative data regarding the inhibitory activity and selectivity of this compound.

KinaseIC50Selectivity vs. ATM (fold)
ATM 6.3 nM -
DNA-PKcs1.7 µM~270-fold
ATR>10 µM>1600-fold

Data compiled from multiple sources.[3][4][5]

Downstream Signaling Consequences of ATM Inhibition

The primary consequence of this compound-mediated ATM inhibition is the disruption of the DNA damage response pathway. In the presence of DNA double-strand breaks, typically induced by ionizing radiation or chemotherapy, ATM would normally phosphorylate a plethora of downstream targets to orchestrate a cellular response. This compound effectively prevents these phosphorylation events.

Key downstream targets whose radiation-induced phosphorylation is blocked by this compound include:

  • Checkpoint Kinase 2 (CHK2): Inhibition of CHK2 phosphorylation at Threonine 68 prevents the activation of this crucial effector kinase, which is responsible for instituting cell cycle checkpoints.[6]

  • p53: this compound completely inhibits the phosphorylation of p53 at Serine 15, a key event for its activation and subsequent induction of apoptosis or cell cycle arrest.[3][6]

  • γ-H2AX: The phosphorylation of the histone variant H2AX to form γ-H2AX is a critical early event in the recruitment of DNA repair factors to the site of damage. This compound partially inhibits the formation of γ-H2AX.[3][6]

The following diagram illustrates the canonical ATM signaling pathway and the point of intervention by this compound.

ATM_Signaling_Pathway cluster_0 Nucleus cluster_1 Downstream Effectors cluster_2 Cellular Response DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active Activation CHK2 CHK2 ATM_active->CHK2 P p53 p53 ATM_active->p53 P H2AX H2AX ATM_active->H2AX P KU60019 This compound KU60019->ATM_active Inhibition CHK2_p p-CHK2 (T68) CHK2->CHK2_p p53_p p-p53 (S15) p53->p53_p gH2AX γ-H2AX H2AX->gH2AX CellCycleArrest Cell Cycle Arrest CHK2_p->CellCycleArrest p53_p->CellCycleArrest Apoptosis Apoptosis p53_p->Apoptosis DNARepair DNA Repair gH2AX->DNARepair

ATM Signaling Pathway and this compound Inhibition.

Impact on Pro-Survival Signaling and Cell Motility

Beyond its role in the canonical DNA damage response, this compound has been shown to modulate pro-survival signaling pathways, notably the AKT pathway. Treatment with this compound leads to a reduction in the basal phosphorylation of AKT at Serine 473.[6] This effect suggests that ATM may regulate a phosphatase that acts on AKT.[6] The inhibition of AKT signaling, a key pathway in promoting cell survival, growth, and motility, contributes to the anti-cancer properties of this compound by inhibiting the migration and invasion of glioma cells.[6][7]

Experimental Protocols

The following methodologies are representative of the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ATM kinase.

  • Methodology:

    • Recombinant ATM kinase is incubated with a specific peptide substrate and ATP (radiolabeled or in a system with a phosphospecific antibody).

    • This compound is added at a range of concentrations.

    • The kinase reaction is allowed to proceed for a defined period at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or ELISA.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of Phosphoprotein Levels
  • Objective: To assess the effect of this compound on the phosphorylation of downstream ATM targets in a cellular context.

  • Methodology:

    • Human cancer cell lines (e.g., U87 or U1242 glioma cells) are cultured to 70-80% confluency.[6]

    • Cells are pre-treated with this compound at various concentrations (e.g., 1, 3, 10 µM) for 1 hour.[6]

    • Cells are then exposed to ionizing radiation (e.g., 5-10 Gy) to induce DNA damage.[6]

    • At specified time points post-irradiation (e.g., 15, 30, 60 minutes), cells are lysed, and protein concentration is determined.[6]

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies specific for phosphorylated proteins (e.g., anti-p-ATM (S1981), anti-p-p53 (S15), anti-p-CHK2 (T68), anti-γ-H2AX) and total protein levels as loading controls.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

The following diagram outlines the general workflow for a Western blot experiment to assess the effect of this compound.

Western_Blot_Workflow cluster_0 Experimental Workflow CellCulture Cell Culture (e.g., U87 Glioma) Treatment Treatment: 1. This compound (various conc.) 2. Ionizing Radiation CellCulture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-p53) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis: Quantify band intensity Detection->Analysis

Western Blot Experimental Workflow.
Colony-Forming Radiosurvival Assay

  • Objective: To determine the ability of this compound to sensitize cancer cells to ionizing radiation.

  • Methodology:

    • Cells are seeded at a low density in multi-well plates.

    • Cells are treated with a fixed concentration of this compound or vehicle control.

    • Cells are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[8]

    • After irradiation, the drug-containing medium is replaced with fresh medium.

    • Cells are allowed to grow for 10-14 days until visible colonies form.

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

    • The surviving fraction at each radiation dose is calculated and plotted to generate survival curves. The dose enhancement ratio (DER) can then be calculated.

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase. Its mechanism of action is centered on the direct inhibition of ATM's catalytic activity, leading to a comprehensive blockade of the DNA damage response pathway. This, in turn, results in the radiosensitization of cancer cells. The additional inhibitory effect on the pro-survival AKT pathway further underscores its therapeutic potential by limiting cancer cell motility and invasion. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and similar DDR inhibitors.

References

KU-60019: A Selective ATM Kinase Inhibitor for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular DNA damage response (DDR). As an improved analog of its predecessor, KU-55933, this compound offers enhanced potency and aqueous solubility, positioning it as a valuable tool for investigating DNA repair pathways and as a potential therapeutic agent for sensitizing cancer cells to radiation and chemotherapy.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed protocols for key experimental applications.

ATM kinase is a primary sensor of DNA double-strand breaks (DSBs), initiating a complex signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4] Inhibition of this pathway is a promising strategy in oncology, particularly for tumors with existing defects in DNA repair or those reliant on ATM for survival after genotoxic stress. This compound competitively binds to the ATP-binding pocket of ATM, effectively blocking its kinase activity and the subsequent phosphorylation of downstream targets.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, highlighting its potency, selectivity, and efficacy in cellular models.

Table 1: In Vitro Kinase Inhibitory Potency
Target KinaseAssay TypeIC50 ValueReference(s)
ATMCell-free kinase assay6.3 nM[2][6][7]
DNA-PKcsCell-free kinase assay1.7 µM[2][6][7]
ATRCell-free kinase assay>10 µM[2][6][7]
PI3KKinase panel screenNo significant activity at 1 µM[6]
mTORKinase panel screenNo significant activity at 1 µM[6]

This table demonstrates this compound's high selectivity for ATM, being approximately 270-fold and over 1600-fold more selective for ATM than for DNA-PKcs and ATR, respectively.[6][8]

Table 2: Cellular Activity and Radiosensitization
Cell Line(s)Assay TypeThis compound ConcentrationEffectReference(s)
U87, U1242 (Glioma)Western Blot1 µM>70% decrease in radiation-induced p53 (S15) phosphorylation[6]
U87, U1242 (Glioma)Western Blot3 µMComplete inhibition of radiation-induced p53 (S15) phosphorylation[7][9]
U87 (Glioma)Radiosensitization Assay1 µMDose Enhancement Ratio (DER) of 1.7[6][9]
U87 (Glioma)Radiosensitization Assay10 µMDose Enhancement Ratio (DER) of 4.4[6][9]
U87, U1242 (Glioma)Migration/Invasion Assay3 µM>50-70% inhibition of migration and ~60% inhibition of invasion[1][6]
MCF-7 (Breast Cancer)Cell Cycle Analysis3 µMArrested the majority of cells at the G1/S phase[10]

Signaling Pathways and Mechanisms

This compound exerts its effects by directly inhibiting ATM kinase activity, which disrupts the DNA damage response and other pro-survival signaling pathways.

ATM-Mediated DNA Damage Response (DDR)

Upon induction of DNA double-strand breaks by ionizing radiation (IR) or chemotherapeutics, ATM is activated and phosphorylates a multitude of downstream substrates. This cascade is central to cell cycle checkpoint activation and DNA repair. This compound's inhibition of ATM prevents these critical phosphorylation events.

ATM_DDR_Pathway ATM-Mediated DNA Damage Response Pathway cluster_input Genotoxic Stress cluster_ATM ATM Kinase cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes IR Ionizing Radiation ATM ATM (inactive) IR->ATM Induces DSBs ATM_active ATM (active) p-S1981 ATM->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylation p53 p53 ATM_active->p53 Phosphorylation H2AX γ-H2AX ATM_active->H2AX Phosphorylation KAP1 KAP1 ATM_active->KAP1 Phosphorylation KU60019 This compound KU60019->ATM_active Inhibition Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair H2AX->Repair Recruits repair factors KAP1->Repair

ATM DDR Pathway inhibited by this compound.
Impact on Pro-Survival Signaling

Beyond the canonical DDR, ATM has been shown to regulate pro-survival pathways, including the AKT signaling cascade. This compound has been observed to reduce the phosphorylation of AKT at serine 473, which can inhibit glioma cell migration and invasion, independent of its radiosensitizing effects.[4][9] This suggests ATM may regulate a phosphatase that acts on AKT.

Pro_Survival_Pathway Effect of this compound on Pro-Survival Signaling cluster_ATM ATM Kinase cluster_phosphatase Phosphatase Regulation cluster_AKT AKT Signaling cluster_outcomes Cellular Outcomes ATM_active ATM Phosphatase Unknown Phosphatase ATM_active->Phosphatase Activates? KU60019 This compound KU60019->ATM_active Inhibition pAKT p-AKT (S473) Phosphatase->pAKT Dephosphorylates AKT AKT AKT->pAKT Phosphorylation Migration Cell Migration pAKT->Migration Promotes Invasion Cell Invasion pAKT->Invasion Promotes Survival Pro-Survival Signaling pAKT->Survival Promotes

This compound's impact on AKT pro-survival signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Western Blot Analysis of ATM Signaling

This protocol is for assessing the inhibition of radiation-induced phosphorylation of ATM targets.[11]

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment Seed glioma cells (e.g., U87, U1242). Treat with this compound (e.g., 3 µM) for 1 hr. B 2. Irradiation Expose cells to Ionizing Radiation (e.g., 5-10 Gy). A->B C 3. Cell Lysis Harvest cells at time points (e.g., 15-60 min post-IR). Lyse cells in RIPA buffer with protease/phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration using BCA assay. C->D E 5. SDS-PAGE Separate protein lysates on polyacrylamide gels. D->E F 6. Protein Transfer Transfer separated proteins to a PVDF membrane. E->F G 7. Immunoblotting Probe membrane with primary antibodies (e.g., anti-p-p53, anti-p-H2AX, anti-p-ATM) followed by HRP-conjugated secondary antibodies. F->G H 8. Detection & Analysis Visualize bands using chemiluminescence. Normalize to loading control (e.g., β-actin). G->H

References

The Role of KU-60019 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KU-60019, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its critical role in the DNA Damage Response (DDR). This document summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for professionals in the fields of oncology, cell biology, and drug discovery.

Core Concepts: ATM and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, initiates apoptosis.[1] A central player in the DDR is the ATM kinase, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1][2] ATM is primarily activated by DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response.[1]

This compound: A Potent and Selective ATM Inhibitor

This compound is a second-generation ATM inhibitor, an improved analogue of KU-55933.[3][4] It exhibits high potency and selectivity for ATM, making it a valuable tool for studying the DDR and a promising candidate for cancer therapy.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

ParameterTargetValueCell Line/SystemReference(s)
IC50 ATM6.3 nMCell-free assay[2][3]
DNA-PKcs1.7 µMCell-free assay[2][3]
ATR>10 µMCell-free assay[2][3]
MCF711.9 µMAntiproliferative activity[3]
HCT116Comparable to this compoundGrowth inhibition[5]
Ki ATMApprox. half of KU-55933 (2.2 nM)In vitro[3][4]

Mechanism of Action: Abrogating the DNA Damage Response

This compound exerts its effects by competitively inhibiting the ATP-binding site of the ATM kinase. This inhibition prevents the phosphorylation of key downstream targets, effectively disrupting the DDR signaling cascade.

Key Downstream Targets and Cellular Consequences:
  • p53: Inhibition of ATM prevents the phosphorylation of p53 at Serine 15, a critical step for its activation and stabilization. This leads to a failure in p53-mediated cell cycle arrest and apoptosis.[4][6]

  • H2AX: this compound blocks the ATM-mediated phosphorylation of H2AX to form γ-H2AX, a crucial marker of DNA double-strand breaks and a scaffold for the recruitment of repair proteins.[2][4]

  • CHK2: The activation of the checkpoint kinase CHK2, a key effector of ATM-mediated cell cycle arrest, is inhibited by this compound.[2][4]

  • Cell Cycle Checkpoints: By inhibiting the ATM-p53-p21 and ATM-CHK2 pathways, this compound abrogates the G1/S and G2/M cell cycle checkpoints, allowing cells with damaged DNA to proceed through the cell cycle, often leading to mitotic catastrophe and cell death.

  • Pro-survival Signaling: this compound has been shown to reduce the phosphorylation of AKT at Serine 473, suggesting an impact on pro-survival signaling pathways.[4]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central role of ATM in the DNA damage response and the mechanism of action of this compound.

ATM_Signaling_Pathway cluster_0 DNA Damage Induction cluster_1 ATM Activation & Inhibition cluster_2 Downstream Signaling DNA_DSB DNA Double-Strand Break (DSB) ATM_inactive Inactive ATM (dimer) DNA_DSB->ATM_inactive recruits ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates KU60019 This compound KU60019->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 pp53 p-p53 p53->pp53 gH2AX γ-H2AX H2AX->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->Cell_Cycle_Arrest pp53->Cell_Cycle_Arrest Apoptosis Apoptosis pp53->Apoptosis DNA_Repair DNA Repair gH2AX->DNA_Repair Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Glioma cells) Start->Cell_Culture Treatment Treatment Cell_Culture->Treatment KU60019_Group This compound Treatment Treatment->KU60019_Group Test Control_Group Vehicle Control (e.g., DMSO) Treatment->Control_Group Control Damage_Induction Induce DNA Damage (e.g., Ionizing Radiation) KU60019_Group->Damage_Induction Control_Group->Damage_Induction Damage_Group Irradiation Damage_Induction->Damage_Group Yes No_Damage_Group No Irradiation Damage_Induction->No_Damage_Group No Incubation Incubation Damage_Group->Incubation No_Damage_Group->Incubation Analysis Downstream Analysis Incubation->Analysis Western_Blot Western Blot (p-ATM, p-p53, γ-H2AX) Analysis->Western_Blot Colony_Formation Colony Formation Assay Analysis->Colony_Formation Migration_Invasion Migration/Invasion Assay Analysis->Migration_Invasion End End Western_Blot->End Colony_Formation->End Migration_Invasion->End

References

KU-60019: A Technical Guide to its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] By targeting ATM, this compound effectively disrupts cell cycle checkpoints, particularly at the G1/S and G2/M transitions, and sensitizes cancer cells to DNA damaging agents like ionizing radiation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates that orchestrate cell cycle arrest, DNA repair, and apoptosis.[1][3] this compound functions as an ATP-competitive inhibitor of ATM, effectively blocking its kinase activity.[4] This inhibition prevents the phosphorylation of key cell cycle checkpoint proteins, thereby abrogating the cell's ability to halt progression through the cell cycle in response to DNA damage. The primary consequence of this action is the sensitization of tumor cells to radiotherapy and certain chemotherapeutic agents.[1][5]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various parameters, including its inhibitory concentration, effects on ATM target phosphorylation, and its ability to enhance the effects of radiation.

Table 1: Inhibitory Potency of this compound
Target KinaseIC50 (nM)Reference
ATM6.3[6]
DNA-PKcs1700[6]
ATR>10000[6]
Table 2: Inhibition of Radiation-Induced ATM Target Phosphorylation by this compound in Glioma Cells
Target Protein (Phosphorylation Site)Cell LineThis compound ConcentrationInhibitionReference
p53 (S15)U871 µMPartial[6]
p53 (S15)U873 µMComplete[6]
p53 (S15)U1242300 nMComplete[7]
γ-H2AX (S139)U8710 µMPartial[6]
γ-H2AX (S139)U1242300 nMComplete[7]
CHK2 (T68)U12423 µMComplete[1]
KAP1 (S824)U1242300 nMComplete[7]
AKT (S473)U873 µM~70% (basal)[8]
AKT (S473)U873 µMComplete (radiation-induced)[8]
Table 3: Radiosensitization Effect of this compound in Glioma Cells
Cell LineThis compound ConcentrationDose Enhancement Ratio (DER)Reference
U871 µM1.7[1]
U8710 µM4.4[1]
U873 µM3.0[5]
U12423 µMBetween 1.7 and 4.4[1]
U1242600 nM2.1[7]
U1242300 nM1.8[7]
U1242Not Specified3.2[5]

Effects on Cell Cycle Checkpoints

This compound disrupts both the G1/S and G2/M cell cycle checkpoints, which are critical for preventing the replication of damaged DNA and the segregation of damaged chromosomes.

G1/S Checkpoint Abrogation

In response to DNA damage, ATM activation leads to the phosphorylation and stabilization of p53. p53, a tumor suppressor, then transcriptionally activates the CDK inhibitor p21, which binds to and inhibits Cyclin E-CDK2 complexes, thereby halting the cell cycle at the G1/S transition. By inhibiting ATM, this compound prevents the stabilization of p53 and the subsequent induction of p21, allowing cells with DNA damage to proceed into S phase.

G2/M Checkpoint Abrogation

The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. ATM plays a crucial role in this checkpoint by activating the CHK2 kinase, which in turn phosphorylates and inactivates the CDC25C phosphatase. Inactive CDC25C cannot remove the inhibitory phosphate from the Cyclin B1-CDK1 complex, leading to G2 arrest. This compound's inhibition of ATM prevents the activation of the CHK2-CDC25C pathway, leading to a failure to arrest in G2 and premature entry into mitosis with unrepaired DNA, often resulting in mitotic catastrophe and cell death.[4][9] Studies have shown a significant increase in the percentage of G2/M-arrested cells following treatment with this compound in combination with γ-irradiation in glioblastoma cells.[4][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates (S15) CHK2 CHK2 ATM_active->CHK2 phosphorylates (T68) KU60019 This compound KU60019->ATM_active inhibits p21 p21 p53->p21 induces transcription CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits G1_S_Arrest G1/S Arrest CyclinE_CDK2->G1_S_Arrest progression blocked by inhibition CDC25C CDC25C CHK2->CDC25C inhibits CyclinB1_CDK1 Cyclin B1 / CDK1 CDC25C->CyclinB1_CDK1 activates G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest progression blocked by inhibition

Figure 1: ATM Signaling in Cell Cycle Checkpoint Control.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Glioma cell lines) Drug_Treatment 2. Treatment - this compound (various conc.) - +/- Ionizing Radiation Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting Drug_Treatment->Cell_Harvesting Western_Blot 4a. Western Blot Analysis (p-ATM, p-p53, p-CHK2) Cell_Harvesting->Western_Blot Flow_Cytometry 4b. Flow Cytometry (Cell Cycle Analysis) Cell_Harvesting->Flow_Cytometry Kinase_Assay 4c. In vitro Kinase Assay (ATM activity) Cell_Harvesting->Kinase_Assay Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Kinase_Assay->Data_Analysis

Figure 2: Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human glioma cell lines such as U87 and U1242 are commonly used.[1]

  • Culture Conditions: Cells are typically cultured in α-MEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 100 nM to 10 µM).[1][7]

  • Treatment Protocol: For radiosensitization studies, cells are pre-incubated with this compound for a specified time (e.g., 1 hour) before exposure to ionizing radiation.[1] The drug may be removed after a certain period (e.g., 16 hours post-irradiation) or maintained in the culture medium depending on the experimental design.[1]

Western Blot Analysis for Checkpoint Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest. Recommended starting dilutions for key antibodies are:

    • anti-p-ATM (Ser1981): 1:1000

    • anti-p-p53 (Ser15): 1:1000

    • anti-p-CHK2 (Thr68): 1:1000

    • anti-γ-H2AX (Ser139): 1:1000

    • anti-β-actin (loading control): 1:5000

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Adherent cells are trypsinized, and both adherent and suspension cells are collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70-80% ethanol and incubated for at least 30 minutes on ice to fix and permeabilize the cells.[10]

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[10][11] PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.

  • Incubation: Cells are incubated in the staining solution for at least 15-30 minutes at room temperature or 37°C in the dark.[12]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vitro ATM Kinase Assay
  • Immunoprecipitation of ATM: ATM is immunoprecipitated from cell lysates using an anti-ATM antibody.

  • Kinase Reaction: The immunoprecipitated ATM is incubated in a kinase buffer containing a known ATM substrate (e.g., a p53 fusion protein) and ATP (often radiolabeled [γ-32P]ATP). The reaction is performed in the presence or absence of varying concentrations of this compound.

  • Detection of Substrate Phosphorylation: The phosphorylation of the substrate is detected, typically by autoradiography after SDS-PAGE.

  • Quantification: The intensity of the phosphorylated substrate band is quantified to determine the inhibitory effect of this compound on ATM kinase activity.

Conclusion

This compound is a highly specific and potent inhibitor of ATM kinase that effectively abrogates G1/S and G2/M cell cycle checkpoints. This action underlies its significant potential as a radiosensitizing agent in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into the broader cellular effects of this compound will continue to delineate its therapeutic potential.

References

KU-60019: A Technical Guide to a Potent ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a second-generation, highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Developed as an improvement upon its predecessor, KU-55933, this compound demonstrates significantly enhanced efficacy in sensitizing cancer cells to radiation and chemotherapy.[1][2] ATM kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network that cells activate to repair DNA lesions and maintain genomic integrity. By inhibiting ATM, this compound effectively disrupts this repair mechanism, leading to increased cell death in cancer cells, particularly in those with existing DNA repair deficiencies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound, with the chemical name 2-((2R, 6S)-2, 6-Dimethyl-morpholin-4-yl)-N-[5-(6-morpholin-4-yl-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl]-acetamide, was developed as an analog of KU-55933.[1] The primary goal was to improve upon the potency and pharmacokinetic properties of the parent compound. The chemical synthesis of this compound is detailed in patent WO/2007/026157.[1]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Notes Reference
IC50 (ATM) 6.3 nMCell-free kinase assay[2]
Ki (ATM) Half of KU-55933[1]
IC50 (DNA-PK) 1.7 µM~270-fold less potent than for ATM[2]
IC50 (ATR) >10 µM~1600-fold less potent than for ATM[2]
Table 1: In vitro potency and selectivity of this compound against key DNA damage response kinases.
Cell Line Treatment Dose-Enhancement Ratio (DER) Reference
Human Glioma1 µM this compound1.7[3]
Human Glioma10 µM this compound4.4[3]
Human Glioma10 µM KU-559331.6[3]
Table 2: Radiosensitization effect of this compound in human glioma cells.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATM kinase activity. In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.

Signaling Pathways

ATM_Signaling_Pathway cluster_input Cellular Stress cluster_atm_activation ATM Activation cluster_downstream Downstream Effects cluster_cellular_response Cellular Response cluster_inhibition Inhibition by this compound DNA Double-Strand Breaks DNA Double-Strand Breaks ATM_inactive ATM (inactive) DNA Double-Strand Breaks->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylation (S15) CHK2 CHK2 ATM_active->CHK2 Phosphorylation (T68) H2AX H2AX (γH2AX) ATM_active->H2AX Phosphorylation (S139) AKT AKT (p-AKT S473) ATM_active->AKT Indirect Regulation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell Cycle Arrest DNA Repair DNA Repair H2AX->DNA Repair Inhibition of Migration/Invasion Inhibition of Migration/Invasion AKT->Inhibition of Migration/Invasion KU60019 This compound KU60019->ATM_active Inhibition

By inhibiting ATM, this compound prevents the phosphorylation of key downstream targets, including:

  • p53: Inhibition of p53 phosphorylation at Serine 15 prevents the induction of cell cycle arrest and apoptosis.[1]

  • CHK2: Blocking CHK2 phosphorylation at Threonine 68 disrupts cell cycle checkpoints.[1]

  • H2AX: Prevention of H2AX phosphorylation at Serine 139 (γH2AX) impairs the recruitment of DNA repair factors to the site of damage.[1]

  • AKT: this compound has also been shown to reduce the phosphorylation of AKT at Serine 473, which is involved in cell survival and migration.[1]

Experimental Protocols

Western Blot Analysis for ATM Signaling

This protocol is a composite based on methodologies described in studies investigating this compound.[1][4]

  • Cell Treatment: Plate cells (e.g., human glioma U87 or U1242) and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Induction of DNA Damage (Optional): Expose cells to ionizing radiation (e.g., 5-10 Gy) to induce DNA double-strand breaks.

  • Cell Lysis: Harvest cells at specified time points post-treatment/irradiation. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

    • Phospho-ATM (Ser1981)

    • Total ATM

    • Phospho-p53 (Ser15)

    • Total p53

    • Phospho-CHK2 (Thr68)

    • Total CHK2

    • γH2AX (Phospho-H2AX Ser139)

    • Phospho-AKT (Ser473)

    • Total AKT

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Western_Blot_Workflow Cell Treatment\n(this compound) Cell Treatment (this compound) Cell Lysis Cell Lysis Cell Treatment\n(this compound)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer\n(PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer\n(PVDF membrane) Blocking Blocking Protein Transfer\n(PVDF membrane)->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation->Secondary Antibody\nIncubation Detection (ECL) Detection (ECL) Secondary Antibody\nIncubation->Detection (ECL)

Cell Viability Assay (Trypan Blue Exclusion with FACS)

This protocol is based on the method described by Golding et al. (2009) to assess the radiosensitizing effects of this compound.[3]

  • Cell Seeding and Treatment: Seed cells in multi-well plates. After 24 hours, treat with this compound or vehicle for 1-2 hours prior to irradiation.

  • Irradiation: Irradiate cells with a range of doses (e.g., 0, 2, 4, 6, 8, 10 Gy).

  • Incubation: Incubate the cells for a period that allows for the assessment of clonogenic survival (typically 7-14 days), or for shorter-term viability assays, incubate for 48-72 hours.

  • Cell Harvesting: Trypsinize and collect the cells.

  • Trypan Blue Staining: Resuspend the cell pellet in a known volume of media. Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

  • FACS Analysis:

    • Acquire the stained cell suspension on a flow cytometer.

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.

    • Use a fluorescence channel (e.g., FL3 or a channel appropriate for 660 nm emission) to detect the fluorescence of Trypan Blue-positive (dead) cells. Live cells will be negative in this channel.

    • Quantify the percentage of live (unstained) and dead (stained, fluorescent) cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and radiation dose. The Dose-Enhancement Ratio (DER) can be calculated to quantify the extent of radiosensitization.

Multi-faceted Anti-Cancer Effects of this compound

Beyond its role as a radiosensitizer, this compound exhibits other anti-cancer properties.

KU60019_Effects cluster_direct_inhibition Direct Inhibition cluster_downstream_consequences Downstream Consequences cluster_cellular_outcomes Cellular Outcomes KU60019 This compound ATM_Inhibition ATM Kinase Inhibition KU60019->ATM_Inhibition DDR_Inhibition Inhibition of DNA Damage Response ATM_Inhibition->DDR_Inhibition AKT_Modulation Modulation of AKT Signaling ATM_Inhibition->AKT_Modulation Radiosensitization Radiosensitization DDR_Inhibition->Radiosensitization Chemosensitization Chemosensitization DDR_Inhibition->Chemosensitization Migration_Inhibition Inhibition of Cell Migration & Invasion AKT_Modulation->Migration_Inhibition

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate. Its high potency and selectivity for ATM kinase make it an invaluable asset for dissecting the complexities of the DNA damage response. The ability of this compound to sensitize cancer cells to genotoxic agents, coupled with its inhibitory effects on cell migration and invasion, underscores its potential as a multi-faceted anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

The Impact of KU-60019 on p53 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and consequences of KU-60019-mediated inhibition of p53 phosphorylation. This compound is a potent and highly specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). A primary function of activated ATM is the phosphorylation of the tumor suppressor protein p53, a key event in initiating cell cycle arrest, DNA repair, and apoptosis. By inhibiting ATM, this compound effectively abrogates this crucial signaling event, thereby sensitizing cancer cells to genotoxic agents.

Core Mechanism of Action

In response to DNA double-strand breaks (DSBs), induced by agents such as ionizing radiation (IR) or chemotherapeutics like doxorubicin, the ATM kinase is activated.[1][2] Activated ATM then phosphorylates a multitude of downstream targets to orchestrate the cellular response.[3] One of the most critical of these targets is the p53 tumor suppressor protein. Specifically, ATM phosphorylates p53 on serine 15 (Ser15) in the N-terminal transactivation domain.[1][3][4] This phosphorylation event is a key initial step that leads to the stabilization and activation of p53, allowing it to function as a transcription factor for genes involved in cell cycle checkpoints and apoptosis.[5]

This compound exerts its effect by competitively binding to the ATP-binding pocket of ATM, thereby inhibiting its kinase activity.[6] This direct inhibition prevents the phosphorylation of ATM's downstream targets, including p53 at Ser15.[1][3] The abrogation of p53 phosphorylation at this key residue disrupts the DNA damage response, preventing cell cycle arrest and DNA repair, which ultimately enhances the cytotoxic effects of DNA damaging agents in cancer cells.[1]

Quantitative Analysis of this compound-Mediated Inhibition of p53 Phosphorylation

The following tables summarize the quantitative data from various studies on the inhibitory effect of this compound on p53 phosphorylation.

Cell LineTreatmentThis compound ConcentrationEffect on p53 (Ser15) PhosphorylationReference
U87 GliomaIonizing Radiation (IR)1 µM>70% inhibition[3][7]
U87 GliomaIonizing Radiation (IR)3 µMComplete inhibition[3]
U1242 GliomaIonizing Radiation (IR)3 µMComplete inhibition[3]
MCF-7 Breast CancerDoxorubicinNot specifiedMarked reduction[1]
Cell LineThis compound ConcentrationTime PointEffect on IR-Induced p53 (S15) PhosphorylationReference
U87 Glioma3 µM15 min post-IRComplete inhibition[3]
U87 Glioma3 µM60 min post-IRComplete inhibition[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on p53 phosphorylation.

Western Blotting for Phospho-p53 (Ser15)

This protocol is a standard method to detect and quantify the levels of p53 phosphorylated at Serine 15.

a. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation, doxorubicin).

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA (bicinchoninic acid) protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p53 or a housekeeping protein like β-actin or GAPDH.

In Vitro ATM Kinase Assay

This assay directly measures the ability of ATM to phosphorylate its substrates and the inhibitory effect of this compound.

a. Immunoprecipitation of ATM:

  • Lyse cells and quantify protein concentration as described above.

  • Incubate the cell lysate with an anti-ATM antibody overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-ATM complex.

  • Wash the beads several times with lysis buffer and then with kinase assay buffer.

b. Kinase Reaction:

  • Resuspend the beads in kinase assay buffer containing a recombinant p53 substrate and ATP.

  • For the inhibition assay, pre-incubate the immunoprecipitated ATM with various concentrations of this compound before adding the substrate and ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

c. Detection of Phosphorylation:

  • Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-p53 (Ser15) specific antibody.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

ATM_p53_Pathway cluster_extracellular Extracellular Stimuli cluster_cellular Cellular Response IR Ionizing Radiation / Genotoxic Stress ATM ATM IR->ATM activates p53 p53 ATM->p53 phosphorylates p_p53 p-p53 (Ser15) DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis, DNA Repair) p_p53->DDR activates KU60019 This compound KU60019->ATM inhibits

Caption: The ATM-p53 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment (this compound +/- DNA Damage) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-p53 Ser15) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

References

The Foundational Role of KU-60019 in Glioma: A Technical Guide to a Potent ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on KU-60019, a second-generation ataxia telangiectasia mutated (ATM) kinase inhibitor, and its significant potential in the treatment of glioma. By elucidating its mechanism of action, summarizing key quantitative findings, and detailing experimental protocols, this document serves as a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Targeting the DNA Damage Response

This compound is a potent and specific inhibitor of the ATM kinase, a critical protein involved in the cellular response to DNA double-strand breaks (DSBs).[1][2] In glioma cells, ionizing radiation (IR) induces DSBs, activating ATM. Activated ATM then phosphorylates a multitude of downstream targets to orchestrate cell cycle checkpoints, DNA repair, and apoptosis.[1][3] By inhibiting ATM, this compound effectively abrogates these critical cellular repair processes, leading to the accumulation of DNA damage and subsequent cell death, thereby sensitizing glioma cells to radiation therapy.[1][4]

Quantitative Analysis of this compound's Efficacy in Glioma

The following tables summarize the key quantitative data from foundational studies on this compound in glioma cell lines.

Table 1: Radiosensitization Efficacy of this compound in Human Glioma Cell Lines

Cell LineThis compound ConcentrationDose-Enhancement Ratio (DER)Reference
U871 µM1.7[1]
U8710 µM4.4[1]
U12423 µMBetween U87 at 1 µM and 10 µM[1]
U873 µM3.0 (colony-forming assay)[1]
U12423 µMNot explicitly stated, but significant radiosensitization observed[5]
U873 µM3.0[5]
U12423 µM3.2[5]

DER is a measure of the enhancement of radiation effects by a sensitizing agent.

Table 2: Comparative Potency of this compound and its Predecessor, KU-55933

InhibitorConcentrationEffect on U87 cellsReference
KU-5593310 µMDER of 1.6[1]
This compound1 µMDER of 1.7[1]
This compound10 µMDER of 4.4[1]
KU-5593310 µMComplete inhibition of p53 (S15) phosphorylation[1]
KU-559333 µMIncomplete inhibition of p53 (S15) phosphorylation[1]
This compound3 µMComplete inhibition of radiation-induced CHK2 (T68) and p53 phosphorylation in U1242 cells[1]

Table 3: Effects of this compound on Glioma Cell Migration and Invasion

Cell LineThis compound ConcentrationEffectReference
U87Dose-dependent≥70% inhibition of migration[1]
U87Not specified~60% inhibition of invasion through matrigel[1]

Table 4: Impact of this compound on Glioma Cell Growth in Combination with Temozolomide (TMZ)

TreatmentCell LineEffect on Cell GrowthReference
This compound aloneU1242 (in co-culture with astrocytes)40-50% reduction[6]
TMZ aloneU1242 (in co-culture with astrocytes)40-50% reduction[6]
This compound + TMZU1242 (in co-culture with astrocytes)70% reduction[6]

Key Signaling Pathways Modulated by this compound in Glioma

This compound's impact extends beyond direct inhibition of DNA repair. It significantly modulates critical pro-survival signaling pathways within glioma cells, primarily the AKT and MEK/ERK pathways.[1]

ATM-AKT Signaling Axis

This compound has been shown to reduce the basal phosphorylation of AKT at serine 473 (S473).[1] This suggests that ATM kinase may regulate a protein phosphatase that acts on AKT.[1] The inhibition of AKT, a key regulator of cell survival and proliferation, contributes to the anti-tumor effects of this compound.[1]

ATM_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds AKT AKT IR->AKT activates ATM ATM Phosphatase Protein Phosphatase ATM->Phosphatase regulates KU60019 This compound KU60019->ATM inhibits pAKT p-AKT (S473) Phosphatase->pAKT dephosphorylates AKT->pAKT phosphorylates ProSurvival Pro-Survival Signaling pAKT->ProSurvival promotes

This compound inhibits ATM, impacting AKT signaling.
Impact on MEK/ERK Pathway

In addition to the AKT pathway, this compound also interferes with the MEK/ERK pro-survival signaling cascade.[1] The inhibition of both these key pathways likely contributes to the observed reduction in glioma cell migration and invasion.[1]

MEK_ERK_Pathway cluster_cytoplasm Cytoplasm ATM ATM MEK MEK ATM->MEK influences KU60019 This compound KU60019->ATM inhibits ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK phosphorylates ProSurvival Pro-Survival Signaling pERK->ProSurvival Migration Migration & Invasion pERK->Migration

This compound's effect on the MEK/ERK pathway.

Detailed Experimental Protocols

This section provides a synthesized overview of the key experimental methodologies employed in the foundational research of this compound in glioma.

Cell Culture and Drug Treatment
  • Cell Lines: Human glioma cell lines U87 and U1242 are commonly used.[1] Normal human fibroblasts and A-T (ataxia telangiectasia) fibroblasts serve as controls.[1]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.[1]

  • Treatment Protocol: For radiosensitization studies, cells are pre-treated with this compound for a specified period (e.g., 1 hour) before exposure to ionizing radiation.[1]

Western Blot Analysis
  • Purpose: To assess the phosphorylation status and expression levels of key proteins in the DNA damage response and pro-survival signaling pathways.

  • Procedure:

    • Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ATM, phospho-p53, phospho-CHK2, phospho-AKT, total AKT, β-actin).[1][5]

    • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection (ECL) E->F

Workflow for Western Blot Analysis.
Radiosensitivity Assays

  • Purpose: To quantify the ability of this compound to enhance the cell-killing effects of ionizing radiation.

  • Colony-Forming Assay:

    • Cells are seeded at a low density in culture plates.

    • After allowing the cells to attach, they are treated with this compound and irradiated.

    • The cells are then incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

    • Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated and plotted against the radiation dose to generate survival curves.[1]

  • Trypan Blue/FACS Assay:

    • Cells are treated with this compound and irradiated.

    • After a set period (e.g., 4-7 days), the cells are stained with Trypan blue.

    • The viability of the cells is then determined by flow cytometry, which can distinguish between live (unstained) and dead (blue-stained) cells.[1]

Cell Migration and Invasion Assays
  • Migration Assay (Transwell Assay):

    • Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber contains a chemoattractant (e.g., FBS).

    • This compound is added to the upper chamber.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and counted.[1]

  • Invasion Assay:

    • This assay is similar to the migration assay, but the Transwell membrane is coated with a layer of Matrigel, which mimics the extracellular matrix.

    • This requires the cells to actively degrade the matrix in order to invade and migrate to the lower chamber.[1]

In Vivo Orthotopic Xenograft Models
  • Purpose: To evaluate the efficacy of this compound as a radiosensitizer in a more clinically relevant animal model.

  • Procedure:

    • Cell Implantation: Human glioma cells (e.g., U87 or U1242) are stereotactically injected into the brains of immunodeficient mice.[5]

    • Tumor Growth Monitoring: Tumor growth is monitored using methods like bioluminescence imaging (if the cells are engineered to express luciferase).[7]

    • Drug Administration: this compound can be administered through various routes, including intratumoral delivery via convection-enhanced delivery (CED) or osmotic pumps to bypass the blood-brain barrier.[5][7]

    • Radiation Treatment: Mice receive targeted radiation to the head.

    • Survival Analysis: The survival of the mice in the different treatment groups (control, radiation alone, this compound alone, and combination) is monitored and analyzed.[5]

Conclusion and Future Directions

The foundational research on this compound has firmly established its potential as a potent radiosensitizer for glioma. Its ability to inhibit the ATM kinase, disrupt the DNA damage response, and interfere with critical pro-survival signaling pathways provides a multi-pronged attack on glioma cells. The preferential sensitization of p53-mutant gliomas by this compound suggests a potential for personalized therapeutic strategies.[4][5] Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this compound and other ATM inhibitors in the fight against this devastating disease. Future research should focus on optimizing drug delivery to the brain, exploring combination therapies with other DNA damage response inhibitors (e.g., PARP inhibitors), and identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy.[4]

References

An In-depth Technical Guide to the Radiosensitizing Properties of KU-60019

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of KU-60019, a second-generation, highly potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. We delve into its mechanism of action as a radiosensitizer, present key quantitative data from preclinical studies, and provide detailed experimental protocols. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology, radiation biology, and drug development who are exploring novel strategies to enhance the efficacy of radiotherapy.

Introduction: The Role of ATM in Radioresistance and the Advent of this compound

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a critical type of damage induced by ionizing radiation (IR).[1][2] By orchestrating a complex signaling network known as the DNA Damage Response (DDR), ATM activates cell cycle checkpoints, initiates DNA repair, and can trigger apoptosis, thereby promoting cell survival and contributing to the radioresistance of tumor cells.[1][2][3] Consequently, inhibiting ATM is a highly attractive strategy for sensitizing cancer cells to radiation therapy.[4][5]

This compound is a potent and selective small molecule inhibitor of ATM kinase.[1][2] It is an improved analog of the first-generation inhibitor, KU-55933, exhibiting significantly greater potency and more favorable pharmacokinetic properties.[2][6] Research has demonstrated that this compound effectively radiosensitizes a variety of cancer cells, most notably glioblastoma, by disrupting the DDR and compromising pro-survival signaling pathways.[1][4][5]

Mechanism of Action: How this compound Enhances Radiosensitivity

This compound exerts its radiosensitizing effects primarily by inhibiting the kinase activity of ATM. This action sets off a cascade of downstream effects that ultimately leave cancer cells more vulnerable to the cytotoxic effects of ionizing radiation.

2.1. Inhibition of the DNA Damage Response (DDR)

Upon induction of DSBs by radiation, ATM is activated and phosphorylates a multitude of downstream targets to initiate the DDR.[1] this compound, as a competitive ATP inhibitor, blocks this initial and critical step.[7] This leads to the abrogation of phosphorylation of key effector proteins, including:

  • p53 (at Serine 15): Preventing cell cycle arrest and apoptosis.[1][8]

  • CHK2 (at Threonine 68): Disrupting cell cycle checkpoint control.[1][9]

  • H2AX (at Serine 139, forming γ-H2AX): Impairing the recruitment of DNA repair factors to the damage site.[1][5]

  • KAP1: A protein involved in chromatin remodeling to facilitate DNA repair.[3][5]

By inhibiting these critical signaling events, this compound effectively dismantles the cell's ability to pause its cycle and repair radiation-induced DNA damage, leading to increased cell death.[1][10] The radiosensitization is specific to ATM inhibition, as this compound does not radiosensitize A-T fibroblasts, which lack functional ATM protein.[1][2][11]

2.2. Impact on Pro-Survival Signaling Pathways

Beyond its direct role in the DDR, ATM also influences pro-survival signaling pathways that are often dysregulated in cancer.[1] Studies have shown that this compound can reduce the basal and radiation-induced phosphorylation of AKT at Serine 473.[1][2][5] The AKT pathway is a crucial mediator of cell survival, growth, and proliferation. By dampening AKT signaling, this compound may further contribute to its anti-cancer effects and radiosensitization.[1] Interestingly, the inhibition of AKT or MEK/ERK signaling did not further enhance the radiosensitizing effect of this compound, suggesting that the compound's interference with these pro-survival pathways is a separate effect from its primary role in DDR inhibition.[1][2]

2.3. Inhibition of Cellular Migration and Invasion

In addition to its radiosensitizing properties, this compound has been shown to inhibit the migration and invasion of glioma cells in vitro.[1][2][9] This effect is thought to be mediated, at least in part, through the inhibition of ATM's influence on the AKT and MEK/ERK pathways, which are known to regulate cell motility.[1] This suggests that this compound could potentially limit tumor dispersal between radiation fractions, providing an additional therapeutic benefit.[4][12]

KU-60019_Mechanism_of_Action cluster_0 DNA Damage Response (DDR) cluster_1 Pro-Survival Signaling & Motility IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM ATM Kinase DSB->ATM activates p53 p53 ATM->p53 p CHK2 CHK2 ATM->CHK2 p H2AX H2AX ATM->H2AX p KU60019 This compound KU60019->ATM inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair H2AX->DNARepair Radiosensitization Radiosensitization CellCycleArrest->Radiosensitization DNARepair->Radiosensitization AKT AKT Migration Cell Migration/ Invasion AKT->Migration ATM_2 ATM Kinase ATM_2->AKT p KU60019_2 This compound KU60019_2->ATM_2

Caption: Mechanism of this compound action.

Quantitative Data Presentation

The potency and efficacy of this compound as a radiosensitizer have been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro Potency of this compound

ParameterThis compoundKU-55933 (Predecessor)Reference(s)
ATM IC₅₀ 6.3 nM~13 nM[2][9]
ATM Kᵢ ~2.2 nM~2.5 nM[2][11]
Selectivity vs. DNA-PK ~270-fold>100-fold[9]
Selectivity vs. ATR ~1600-fold>100-fold[9]

Table 2: Radiosensitization of Glioma Cells by this compound

Cell LineThis compound Conc.Dose Enhancement Ratio (DER)Assay MethodReference(s)
U87 1 µM1.7Trypan Blue/Flow Cytometry[1][9]
U87 10 µM4.4Trypan Blue/Flow Cytometry[1][9]
U87 3 µM3.0Clonogenic Survival[1][12]
U1242 3 µM3.2Clonogenic Survival[4][12]
U1242 0.6 µM2.5Clonogenic Survival[5]
U373 0.6 µM2.1Clonogenic Survival[5]

Table 3: Inhibition of Radiation-Induced ATM Target Phosphorylation

Cell LineThis compound Conc.Target ProteinInhibition LevelReference(s)
U87 1 µMp-p53 (S15)Partial Inhibition[1]
U87 3 µMp-p53 (S15)Complete Inhibition[1]
U1242 300 nMp-p53 (S15)Complete Inhibition[5]
U1242 300 nMp-H2AX (S139)Complete Inhibition[5]

Detailed Experimental Protocols

The following sections outline the methodologies commonly employed in the preclinical evaluation of this compound's radiosensitizing properties.

4.1. Cell Culture and Reagents

  • Cell Lines: Human glioblastoma cell lines such as U87 (p53 wild-type, PTEN null) and U1242 (p53 mutant, PTEN wild-type) are frequently used.[1][4] Ataxia-Telangiectasia (A-T) fibroblasts are used as a negative control to confirm ATM-specific action.[1][2]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 6 mM).[5][13] Aliquots are stored at -20°C.[13] For experiments, the stock is diluted in pre-warmed cell culture medium to the desired final concentration (typically ranging from 100 nM to 10 µM).[1][5][9]

4.2. In Vitro Radiosensitization Workflow

Experimental_Workflow start Start cell_seeding 1. Cell Seeding (e.g., U87, U1242) start->cell_seeding incubation_1 2. Overnight Incubation (Allow attachment) cell_seeding->incubation_1 treatment 3. Pre-treatment (Add this compound or Vehicle) incubation_1->treatment incubation_2 4. Incubation with Drug (e.g., 1 hour) treatment->incubation_2 irradiation 5. Ionizing Radiation (0-10 Gy) incubation_2->irradiation post_irradiation 6. Post-Irradiation Incubation irradiation->post_irradiation analysis 7. Analysis post_irradiation->analysis western_blot Western Blot (p-ATM, p-p53, etc.) analysis->western_blot Protein Analysis clonogenic_assay Clonogenic Assay (10-14 days) analysis->clonogenic_assay Long-term Survival viability_assay Viability Assay (e.g., MTT, Trypan Blue) analysis->viability_assay Short-term Viability end End western_blot->end clonogenic_assay->end viability_assay->end

Caption: In vitro radiosensitization workflow.

4.3. Key Assays

  • Western Blotting:

    • Cells are treated with this compound (e.g., 3 µM) for 1 hour, followed by irradiation (e.g., 5-10 Gy).[1][14]

    • Cell lysates are collected at various time points post-IR (e.g., 15-60 minutes).[1]

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies specific for phosphorylated proteins (e.g., p-ATM S1981, p-p53 S15, γ-H2AX) and total protein levels for normalization (e.g., β-actin, total ATM).[1][4]

    • Signal is detected using chemiluminescence and quantified.

  • Clonogenic Survival Assay:

    • Cells are seeded at low density and treated with this compound prior to irradiation (0-8 Gy).[4][12]

    • After irradiation, the drug-containing medium is replaced with fresh medium.[4][12]

    • Cells are incubated for 10-14 days to allow for colony formation.[4]

    • Colonies (defined as ≥50 cells) are fixed, stained with crystal violet, and counted.[4][12]

    • The surviving fraction is calculated for each dose, and survival curves are fitted using a linear-quadratic model to determine the Dose Enhancement Ratio (DER).[4][5]

  • Trypan Blue/Flow Cytometry Viability Assay:

    • This assay provides a faster assessment of cell viability.[1]

    • Cells are treated as described for the clonogenic assay.

    • At a set time post-irradiation, cells are harvested and stained with Trypan blue.

    • The proportion of viable (unstained) versus non-viable (blue) cells is quantified using a flow cytometer.[11]

4.4. In Vivo Orthotopic Xenograft Models

  • Model System: Human glioma cells (e.g., U1242 expressing luciferase) are implanted intracranially into immunodeficient mice.[4][12]

  • Drug Administration: Due to poor oral bioavailability, this compound is administered directly to the tumor site.[4][6] Methods include convection-enhanced delivery (CED) or implantation of an osmotic pump for continuous infusion.[4][12]

  • Treatment Regimen: Mice bearing established tumors receive this compound, radiation (often fractionated, e.g., 3 Gy fractions), or a combination of both.[4]

  • Endpoints: Tumor growth is monitored via bioluminescence imaging (BLI). The primary endpoint is overall survival.[4][12]

In Vivo Efficacy and Clinical Outlook

Preclinical in vivo studies have corroborated the potent radiosensitizing effects of this compound observed in vitro. In orthotopic glioma models, the combination of this compound and radiation significantly increased the survival of mice by 2- to 3-fold compared to either treatment alone.[4][12]

A particularly important finding is that gliomas with mutant p53 appear to be more sensitive to radiosensitization by this compound than their wild-type counterparts.[4][12] Given that p53 mutations are common in many cancers, this suggests a potential patient population that could derive significant benefit from this therapeutic strategy.[4]

The findings suggest that transient, localized inhibition of ATM kinase by this compound is a promising strategy for radiosensitizing glioblastoma and other resistant tumors.[3][5] The ability of this compound to also inhibit tumor cell growth and invasion between radiation fractions further strengthens its therapeutic potential.[3][5]

Logical_Relationships cluster_0 This compound Properties and Effects KU60019 This compound ATM_Inhibition Potent & Selective ATM Inhibition KU60019->ATM_Inhibition DDR_Inhibition Inhibition of DNA Damage Response ATM_Inhibition->DDR_Inhibition AKT_Modulation Modulation of AKT Signaling ATM_Inhibition->AKT_Modulation Radiosensitization Tumor Radiosensitization DDR_Inhibition->Radiosensitization Migration_Inhibition Inhibition of Cell Migration & Invasion AKT_Modulation->Migration_Inhibition Growth_Inhibition Inhibition of Tumor Growth & Spread Migration_Inhibition->Growth_Inhibition p53_mutant Preferential Effect in p53-mutant Tumors Radiosensitization->p53_mutant Therapeutic_Outcome Improved Therapeutic Outcome Radiosensitization->Therapeutic_Outcome Growth_Inhibition->Therapeutic_Outcome

Caption: Logical flow of this compound's therapeutic effects.

Conclusion

This compound is a powerful research tool and a promising therapeutic agent that potently radiosensitizes cancer cells through the specific inhibition of ATM kinase. Its well-defined mechanism of action, involving the disruption of the DNA damage response, is complemented by its ability to inhibit pro-survival signaling and cell motility. The quantitative data from in vitro and in vivo studies robustly support its efficacy, particularly in glioblastoma models and tumors with p53 mutations. Further preclinical and clinical investigation is warranted to translate the significant potential of this compound into improved outcomes for cancer patients undergoing radiotherapy.

References

KU-60019: A Deep Dive into its Modulation of γ-H2AX and CHK2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATM kinase inhibitor, KU-60019, and its profound effects on the DNA damage response (DDR) pathway, specifically focusing on the modulation of γ-H2AX and CHK2 signaling. This compound has emerged as a potent and specific tool for investigating ATM-dependent cellular processes and as a potential therapeutic agent to sensitize cancer cells to chemo- and radiotherapy.

Core Mechanism of Action: ATM Inhibition

This compound is a second-generation ATM (Ataxia-Telangiectasia Mutated) kinase inhibitor, an improved analog of the earlier compound, KU-55933.[1][2][3] It exhibits high potency with an IC50 of 6.3 nM in cell-free assays and demonstrates significant selectivity for ATM over other PI3K-like kinases such as DNA-PK and ATR.[2][3] In response to DNA double-strand breaks (DSBs), ATM is a master regulator that phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1][4][5] this compound exerts its effects by directly inhibiting the kinase activity of ATM, thereby preventing the phosphorylation and activation of its downstream effectors.

Impact on γ-H2AX Formation

A hallmark of the cellular response to DSBs is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1][6][7][8] This phosphorylation event is crucial for the recruitment of DNA repair proteins to the site of damage.[8][9] While ATM is a primary kinase responsible for H2AX phosphorylation, other kinases like DNA-PK and ATR can also contribute.[6][10][11]

This compound has been shown to significantly reduce the levels of radiation-induced γ-H2AX.[1] However, its effect can be partial, suggesting the involvement of other kinases in H2AX phosphorylation, especially at later time points.[1] The inhibition of γ-H2AX formation by this compound underscores its ability to disrupt the initial stages of the DNA damage response.

Modulation of CHK2 Signaling

Checkpoint kinase 2 (CHK2) is a critical downstream effector of ATM.[4] Following DNA damage, ATM phosphorylates CHK2 at threonine 68 (T68), leading to its dimerization and full activation.[4][12] Activated CHK2, in turn, phosphorylates a range of substrates to enforce cell cycle checkpoints, promote DNA repair, or induce apoptosis.[4][11]

This compound effectively abrogates the phosphorylation and activation of CHK2.[1] This inhibition of the ATM-CHK2 axis is a key mechanism by which this compound disrupts the G1/S and G2/M cell cycle checkpoints, thereby sensitizing cancer cells to DNA damaging agents.[1][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on γ-H2AX and CHK2 signaling as reported in various studies.

Cell LineTreatment ConditionsThis compound ConcentrationEffect on γ-H2AXReference
U87 Glioma1 hour post-irradiation10 µM (KU-55933)Partial reduction[1]
U87 Glioma15 minutes post-irradiationNot specifiedSignificant reduction[1]
Naive CD4 T cells48 hours10 µMEnhanced expression[14]
Cell LineTreatment ConditionsThis compound ConcentrationEffect on Phospho-CHK2 (T68)Reference
U1242 GliomaUp to 1 hour post-irradiation3 µMComplete inhibition[1]
Naive CD4 T cells48 hours10 µMInhibition[14]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language.

ATM_CHK2_H2AX_Pathway cluster_0 DNA Damage Response DSB DNA Double-Strand Break ATM ATM DSB->ATM activates H2AX H2AX ATM->H2AX phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates KU60019 This compound KU60019->ATM inhibits gH2AX γ-H2AX DDR Downstream DDR (Cell Cycle Arrest, DNA Repair, Apoptosis) gH2AX->DDR recruits repair proteins pCHK2 p-CHK2 (T68) pCHK2->DDR activates checkpoints

Figure 1: this compound inhibits the ATM-mediated DNA damage response pathway.

Western_Blot_Workflow cluster_1 Experimental Workflow: Western Blotting A 1. Cell Treatment (e.g., Irradiation +/- this compound) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-γ-H2AX, anti-p-CHK2) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Figure 2: A generalized workflow for detecting γ-H2AX and p-CHK2 via Western blotting.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to assess the effect of this compound on γ-H2AX and CHK2 signaling.

Cell Culture and Treatment
  • Cell Lines: Human glioma cell lines (e.g., U87, U1242) or other cancer cell lines of interest are commonly used.[1]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 1-10 µM).

  • Treatment Protocol: Cells are pre-treated with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) before induction of DNA damage.

  • DNA Damage Induction: DNA double-strand breaks are commonly induced by ionizing radiation (IR) using a cesium-137 source at a defined dose (e.g., 5-10 Gy).[1]

Western Blotting for Protein Phosphorylation
  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for:

      • Phospho-H2AX (Ser139) (γ-H2AX)

      • Total H2AX

      • Phospho-CHK2 (Thr68)

      • Total CHK2

      • A loading control (e.g., β-actin or GAPDH)

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γ-H2AX Foci Formation
  • Cell Seeding: Cells are seeded on glass coverslips in a multi-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with this compound and/or DNA damaging agents as described above.

  • Fixation and Permeabilization: At the desired time points, cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Coverslips are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Cells are incubated with a primary antibody against γ-H2AX for 1-2 hours at room temperature or overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Coverslips are mounted on glass slides using a mounting medium containing DAPI to counterstain the nuclei. Images are captured using a fluorescence or confocal microscope.

  • Analysis: The number and intensity of γ-H2AX foci per nucleus are quantified using image analysis software.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that functions by potently and selectively inhibiting ATM kinase. Its inhibitory action disrupts the phosphorylation and activation of key DNA damage response proteins, including H2AX and CHK2. This guide provides a foundational understanding of this compound's mechanism, its quantitative effects on γ-H2AX and CHK2 signaling, and detailed protocols for its investigation. The continued study of this compound and similar inhibitors will undoubtedly further elucidate the intricate network of the DNA damage response and may lead to improved cancer therapies.

References

The ATM Kinase Inhibitor KU-60019: A Technical Overview of Preclinical Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies of KU-60019, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action and Therapeutic Rationale

This compound is an improved analogue of the first-generation ATM inhibitor, KU-55933, exhibiting a higher potency with Ki and IC50 values approximately half those of its predecessor.[1][2] The primary mechanism of action of this compound is the specific inhibition of the ATM kinase, a critical regulator of the DNA damage response (DDR).[2][3] By inhibiting ATM, this compound disrupts cell cycle checkpoints and DNA repair mechanisms, thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[1][4] This targeted approach has shown promise in preclinical models of glioma, breast cancer, and lung cancer.[4][5][6]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across several studies and cancer cell lines. The following tables summarize the key findings regarding its inhibitory concentration, impact on downstream signaling, and its effectiveness as a sensitizing agent.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueCell Line/SystemReference
IC50 (ATM kinase)6.3 nMCell-free assay[7]
IC50 (DNA-PKcs)1.7 µMCell-free assay[8]
IC50 (ATR)>10 µMCell-free assay[8]
IC50 (Cell Viability)20 µMEndometrial Cancer Cells[9]
Table 2: Effect of this compound on ATM Signaling in Response to Ionizing Radiation (IR)
Cell LineTreatmentTarget ProteinPhosphorylation ChangeReference
U87 Glioma10 Gy IR + 1-10 µM this compoundp53 (S15)>70% decrease with 1 µM this compound[8]
U87 Glioma10 Gy IR + 10 µM this compoundγ-H2AXPartially reduced[1]
U1242 Glioma5 Gy IR + 3 µM this compoundCHK2 (T68)Completely inhibited[1]
U1242 Glioma5 Gy IR + 3 µM this compoundp-ATM (S1981)Suppressed[10]
Table 3: Radiosensitization and Chemosensitization Effects of this compound
Cell LineSensitizing AgentThis compound Conc.EffectReference
U87 GliomaIonizing Radiation1 µMDose-enhancement ratio of 1.7[8]
U87 GliomaIonizing Radiation10 µMDose-enhancement ratio of 4.4[8]
U1242 GliomaIonizing Radiation (8 Gy)3 µMDose-enhancement ratio of 3.2[11]
H1299 & A549 Lung CancerVP-16 (Etoposide)Not specifiedSynergistic suppression of cell growth[6]
MCF-7 Breast CancerDoxorubicinNot specifiedSignificantly increased chemosensitization[4]

Signaling Pathways Modulated by this compound

This compound primarily impacts the ATM-mediated DNA damage response pathway. In response to double-strand breaks (DSBs) induced by agents like ionizing radiation, ATM autophosphorylates and subsequently phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. This compound blocks this initial activation step.

KU_60019_ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 H2AX H2AX ATM_active->H2AX KU60019 This compound KU60019->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 phosphorylation Arrest Cell Cycle Arrest pCHK2->Arrest pp53 p-p53 p53->pp53 phosphorylation pp53->Arrest gH2AX γ-H2AX H2AX->gH2AX phosphorylation Repair DNA Repair gH2AX->Repair

Caption: Inhibition of the ATM signaling pathway by this compound.

Beyond the canonical DNA damage response, this compound has also been shown to affect pro-survival signaling pathways, notably by reducing the phosphorylation of AKT at serine 473.[1][2] This suggests a broader impact on cellular processes, including cell migration and invasion.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary studies. The following sections outline the protocols for key experiments performed with this compound.

Western Blot Analysis for ATM Pathway Inhibition

This protocol is designed to assess the phosphorylation status of ATM and its downstream targets.

  • Cell Culture and Treatment: Plate cancer cells (e.g., U87 or U1242 glioma cells) and grow to 70-80% confluency. Pre-treat cells with this compound at desired concentrations (e.g., 1-10 µM) for 1 hour.[12]

  • Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 5-10 Gy).[12]

  • Cell Lysis: Harvest cells at various time points post-irradiation (e.g., 15, 30, 60 minutes).[1] Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-ATM (Ser1981)

      • Total ATM

      • Phospho-p53 (Ser15)

      • Phospho-CHK2 (Thr68)

      • Phospho-H2AX (Ser139) (γ-H2AX)

      • β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Western_Blot_Workflow A Cell Culture & Treatment (this compound) B Induce DNA Damage (IR) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F PVDF Transfer E->F G Blocking F->G H Primary Antibody Incubation (e.g., p-ATM, p-p53) G->H I Secondary Antibody Incubation H->I J ECL Detection & Imaging I->J

Caption: Standard workflow for Western Blot analysis.
Cell Viability and Survival Assays

These assays are used to determine the cytotoxic and radiosensitizing effects of this compound.

A. AlamarBlue® (Resazurin) Assay for Cell Viability:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations, with or without a DNA-damaging agent.

  • Incubation: Incubate for 24-72 hours.

  • Assay: Add AlamarBlue® reagent (10% of the culture volume) to each well and incubate for 1-4 hours at 37°C.[8]

  • Measurement: Measure fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[8]

B. Colony Formation Assay for Radiosensitization:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach.

  • Treatment: Treat with this compound (e.g., 3 µM) for 1 hour prior to irradiation.[5]

  • Irradiation: Irradiate cells with varying doses of IR (e.g., 0, 2, 4, 6, 8 Gy).[11]

  • Incubation: Remove the drug-containing medium 16 hours post-irradiation and replace it with fresh medium.[5] Incubate for 10-14 days until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Analysis: Calculate the surviving fraction for each treatment group relative to the non-irradiated control.

Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound as required for the experiment.

  • Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization, then wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[13]

  • Storage: Store fixed cells at -20°C for at least 2 hours or overnight.[13]

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13]

  • Incubation: Incubate in the dark for 30 minutes at room temperature or overnight at 4°C.[13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Use a linear scale for the DNA content histogram to resolve G0/G1, S, and G2/M phase populations.[13]

Conclusion and Future Directions

The preliminary in vitro studies of this compound consistently demonstrate its potential as a targeted anti-cancer agent. Its high potency and specificity for the ATM kinase translate into effective sensitization of cancer cells to genotoxic therapies. Furthermore, its ability to modulate pro-survival pathways like AKT signaling suggests a broader therapeutic window that may also encompass the inhibition of tumor cell migration and invasion.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing cancer treatments.[5]

References

Methodological & Application

Application Notes and Protocols for KU-60019 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: KU-60019 Solubility and Application in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] With an IC50 value of 6.3 nM for ATM, it demonstrates significantly greater selectivity over other related kinases such as DNA-PK and ATR.[1][4][5] This high specificity makes this compound an invaluable tool for investigating ATM-dependent signaling pathways and for potential therapeutic applications, particularly as a radiosensitizer in cancer therapy.[2][3][4][6] These application notes provide detailed protocols for the solubilization of this compound in DMSO, its use in cell culture, and its effects on cellular pathways.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueCitations
Molecular Weight 547.67 g/mol
Molecular Formula C₃₀H₃₃N₃O₅S
Solubility in DMSO ≥27.4 mg/mL[1], 50 mg/mL (91.3 mM)[7][8], 100 mg/mL (182.59 mM)[4], Soluble to 100 mM[1][4][7][8]
Solubility in Ethanol ≥51.2 mg/mL, Soluble to 100 mM[1]
Solubility in Water Insoluble[1][4]

Table 2: Inhibitory Concentrations and Cellular Effects of this compound

ParameterCell Line(s)Value(s)Citations
ATM Kinase IC₅₀ Cell-free assay6.3 nM[1][4][5]
Selectivity vs. DNA-PK Cell-free assay~270-fold[1][4][5]
Selectivity vs. ATR Cell-free assay~1600-fold[1][4][5]
Effective in vitro concentration Glioma cells1-10 µM for radiosensitization, 3 µM for inhibition of migration and invasion[1][4]
Inhibition of p53 (S15) phosphorylation U87 Glioma cells>70% decrease at 1 µM[4]
Inhibition of AKT (S473) phosphorylation Glioma cells~70% (basal) and ~50% (insulin-induced) reduction at 3 µM[4]
Inhibition of cell migration (U87) U87 Glioma cells>70% at 3 µM[1]
Inhibition of cell invasion (U87) U87 Glioma cells~60% at 3 µM[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warm DMSO: To ensure maximal solubility, use fresh, anhydrous DMSO.[4]

  • Weigh this compound: In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 182.59 µL of DMSO to 10 mg of this compound).

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period to aid dissolution.[1]

  • Sterilization: While not always necessary due to the nature of DMSO, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][9][10] Store the aliquots at -20°C for up to several months or at -80°C for long-term storage (up to 2 years).[1][9]

Protocol 2: Treatment of Cells in Culture with this compound

This protocol outlines the steps for treating adherent cells with this compound from a DMSO stock solution.

Materials:

  • Cells seeded in a multi-well plate

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound DMSO stock solution (from Protocol 1)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Prepare Working Solution: Immediately before use, dilute the this compound DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration.[6] For example, to achieve a final concentration of 3 µM in 1 mL of medium, add 0.3 µL of a 10 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium as used for the highest concentration of this compound. It is critical to keep the final DMSO concentration consistent across all conditions and typically below 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 1 to 5 days).[1][6]

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability, western blotting for target phosphorylation, or migration assays.

Visualizations: Signaling Pathway and Experimental Workflow

KU60019_ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_targets Downstream Targets cluster_outcomes Cellular Outcomes DNA_Damage DNA Double-Strand Breaks ATM_dimer Inactive ATM Dimer DNA_Damage->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation p53 p53 ATM_monomer->p53 phosphorylates (S15) CHK2 CHK2 ATM_monomer->CHK2 phosphorylates (T68) H2AX γ-H2AX ATM_monomer->H2AX phosphorylates (S139) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DDR DNA Damage Response H2AX->DDR KU60019 This compound KU60019->ATM_monomer inhibits

Caption: ATM signaling pathway and the inhibitory action of this compound.

KU60019_Experimental_Workflow cluster_analysis 6. Downstream Analysis Prep_Stock 1. Prepare this compound Stock in DMSO (e.g., 10 mM) Prepare_Working 3. Prepare Working Solution in Pre-warmed Medium Prep_Stock->Prepare_Working Seed_Cells 2. Seed Cells in Culture Plates Treat_Cells 4. Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate 5. Incubate for a Defined Period Treat_Cells->Incubate Viability Cell Viability Assay Incubate->Viability Western Western Blot (e.g., p-ATM, p-p53) Incubate->Western Migration Migration/Invasion Assay Incubate->Migration

Caption: General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols for KU-60019 In Vitro Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal in vitro working concentrations of KU-60019, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. The provided protocols and data are intended to assist in the effective use of this compound in various cell-based assays.

This compound is a second-generation ATM inhibitor, an improvement upon its predecessor KU-55933, with a higher potency and similar target selectivity.[1][2] It is a valuable tool for studying the role of ATM in DNA damage response (DDR), cell cycle control, and prosurvival signaling pathways.

Key Characteristics:
  • Target: ATM kinase[1][3][4][5]

  • Potency: IC50 of 6.3 nM in cell-free assays[1][3][4][5][6]

  • Selectivity: Highly selective for ATM over other related kinases such as DNA-PKcs (IC50 = 1.7 µM) and ATR (IC50 > 10 µM)[1][3][5][6]

  • Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM)

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability[5]

Quantitative Data Summary

The optimal working concentration of this compound is application-dependent. The following tables summarize key quantitative data from in vitro studies to guide concentration selection.

Table 1: Inhibitory Potency (IC50 Values)
Target KinaseIC50 ValueNotesReference(s)
ATM 6.3 nM Cell-free kinase assay[1][3][4][5][6]
DNA-PKcs1.7 µMDemonstrates high selectivity for ATM.[1][3][5][6]
ATR>10 µMDemonstrates high selectivity for ATM.[1][3][5][6]
Panel of 229 other protein kinasesLittle to no activity at 1µMHighlights the specificity of the inhibitor.[1][6]
Table 2: Recommended Working Concentrations for Cell-Based Assays
ApplicationCell Type(s)Recommended ConcentrationObserved EffectReference(s)
Inhibition of ATM Signaling Human Glioma (U87, U1242)0.3 µM (300 nM)Complete inhibition of p53 and H2AX phosphorylation.[3]
Human Glioma (U87)1 µM>70% decrease in radiation-induced p53 (S15) phosphorylation.[1][2]
Human Glioma (U1242)3 µMComplete inhibition of radiation-induced CHK2 (T68) phosphorylation.[2]
Radiosensitization Human Glioma (U87)1 µMDose-enhancement ratio of 1.7.[1][2]
Human Glioma (U87)10 µMDose-enhancement ratio of 4.4.[1][2]
Inhibition of Cell Migration & Invasion Human Glioma (U87, U1242)3 µM>50-70% inhibition of migration and ~60% inhibition of invasion.[1][7]
Inhibition of AKT Signaling Human Glioma (U87, U1242)3 µMBlocks basal and insulin-induced AKT S473 phosphorylation.[1][2][7]
General Cytotoxicity VariousUp to 10 µMMinimal cytotoxicity observed.[8]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute the lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before adding to the cells.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: Inhibition of ATM-Mediated Phosphorylation (Western Blot)

This protocol is designed to assess the inhibition of radiation-induced phosphorylation of ATM targets.

  • Cell Seeding: Plate cells (e.g., human glioma U87 or U1242) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in complete medium at various concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

    • Incubate the cells for 1 hour at 37°C and 5% CO2.[2]

  • Induction of DNA Damage:

    • Expose the cells to a source of ionizing radiation (IR), such as an X-ray or gamma-ray irradiator (e.g., 5-10 Gy).[2][9]

    • A non-irradiated control group should be included.

  • Post-Irradiation Incubation: Return the cells to the incubator for a specified time to allow for the phosphorylation of ATM targets (e.g., 15 minutes to 1 hour).[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phosphorylated ATM targets (e.g., phospho-p53 (Ser15), γ-H2AX (phospho-H2AX Ser139), phospho-CHK2 (Thr68)) and total protein controls.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Protocol 3: Cell Viability and Radiosensitization Assay (Colony Formation Assay)

This assay determines the ability of this compound to enhance the cell-killing effects of ionizing radiation.

  • Cell Seeding:

    • Harvest and count the cells.

    • Plate a precise number of cells (e.g., 200-1000 cells/well in a 6-well plate) in complete medium. The exact number will depend on the cell line's plating efficiency and the radiation dose.

    • Allow the cells to attach for at least 6 hours.

  • Drug Treatment and Irradiation:

    • Treat the cells with this compound at the desired concentration (e.g., 1 µM or 3 µM) or vehicle control for 1 hour prior to irradiation.[2][9]

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[9]

  • Colony Growth:

    • After irradiation, the drug can be left in the medium or washed out and replaced with fresh medium. For this compound, it has been reported to be removed 16 hours post-IR in some protocols.[2]

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with a solution such as methanol or 10% formalin.

    • Stain the colonies with a 0.5% crystal violet solution.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment group by normalizing to the plating efficiency of the non-irradiated control.

    • Plot the surviving fraction against the radiation dose to generate survival curves.

    • The dose-enhancement ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.

Visualizations

Signaling Pathway of this compound Action

KU60019_Pathway cluster_0 DNA Damage Response cluster_1 Pro-Survival Signaling DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 H2AX H2AX ATM->H2AX AKT AKT ATM->AKT regulates phosphatase DDR_Effectors Cell Cycle Arrest, DNA Repair, Apoptosis p53->DDR_Effectors CHK2->DDR_Effectors H2AX->DDR_Effectors recruits repair factors Migration_Invasion Cell Migration & Invasion AKT->Migration_Invasion KU60019 This compound KU60019->ATM

Caption: Mechanism of this compound action on ATM-mediated signaling pathways.

Experimental Workflow for Radiosensitization Study

Radiosensitization_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation & Analysis A 1. Seed Cells (e.g., Colony Formation Assay density) B 2. Allow Cells to Attach (approx. 6 hours) A->B C 3. Pre-treat with this compound or Vehicle (1 hour) B->C D 4. Irradiate Cells (Dose range: 0-8 Gy) C->D E 5. Incubate for Colony Growth (10-14 days) D->E F 6. Fix, Stain, and Count Colonies E->F G 7. Analyze Data (Calculate Surviving Fraction & DER) F->G

References

Application Notes and Protocols: Utilizing KU-60019 for Radiosensitization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of KU-60019 as a radiosensitizing agent in cancer research. This compound is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, this compound compromises critical cell cycle checkpoints and DNA repair mechanisms, thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation (IR).[1][3]

Mechanism of Action

Upon DNA double-strand breaks (DSBs) induced by ionizing radiation, the ATM kinase is activated and phosphorylates a plethora of downstream targets.[1] These targets include key proteins involved in cell cycle arrest (e.g., p53 and CHK2) and DNA repair (e.g., H2AX).[1][2] This orchestrated response allows the cell time to repair the damaged DNA before proceeding with cell division. This compound competitively binds to the ATP-binding pocket of ATM, effectively blocking its kinase activity.[4] This inhibition prevents the downstream signaling cascade, leading to a failure in cell cycle arrest and DNA repair, ultimately resulting in increased cell death following radiation.[1][2] Furthermore, this compound has been shown to impact pro-survival signaling pathways, such as AKT, further contributing to its anti-cancer effects.[1][3]

Signaling Pathway

KU60019_Pathway cluster_0 Cellular Response to Ionizing Radiation cluster_1 Downstream Effectors cluster_2 Cellular Outcomes IR Ionizing Radiation DNA_DSB DNA Double-Strand Breaks IR->DNA_DSB ATM ATM Kinase DNA_DSB->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates H2AX γ-H2AX ATM->H2AX phosphorylates AKT AKT (pro-survival) ATM->AKT regulates KU60019 This compound KU60019->ATM inhibits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) p53->CellCycleArrest CHK2->CellCycleArrest DNARepair DNA Repair H2AX->DNARepair CellSurvival Cell Survival AKT->CellSurvival CellCycleArrest->CellSurvival DNARepair->CellSurvival Apoptosis Apoptosis/Cell Death CellSurvival->Apoptosis inhibits

Caption: Signaling pathway of this compound in radiosensitization.

Data Presentation: Efficacy of this compound as a Radiosensitizer

The following tables summarize the quantitative data on the radiosensitizing effects of this compound in various glioma cell lines. The Dose Enhancement Ratio (DER) is a common metric used to quantify the magnitude of radiosensitization, calculated as the ratio of radiation doses required to achieve the same level of cell killing without and with the drug.

Cell LineThis compound ConcentrationRadiation Dose (Gy)Outcome MeasureResultReference
U871 µM2-8Clonogenic SurvivalDER = 1.7[1]
U8710 µM2-8Clonogenic SurvivalDER = 4.4[1]
U12423 µM2-8Clonogenic SurvivalSignificant Radiosensitization[1]
U1242300 nM (continuous)2-6Clonogenic SurvivalDER = 1.8[2]
U1242600 nM (continuous)2-6Clonogenic SurvivalDER = 2.1[2]
Cell LineThis compound ConcentrationDownstream TargetEffectReference
U871 µMp53 (S15) phosphorylation>70% decrease[5]
U1242300 nMp53 (S15) phosphorylationComplete inhibition[2]
U1242300 nMH2AX (S139) phosphorylationComplete inhibition[2]
U873 µMAKT (S473) phosphorylation~70% decrease (basal)[5]

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[6][7]

Materials:

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 50% methanol)

  • Glutaraldehyde fixation solution (6.0% v/v)

  • Irradiator (X-ray or gamma-ray source)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure the formation of a countable number of colonies (50-150) per well.[8]

  • Drug Treatment:

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours prior to irradiation.[1]

  • Irradiation:

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation:

    • The drug can be removed 16 hours post-irradiation by replacing the medium with fresh medium, or for continuous exposure studies, the drug can be left in the medium for the duration of the experiment.[1][2]

    • Incubate the plates for 10-14 days to allow for colony formation.[8]

  • Fixation and Staining:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with glutaraldehyde solution for 5 minutes.[7]

    • Remove the fixative and stain the colonies with Crystal Violet solution for 30 minutes.[9]

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies containing at least 50 cells.[6][7]

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition and plot the data to generate survival curves.

    • Determine the Dose Enhancement Ratio (DER).

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks.[10][11][12]

Materials:

  • Cells grown on coverslips in multi-well plates

  • This compound

  • Irradiator

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and allow them to attach.

    • Treat with this compound for 1 hour prior to irradiation.

    • Irradiate the cells with a specific dose (e.g., 2 or 5 Gy).

    • Fix the cells at various time points post-irradiation (e.g., 30 min, 1h, 24h) to assess DNA repair kinetics.

  • Immunostaining:

    • Fix cells with 4% PFA for 30 minutes at room temperature.[10]

    • Wash three times with PBS.[10]

    • Permeabilize with 0.3% Triton X-100 for 30 minutes.[10]

    • Block with 5% BSA for 30 minutes.[10]

    • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[10]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).[10]

Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution of cell populations.[13]

Materials:

  • Cell culture reagents

  • This compound

  • Irradiator

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound and/or radiation as required for the experiment.

    • Harvest cells by trypsinization, including the supernatant to collect any floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate on ice for at least 2 hours or store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells drug_tx Treat with this compound (or vehicle) start->drug_tx radiation Irradiate (various doses) drug_tx->radiation clonogenic Clonogenic Survival Assay (10-14 days) radiation->clonogenic gH2AX γ-H2AX Foci Assay (30 min - 24 h post-IR) radiation->gH2AX cell_cycle Cell Cycle Analysis (e.g., 24 h post-IR) radiation->cell_cycle survival_curves Survival Curves & DER clonogenic->survival_curves foci_quant Foci Quantification gH2AX->foci_quant cell_dist Cell Cycle Distribution cell_cycle->cell_dist

Caption: General experimental workflow for a radiosensitization assay using this compound.

References

Application Notes and Protocols for p-ATM (Ser1981) Detection by Western Blot Following KU-60019 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Ataxia Telangiectasia Mutated (p-ATM) at serine 1981 via Western blot in response to treatment with KU-60019, a potent and specific ATM kinase inhibitor.

This compound is an improved analog of KU-55933 and acts as a highly effective radiosensitizer by inhibiting ATM-mediated DNA damage response events.[1][2] With an IC50 of 6.3 nM for ATM in cell-free assays, it demonstrates high selectivity for ATM over other kinases such as DNA-PK and ATR.[1] This protocol is designed to enable researchers to accurately assess the inhibitory effect of this compound on ATM activation.

Signaling Pathway of ATM Inhibition by this compound

The following diagram illustrates the signaling pathway involving ATM activation in response to DNA double-strand breaks (DSBs) and its inhibition by this compound. In response to DSBs, inactive ATM dimers autophosphorylate at Ser1981, leading to their dissociation into active monomers.[3] These active ATM monomers then phosphorylate a multitude of downstream substrates, including p53, H2AX, and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[2] this compound specifically inhibits the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets.

ATM_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 ATM Kinase Inhibition cluster_2 Downstream Signaling DSB DNA Double-Strand Breaks (DSBs) ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive activates ATM_active Active p-ATM (Ser1981) (monomer) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Substrates (e.g., p53, γ-H2AX, CHK2) ATM_active->Downstream phosphorylates KU60019 This compound KU60019->ATM_active inhibits Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response

Caption: ATM activation by DNA damage and inhibition by this compound.

Experimental Workflow for p-ATM Western Blot

The following diagram outlines the key steps in the experimental workflow for assessing p-ATM levels following this compound treatment and induction of DNA damage.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Seed Cells B 2. Treat with this compound (e.g., 1-10 µM) A->B C 3. Induce DNA Damage (e.g., IR or etoposide) B->C D 4. Cell Lysis (with phosphatase inhibitors) C->D E 5. Protein Quantification (e.g., BCA assay) D->E F 6. Prepare Lysates for SDS-PAGE (add loading buffer, heat) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to Membrane (e.g., PVDF) G->H I 9. Blocking (5% BSA in TBST) H->I J 10. Primary Antibody Incubation (p-ATM Ser1981 & Total ATM) I->J K 11. Secondary Antibody Incubation J->K L 12. Signal Detection (ECL) K->L M 13. Image Acquisition L->M N 14. Densitometry Analysis M->N O 15. Normalize p-ATM to Total ATM N->O

Caption: Workflow for p-ATM Western blot analysis.

Quantitative Data Summary

ParameterRecommendationNotes
This compound Concentration 1 - 10 µMA concentration of 3 µM has been shown to be effective in blocking ATM-mediated phosphorylation.[2][4]
DNA Damage Induction Ionizing Radiation (IR) or EtoposideThe specific dose and time should be optimized for the cell line being used.
Primary Antibody: p-ATM (Ser1981) Varies by manufacturerRefer to the manufacturer's datasheet for the recommended dilution.
Primary Antibody: Total ATM Varies by manufacturerRefer to the manufacturer's datasheet for the recommended dilution. Used for normalization.
Blocking Buffer 5% (w/v) BSA in TBSTBovine Serum Albumin (BSA) is recommended over milk to avoid cross-reactivity with phospho-specific antibodies.[5][6]
Lysis Buffer Additives Phosphatase and Protease InhibitorsEssential for preserving the phosphorylation state of proteins.[5]

Detailed Experimental Protocol

This protocol outlines the steps for performing a Western blot to detect p-ATM (Ser1981) following treatment with this compound.

1. Cell Culture and Treatment

  • Seed the cells of interest at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for 1 hour.[4] Include a vehicle-only control (e.g., DMSO).

  • Induce DNA damage. This can be achieved through methods such as ionizing radiation (IR) or treatment with a chemotherapeutic agent like etoposide. The dose and duration of treatment should be optimized for your specific cell line and experimental question.

  • Harvest the cells at the desired time points post-damage induction.

2. Sample Preparation

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Prepare the protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

3. Gel Electrophoresis and Protein Transfer

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting

  • Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5] It is advisable to avoid milk as a blocking agent as it contains phosphoproteins that can increase background.[5][6]

  • Incubate the membrane with the primary antibody against p-ATM (Ser1981) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a good starting point is the manufacturer's recommendation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ATM or a loading control protein like β-actin. For more accurate quantification, it is recommended to run parallel blots or use a multiplex fluorescent Western blotting approach to detect both the phosphorylated and total protein on the same membrane.[5][6]

  • Quantify the band intensities using densitometry software. The level of p-ATM should be normalized to the level of total ATM.

References

Application Notes and Protocols for KU-60019 in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing KU-60019, a potent and specific inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, in cell migration assays. Understanding the effect of this compound on cell motility is crucial for research in cancer biology and the development of novel therapeutics that can curtail tumor dispersal.[1][2][3][4]

Introduction to this compound

This compound is a second-generation, highly specific small molecule inhibitor of the ATM kinase, a critical regulator of the DNA damage response (DDR).[1][3] Beyond its role as a radiosensitizer, emerging evidence indicates that this compound effectively inhibits the migration and invasion of various cancer cells, including glioma and breast cancer.[1][2][3][5] The mechanism underlying this inhibition is linked to the disruption of ATM-dependent signaling pathways that regulate cell motility, including the AKT and ERK pathways.[1][3] These notes detail two standard in vitro methods to assess the impact of this compound on cell migration: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical cell migration experiment using this compound.

Assay Type Cell Line This compound Concentration (µM) Endpoint Measurement Result (% of Control) Reference
Transwell MigrationU87-Luc Glioma1Relative Luminescence80%[1][5]
360%[1][5]
1040%[1][5]
Wound HealingU1242 Glioma3Gap Closure at 10h50% slower than control[5]
Transwell InvasionMCF-7 Breast Cancer3Number of Invading CellsSignificantly lower than control[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound inhibits cell migration.

KU60019_Pathway cluster_0 Cellular Processes cluster_1 Signaling Cascade Migration Cell Migration & Invasion KU60019 This compound ATM ATM Kinase KU60019->ATM Inhibits AKT AKT (Phosphorylation) ATM->AKT Regulates ERK ERK (Phosphorylation) ATM->ERK Prosurvival Pro-survival Signaling AKT->Prosurvival ERK->Prosurvival Prosurvival->Migration

Caption: Proposed signaling pathway of this compound in inhibiting cell migration.

Experimental Protocols

Two primary methods for assessing cell migration are detailed below: the wound healing assay and the transwell migration assay.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration.[6][7][8][9] A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.

Experimental Workflow Diagram

Wound_Healing_Workflow A 1. Seed cells and grow to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove debris and add media with this compound B->C D 4. Image the scratch at T=0 C->D E 5. Incubate and acquire images at regular time intervals D->E F 6. Analyze images to quantify the rate of wound closure E->F

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[10]

    • Incubate in standard conditions (e.g., 37°C, 5% CO₂).

  • Creating the Wound:

    • Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.[6][7] A perpendicular scratch can also be made to create a cross.[6][10]

    • To ensure consistency, apply firm and even pressure. Using a ruler as a guide can improve straightness.

  • Treatment with this compound:

    • Gently wash the wells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free media to remove detached cells and debris.[10][11]

    • Add fresh culture medium containing the desired concentration of this compound (e.g., 1, 3, or 10 µM) or a vehicle control (e.g., DMSO).[1][5] It is recommended to use a medium with reduced serum to minimize cell proliferation.

  • Image Acquisition:

    • Immediately after adding the treatment, capture the first image of the scratch (T=0) using a phase-contrast microscope at low magnification (e.g., 4x or 10x).[7][10]

    • Mark reference points on the plate to ensure the same field of view is imaged at each time point.[7]

    • Continue to capture images at regular intervals (e.g., every 4, 8, or 12 hours) until the wound in the control wells is nearly closed.[10]

  • Data Analysis:

    • The area of the scratch at each time point can be measured using image analysis software such as ImageJ.

    • Calculate the rate of wound closure by comparing the change in the area of the scratch over time between the this compound treated groups and the control group.

Transwell (Boyden Chamber) Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[12][13][14][15] It is a more quantitative method than the wound healing assay.

Experimental Workflow Diagram

Transwell_Workflow A 1. Place transwell inserts into a multi-well plate B 2. Add chemoattractant to the lower chamber A->B C 3. Seed cells (pre-treated with This compound) into the upper chamber B->C D 4. Incubate for a defined period (e.g., 6-24 hours) C->D E 5. Remove non-migrated cells from the top of the insert D->E F 6. Fix and stain the migrated cells on the bottom of the insert E->F G 7. Image and count the migrated cells F->G

Caption: Workflow for the transwell migration assay.

Detailed Protocol

  • Preparation:

    • Rehydrate the transwell inserts (typically with 8 µm pores for tumor cells) by adding serum-free media to the top and bottom chambers and incubating for at least 30 minutes at 37°C.[1]

    • Prepare a cell suspension in a serum-free or low-serum medium. Cells should be pre-treated with various concentrations of this compound or vehicle control for a specified time before seeding.

  • Assay Setup:

    • Remove the rehydration medium.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the well plate.[12]

    • Add the cell suspension containing this compound or vehicle control to the upper chamber (the transwell insert).[12] A typical cell density is 1 x 10⁵ cells per insert.[12]

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (this can range from 4 to 24 hours and should be optimized for the specific cell line).[12]

  • Fixation and Staining:

    • After incubation, carefully remove the transwell inserts.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[12]

    • Fix the migrated cells on the lower surface of the membrane with a fixative such as 4% paraformaldehyde or methanol for 10-20 minutes.

    • Stain the fixed cells with a staining solution like crystal violet (0.1% in 2% ethanol) for 20-30 minutes.[6]

  • Quantification:

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several representative fields of view for each insert.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured with a plate reader to quantify the relative number of migrated cells.

For Invasion Assays: The protocol is similar, but the transwell inserts are first coated with a layer of extracellular matrix material, such as Matrigel, to simulate a basement membrane.[11][13] This allows for the assessment of a compound's effect on the invasive potential of cells.

References

Application Notes and Protocols for KU-60019 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of KU-60019, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, in mouse models. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a potential therapeutic agent, particularly as a radiosensitizer and chemosensitizer.

Introduction

This compound is a second-generation ATM inhibitor with significantly improved potency and specificity over its predecessor, KU-55933.[1][2] It functions by inhibiting ATM-mediated DNA damage response (DDR) pathways, thereby sensitizing cancer cells to ionizing radiation and certain chemotherapeutic agents.[3][4] Beyond its role in the DDR, this compound has also been shown to impact pro-survival signaling pathways, such as AKT and ERK, and to inhibit cancer cell migration and invasion.[1][2] These characteristics make it a promising candidate for preclinical and clinical development.

Data Presentation

The following tables summarize quantitative data from various in vivo studies utilizing this compound in mouse models.

Table 1: this compound Dosage and Administration Routes in Mouse Models

Cancer TypeMouse ModelDosageAdministration RouteVehicle/FormulationSource
GlioblastomaOrthotopic U1242/luc-GFP xenografts in athymic female mice10 µMIntratumoral via osmotic pump (0.5 µL/h)Not specified[5]
GlioblastomaOrthotopic U1242/luc-GFP xenografts in athymic female mice250 µM in 12.5 µLIntratumoral via convection-enhanced delivery (CED)Not specified[3][5]
GlioblastomaOrthotopic COMI GB xenografts in immunodeficient mice250 µM in 12.5 µL or 20 µLIntratumoral via convection-enhanced delivery (CED)2.5% ethanol in 0.9% NaCl[6]
Colorectal CancerHCT116 or MC38 tumor-bearing C57BL/6J and Athymic-nude FOXn1nu/nu mice0.5 mg/kgTail vein injection0.9% normal saline[7]
PTEN-deficient tumorsNot specified100 mg/kgNot specified (likely systemic)Not specified[8]

Table 2: Treatment Schedules for this compound in Combination Therapy

Cancer TypeCombination AgentThis compound ScheduleCombination Agent ScheduleOutcomeSource
GlioblastomaRadiation (3 Gy)250 µM infused by CED on days 6, 9, and 12 post-cell injection3 Gy immediately following each this compound infusionSignificantly increased survival[3][9]
GlioblastomaRadiation (2 Gy)Continuous delivery via osmotic pump2 Gy of irradiationComplete elimination of tumor cells by day 20[8]
Colorectal CancerRadiation (5 Gy x 3)0.5 mg/kg via tail vein injection 3 hours before radiation5 Gy x 3 fractionsEnhanced tumor growth delay and survival[7]
GlioblastomaRadiation (2.5 Gy x 5)250 µM by CED at day 52 and 592.5 Gy at days 56, 57, 58, 63, and 64Reduced pATM foci in tumors[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution for systemic or intratumoral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH₂O or 0.9% normal saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (recommended)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[5] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[8]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[10]

  • Working Solution for Injection (Example Formulation):

    • For a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.[5]

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.[5]

    • Add 500 µL of sterile ddH₂O or normal saline to bring the final volume to 1 mL.[5]

    • The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.[5]

    Note: The final concentrations of the vehicle components are approximately 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution. Vehicle composition may need to be optimized depending on the administration route and desired drug concentration.

Protocol 2: Intratumoral Administration of this compound via Convection-Enhanced Delivery (CED) in an Orthotopic Glioblastoma Model

This protocol is adapted from studies using orthotopic glioma xenografts in mice.[3][9]

Materials:

  • Anesthetized mouse with an established intracranial tumor

  • Stereotactic frame

  • Microinfusion pump

  • Hamilton syringe with a 26-gauge blunt tip needle

  • Prepared this compound working solution (e.g., 250 µM)

  • Surgical tools

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Place the mouse in a stereotactic frame.

    • Make a sagittal incision to expose the skull and the previously made burr hole for tumor cell injection.

  • Cannula Insertion:

    • Carefully insert the needle of the Hamilton syringe through the burr hole to the desired depth within the tumor.

  • Infusion:

    • Infuse the this compound solution (e.g., 12.5 µL of 250 µM solution) directly into the tumor at a slow, controlled rate.[3]

  • Post-Infusion:

    • Slowly withdraw the needle over several minutes to prevent backflow.

    • Close the incision with surgical glue or sutures.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Combination with Radiation (optional):

    • If applicable, irradiate the head of the mouse with the prescribed dose (e.g., 3 Gy) immediately following the this compound infusion.[3]

    • Repeat the CED and radiation treatment as required by the experimental design (e.g., on days 6, 9, and 12 post-tumor cell injection).[3]

Protocol 3: Systemic Administration of this compound via Tail Vein Injection

This protocol is based on a study in a colorectal cancer model.[7]

Materials:

  • Mouse with established tumor

  • Restraining device for tail vein injection

  • Tuberculin syringe with a 27-30 gauge needle

  • Prepared this compound working solution (formulated for intravenous administration)

Procedure:

  • Animal Preparation:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraining device.

  • Injection:

    • Load the syringe with the appropriate volume of this compound solution to achieve the target dosage (e.g., 0.5 mg/kg).[7]

    • Identify one of the lateral tail veins and disinfect the area.

    • Insert the needle into the vein and slowly inject the solution.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

  • Combination with Radiation (optional):

    • Administer radiation at a specified time point following this compound injection (e.g., 3 hours post-injection).[7]

Mandatory Visualizations

KU60019_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (e.g., from Radiation) ATM ATM DNA_Damage->ATM pATM p-ATM (Active) ATM->pATM Autophosphorylation CHK2 CHK2 pATM->CHK2 Phosphorylates p53 p53 pATM->p53 Phosphorylates H2AX H2AX pATM->H2AX Phosphorylates AKT AKT pATM->AKT Inhibits Phosphatase? pCHK2 p-CHK2 CHK2->pCHK2 DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis, DNA Repair) pCHK2->DDR pp53 p-p53 p53->pp53 pp53->DDR gH2AX γ-H2AX H2AX->gH2AX gH2AX->DDR pAKT p-AKT (Pro-survival) AKT->pAKT Migration_Invasion Cell Migration & Invasion pAKT->Migration_Invasion ERK ERK pERK p-ERK (Pro-survival) ERK->pERK pERK->Migration_Invasion KU60019 This compound KU60019->pATM Inhibits KU60019->pAKT Inhibits KU60019->pERK Inhibits

Caption: Signaling pathway inhibited by this compound.

KU60019_Experimental_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment Administration cluster_analysis Phase 3: Efficacy and Toxicity Assessment start Select Cancer Cell Line (e.g., U1242, HCT116) implant Implant Cells into Mice (e.g., Intracranially or Subcutaneously) start->implant tumor_growth Monitor Tumor Growth (e.g., Bioluminescence, Calipers) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize prepare_drug Prepare this compound Solution randomize->prepare_drug administer_drug Administer this compound (e.g., CED, IV) prepare_drug->administer_drug administer_combo Administer Combination Therapy (e.g., Radiation) administer_drug->administer_combo monitor_tumor Continue Monitoring Tumor Volume administer_combo->monitor_tumor monitor_survival Monitor Survival monitor_tumor->monitor_survival tissue_collection Tissue Collection at Endpoint monitor_survival->tissue_collection toxicity Assess Toxicity (Body Weight, Clinical Signs) toxicity->tissue_collection analysis Immunohistochemistry/Western Blot (e.g., for p-ATM, γ-H2AX) tissue_collection->analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Preparing KU-60019 Stock Solutions for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] With an IC50 of 6.3 nM, it offers a significant improvement in potency over its predecessor, KU-55933, and exhibits high selectivity against other kinases such as DNA-PK and ATR.[3][4][5] This makes this compound an invaluable tool for investigating ATM-dependent signaling pathways in cancer research and for developing novel radiosensitizing therapies.[1][2] Proper preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols and application notes for the preparation and use of this compound in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource(s)
Molecular Weight 547.67 g/mol [6]
Molecular Formula C₃₀H₃₃N₃O₅S[6]
Appearance Light beige to light yellow/khaki solid[5][7]
Solubility in DMSO ≥27.4 mg/mL; up to 100 mM or 100 mg/mL[3][4][6][8]
Solubility in Ethanol ≥51.2 mg/mL; up to 100 mM[4][6][8]
Solubility in Water Insoluble[3][4][8]
Storage (Powder) -20°C for up to 3 years[3][5]
Storage (Stock Solution) -20°C for up to 1 year; -80°C for up to 2 years[3][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a commonly used solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature. To ensure a higher concentration can be achieved, you may warm the tube at 37°C for 10 minutes.[4]

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.48 mg of this compound (Molecular Weight = 547.67 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 5.48 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[4][9]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][8]

  • Storage: Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 3 months at -20°C and for longer periods at -80°C.[5][7]

Application in Cell Culture

For in vitro experiments, the this compound stock solution is further diluted in cell culture medium to the desired final concentration. A typical working concentration for robust ATM inhibition in glioma cell lines is 3 µM.[4][8]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use. For example, to prepare 1 mL of medium with a final concentration of 3 µM this compound, add 0.3 µL of the 10 mM stock solution.

  • Treatment of Cells: Add the this compound-containing medium to your cell cultures. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[10]

  • Incubation: Incubate the cells for the desired period. For radiosensitization assays, a pre-incubation of 1 hour with this compound before irradiation is common.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATM signaling pathway and a typical experimental workflow for studying this compound's effects.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM_dimer Inactive ATM Dimer DNA_Damage->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation p53 p53 ATM_monomer->p53 phosphorylates CHK2 CHK2 ATM_monomer->CHK2 phosphorylates H2AX γ-H2AX ATM_monomer->H2AX phosphorylates KU60019 This compound KU60019->ATM_monomer inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair H2AX->DNA_Repair

Caption: ATM signaling pathway in response to DNA damage and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays Stock_Prep Prepare 10 mM this compound Stock in DMSO Cell_Seeding Seed Glioma Cells (e.g., U87, U1242) Pre_incubation Pre-incubate with 3 µM this compound (1 hour) Cell_Seeding->Pre_incubation Irradiation Irradiate Cells (2-8 Gy) Pre_incubation->Irradiation Viability Cell Viability Assay (MTT, CellTiter-Glo) Irradiation->Viability Clonogenic Clonogenic Survival Assay Irradiation->Clonogenic Migration Migration/Invasion Assay Irradiation->Migration Western_Blot Western Blot (p-ATM, p-AKT, p-p53) Irradiation->Western_Blot

Caption: Experimental workflow for radiosensitization studies using this compound.

References

Application Notes: Visualizing Cellular Responses to ATM Inhibition with KU-60019 via Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KU-60019 is a potent, specific, and second-generation small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] With an IC50 of 6.3 nM, it is significantly more effective than its predecessor, KU-55933, and exhibits high selectivity for ATM over other related kinases such as ATR and DNA-PKcs.[3][4] ATM is a master regulator of the DNA Damage Response (DDR), a critical signaling network that detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair.[1] By inhibiting ATM, this compound serves as a powerful tool for studying the DDR and as a potential chemosensitizing and radiosensitizing agent in cancer therapy.[2][5]

Immunofluorescence (IF) staining is an indispensable technique for visualizing the subcellular localization and abundance of proteins. When combined with this compound treatment, IF allows researchers to directly observe the on-target effects of ATM inhibition, assess downstream pathway modulation, and quantify the cellular consequences of disrupting the DDR. These notes provide detailed protocols and data for utilizing immunofluorescence to study the effects of this compound.

Mechanism of Action: this compound in the ATM Pathway

Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key targets include p53, CHK2, and the histone variant H2AX.[1][3] Phosphorylation of these proteins leads to the activation of cell cycle checkpoints, initiation of DNA repair mechanisms, or, if the damage is too severe, the induction of apoptosis.[5] this compound binds to the ATP-binding pocket of ATM, preventing the phosphorylation of its substrates and thereby abrogating the DDR signaling cascade.[1] This inhibition can lead to an accumulation of DNA damage and sensitize cells to DNA-damaging agents.[6][7]

cluster_0 Cellular Response cluster_1 Pro-Survival Signaling DNA_Repair DNA Repair Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis AKT p-AKT (S473) Pro_Survival Cell Migration & Pro-Survival AKT->Pro_Survival DNA_Damage DNA Double-Strand Breaks (DSBs) ATM ATM Kinase DNA_Damage->ATM activates ATM->AKT inhibits (indirectly) p53 p-p53 (S15) ATM->p53 phosphorylates CHK2 p-CHK2 (T68) ATM->CHK2 phosphorylates H2AX γ-H2AX (S139) ATM->H2AX phosphorylates KU60019 This compound KU60019->ATM p53->Cell_Cycle_Arrest p53->Apoptosis CHK2->Cell_Cycle_Arrest H2AX->DNA_Repair recruits repair factors

ATM Signaling Pathway and Inhibition by this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 ValueSelectivity vs. ATMReference
ATM 6.3 nM - [3]
DNA-PKcs1.7 µM~270-fold[3]
ATR>10 µM>1600-fold[3]
mTOR>10 µM>1600-fold[3]
PI3K>10 µM>1600-fold[3]
Table 2: Summary of Experimental Conditions and Effects of this compound
Cell LineThis compound Conc.Treatment TimeObserved Effect on Phospho-targets (Post-IR)Reference
U87 Glioma1 - 10 µM1 hourDose-dependent inhibition of p-p53 (S15) & p-CHK2 (T68).[1]
U1242 Glioma3 µM1 hourComplete inhibition of p-CHK2 (T68) & p-p53 (S15).[1]
U1242 Glioma100 - 300 nM1 hourPartial to complete inhibition of p-p53 (S15) & γ-H2AX.[8]
MCF-7 Breast Cancer10 µM24 hoursInhibition of doxorubicin-induced p-ATM and p-p53 (S15).[5]
Naive CD4 T-cells10 µM48 hoursInhibition of p-ATM and p-CHK2; increased γ-H2AX.[6]
Primary Microglia1 µM48 hoursDecreased p-ATM, p-CHK2, p-p53, and γ-H2AX.[9]

Experimental Protocols

Application: Visualizing Inhibition of DNA Damage Response

A primary application of IF after this compound treatment is to visually confirm the inhibition of ATM activity. This is achieved by staining for key downstream phosphorylated proteins after inducing DNA damage.

  • Expected Outcome: In cells pre-treated with this compound, a significant reduction in the fluorescence signal for phospho-p53 (Ser15) and phospho-CHK2 (T68) is expected compared to vehicle-treated controls, particularly after exposure to ionizing radiation (IR) or chemotherapeutics.

  • Key Markers:

    • Phospho-ATM (Ser1981): To detect ATM autophosphorylation and its inhibition.

    • Phospho-p53 (Ser15): A direct and robust marker of ATM activity.

    • Phospho-CHK2 (T68): Another key substrate in the ATM pathway.

    • γ-H2AX (Ser139): A marker for DNA double-strand breaks. This compound can inhibit its formation at early time points, though prolonged treatment may lead to an accumulation of γ-H2AX foci, indicating a failure to repair DNA damage.[1][6]

    • 53BP1: A DNA repair factor that co-localizes with γ-H2AX at damage sites. Staining for both can reveal DNA damage foci.[6]

General Immunofluorescence Workflow

A 1. Seed cells on glass coverslips B 2. Allow cells to adhere (e.g., overnight) A->B C 3. Treat with this compound or Vehicle (DMSO) B->C D 4. Induce DNA Damage (Optional, e.g., IR, Etoposide) C->D E 5. Fixation (e.g., 4% PFA, 15 min) D->E F 6. Permeabilization (e.g., 0.25% Triton X-100, 10 min) E->F G 7. Blocking (e.g., 5% BSA, 1 hour) F->G H 8. Primary Antibody Incubation (Overnight at 4°C) G->H I 9. Secondary Antibody Incubation (1-2 hours at RT, protected from light) H->I J 10. Counterstain (e.g., DAPI, 5 min) I->J K 11. Mount Coverslips J->K L 12. Image Acquisition & Analysis K->L

Immunofluorescence Staining Workflow after this compound Treatment.
Detailed Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents:

  • This compound (Selleck Chemicals, MedchemExpress, or similar)

  • Cell culture medium, fetal bovine serum (FBS), and supplements

  • Sterile glass coverslips and multi-well plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS with 0.1% Triton X-100

  • Primary antibodies (e.g., anti-phospho-p53, anti-γ-H2AX)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst stain

  • Anti-fade mounting medium

Procedure:

  • Cell Seeding: Plate cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM).

    • Treat cells for the desired duration (e.g., 1-24 hours). Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Induction of DNA Damage (Optional): To observe the inhibition of the DDR, treat cells with a DNA-damaging agent such as ionizing radiation (e.g., 5-10 Gy) or etoposide for a short period (e.g., 15-60 minutes) before fixation.

  • Fixation:

    • Gently aspirate the culture medium.

    • Rinse the cells once with PBS.

    • Add 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.[10][11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cellular membranes.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[10]

  • Nuclear Staining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes.[12]

  • Mounting:

    • Perform two final washes with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges with nail polish and allow to dry. Store slides at 4°C, protected from light, until imaging.

Data Analysis and Troubleshooting

Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify the fluorescence intensity. The mean fluorescence intensity of the nucleus or the number of positive foci per nucleus should be measured for a statistically significant number of cells in both this compound-treated and vehicle-treated samples.[12][13]

Troubleshooting Common Issues:

Issue Possible Cause Suggested Solution
High Background Increased cell death due to this compound toxicity. Monitor cell viability. Use lower drug concentrations or shorter incubation times. Ensure adequate washing steps. Increase blocking time or change blocking reagent.[10]
Weak or No Signal This compound has altered the expression or phosphorylation state of the target protein as intended. Confirm the result with a complementary method like Western blotting. Ensure the DNA damage stimulus was effective. Titrate the primary antibody to find the optimal concentration.
Antibody cannot access the epitope. Try a different fixation method (e.g., methanol fixation) or a different permeabilization agent.

| Unexpected Staining Pattern | this compound may induce morphological changes or alter protein localization (e.g., accumulation of cytoplasmic DNA).[14] | Consult the literature for known effects of ATM inhibition on your protein of interest.[10] Use multiple antibodies against different epitopes if available. |

References

Application Notes and Protocols for Measuring KU-60019 Cytotoxicity using the AlamarBlue Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATM, this compound can sensitize cancer cells to radiation and other DNA-damaging agents, as well as inhibit tumor cell migration and invasion.[1][4] The AlamarBlue assay is a reliable, non-toxic, and straightforward method for assessing cell viability and cytotoxicity.[5][6][7] This document provides detailed application notes and a comprehensive protocol for utilizing the AlamarBlue assay to measure the cytotoxic effects of this compound on cancer cell lines.

The principle of the AlamarBlue assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[5][6][8] The degree of this conversion is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Mechanism of Action of this compound

This compound is an improved analogue of the ATM inhibitor KU-55933, exhibiting a lower IC50 value of 6.3 nM for ATM in cell-free assays.[2][3] It demonstrates high selectivity for ATM over other related kinases such as DNA-PK (270-fold) and ATR (1600-fold).[2][3] In response to DNA double-strand breaks, ATM autophosphorylates and subsequently phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound effectively blocks the kinase activity of ATM, thereby inhibiting the phosphorylation of key substrates including p53, H2AX, and CHK2.[1][2] This disruption of the DDR can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often reliant on specific DNA repair pathways. Furthermore, this compound has been shown to inhibit AKT phosphorylation, impacting pro-survival signaling pathways.[1][2]

KU60019_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Pro-Survival Signaling DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 H2AX γ-H2AX ATM->H2AX AKT AKT ATM->AKT KU60019 This compound KU60019->ATM Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair H2AX->DNA_Repair Pro_Survival Cell Survival, Migration, Invasion AKT->Pro_Survival

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Materials and Reagents
  • This compound (stored as a stock solution in DMSO at -20°C or -80°C)[3]

  • Selected cancer cell line (e.g., U87, U1242 glioma cells, MCF-7 breast cancer cells)[1][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • AlamarBlue™ Cell Viability Reagent

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear-bottom black or white plates (for fluorescence) or clear plates (for absorbance)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex: 530-560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)[10][11]

Experimental Workflow

AlamarBlue_Workflow start Start: Cell Culture cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24 hours (adherence) cell_seeding->incubation1 drug_treatment 3. Treat cells with varying concentrations of this compound incubation1->drug_treatment incubation2 4. Incubate for 24-72 hours drug_treatment->incubation2 add_alamarblue 5. Add AlamarBlue reagent to each well incubation2->add_alamarblue incubation3 6. Incubate for 1-4 hours add_alamarblue->incubation3 measure 7. Measure fluorescence or absorbance incubation3->measure data_analysis 8. Analyze data and calculate cytotoxicity measure->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for the AlamarBlue assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth using Trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the desired seeding density in complete culture medium. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate, but this should be optimized for your specific cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control (blank).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your stock solution. A suggested concentration range to start with is 0.1 µM to 10 µM.[1]

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • AlamarBlue Assay:

    • Following the treatment period, add AlamarBlue reagent to each well, equivalent to 10% of the volume in the well (e.g., 10 µL for a 100 µL volume).[10][11]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary between cell types and should be determined empirically.[12]

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[11] Alternatively, measure the absorbance at 570 nm and 600 nm.[10]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence/absorbance value of the blank wells (medium only) from all other wells.

  • Calculate Percent Viability:

    • Percent Viability = [(Fluorescence of treated cells) / (Fluorescence of untreated control cells)] x 100

  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity = 100 - Percent Viability

  • Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation

The following table summarizes the inhibitory concentrations of this compound from various studies.

ParameterValueCell Line(s)NotesReference
IC50 (ATM kinase) 6.3 nMCell-free assayIn vitro kinase activity[2][3][13]
IC50 (DNA-PK) 1.7 µMCell-free assayDemonstrates selectivity[2][3][13]
IC50 (ATR) >10 µMCell-free assayDemonstrates high selectivity[2][3][13]
Effective Concentration 1-10 µMHuman glioma cells (U87, U1242)Inhibition of radiation-induced phosphorylation of ATM targets[1]
Effective Concentration 3 µMHuman glioma cells (U87, U1242)Inhibition of cell migration and invasion[1][2]
Effective Concentration 300 nMHuman glioblastoma cells (U1242)Complete inhibition of IR-induced p53 and H2AX phosphorylation[4]

Troubleshooting and Considerations

  • Optimize Cell Seeding Density: Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response.

  • Optimize AlamarBlue Incubation Time: A shorter incubation may be necessary for rapidly proliferating cells, while a longer incubation may be required for slower-growing cells to achieve a sufficient signal.

  • Interference: Some compounds can directly interact with the AlamarBlue reagent. It is advisable to run a control with this compound and AlamarBlue in cell-free medium to check for any direct chemical reduction or oxidation of the reagent.

  • DMSO Concentration: Ensure the final concentration of the DMSO vehicle is consistent across all wells and is non-toxic to the cells (typically <0.5%).

  • Fluorescence vs. Absorbance: Fluorescence measurement is generally more sensitive than absorbance.[14]

By following these detailed protocols and considering the provided application notes, researchers can effectively utilize the AlamarBlue assay to quantify the cytotoxic effects of the ATM inhibitor this compound. This will aid in the pre-clinical evaluation of this promising anti-cancer agent.

References

Application Notes and Protocols: Preclinical Combination of KU-60019 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and methodologies for combining the ATM (Ataxia-Telangiectasia Mutated) kinase inhibitor, KU-60019, with various chemotherapy agents. The following sections detail the synergistic effects, underlying signaling pathways, and experimental protocols for evaluating these combinations.

Introduction

This compound is a potent and specific second-generation inhibitor of the ATM kinase, a critical regulator of the DNA damage response (DDR).[1] By inhibiting ATM, this compound can prevent the repair of DNA damage induced by chemotherapy, leading to increased cancer cell death and sensitizing tumors to treatment. Preclinical studies have demonstrated the potential of this compound to synergize with several classes of chemotherapeutic drugs, offering a promising strategy to enhance their efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound with various chemotherapy agents.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Chemotherapy Agents

Chemotherapy AgentCancer Cell LineIC50 of Chemo Agent (Alone)IC50 of Chemo Agent (with this compound)Fold-PotentiationReference
DoxorubicinMCF-7 (Breast Cancer)2.5 mg/LNot explicitly stated, but chemosensitization was significant.-[1]
Etoposide (VP-16)A549 (Lung Cancer)Not explicitly statedNot explicitly stated, but synergistic suppression of growth was observed.-[2]
Etoposide (VP-16)H1299 (Lung Cancer)Not explicitly statedNot explicitly stated, but synergistic suppression of growth was observed.-[2]
CisplatinPTEN-deficient Breast CancerNot explicitly statedNot explicitly stated, but induced synthetic lethality.-[3]

Table 2: In Vivo Tumor Growth Inhibition by this compound Combination Therapy

Chemotherapy AgentCancer ModelTreatmentOutcomeReference
Chk1 Inhibitor (LY2606368)Colorectal Cancer XenograftThis compound + LY2606368Significant decrease in tumor volume compared to single agents.[3]
RadiationGlioblastoma Orthotopic XenograftThis compound + RadiationSignificantly increased survival of mice (2-3 fold over controls).[4]

Signaling Pathways

This compound enhances the efficacy of chemotherapy by modulating key signaling pathways involved in DNA damage repair and cell survival.

ATM-p53 Signaling Pathway in Response to DNA Damage

Chemotherapeutic agents like doxorubicin and etoposide induce DNA double-strand breaks (DSBs). This damage activates ATM, which in turn phosphorylates a cascade of downstream targets, including the tumor suppressor p53. Phosphorylated p53 promotes cell cycle arrest and apoptosis. This compound blocks the initial activation of ATM, thereby preventing the repair of DSBs and leading to an accumulation of DNA damage, which ultimately triggers cell death.

ATM_p53_Pathway chemo Chemotherapy (e.g., Doxorubicin, Etoposide) dsb DNA Double-Strand Breaks chemo->dsb atm ATM dsb->atm activates p53 p53 atm->p53 phosphorylates ku60019 This compound ku60019->atm inhibits p_p53 p-p53 (Ser15) arrest Cell Cycle Arrest p_p53->arrest apoptosis Apoptosis p_p53->apoptosis PI3K_Akt_Pathway rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt phosphorylates p_akt p-Akt survival Cell Survival & Proliferation p_akt->survival ku60019 This compound atm ATM ku60019->atm inhibits atm->akt inhibits (indirectly) MTT_Workflow start Seed cells in 96-well plate treat Treat with this compound and/or Chemotherapy Agent start->treat incubate1 Incubate (e.g., 48-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate Viability, IC50, CI read->analyze Xenograft_Workflow start Inject cancer cells into mice tumor_growth Allow tumors to establish start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound and/or Chemotherapy Agent randomize->treat monitor Monitor tumor volume and animal health treat->monitor end Euthanize and analyze tumors monitor->end

References

Troubleshooting & Optimization

troubleshooting KU-60019 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ATM kinase inhibitor, KU-60019.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 6.3 nM.[1][2] It is significantly more selective for ATM compared to other kinases like DNA-PK and ATR.[1][2][3] Its primary mechanism of action is to block the ATM-mediated DNA damage response (DDR), which can sensitize cancer cells to radiation and certain chemotherapies.[4][5][6] this compound has been shown to inhibit the phosphorylation of key ATM targets such as p53, CHK2, and H2AX.[1][4]

Q2: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[7] It is generally considered insoluble in water.[8][9] For aqueous-based cellular assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous experimental medium.

Q3: What is the recommended storage condition for this compound stock solutions?

Stock solutions of this compound should be aliquoted and stored at -20°C.[3][8] Some sources suggest that solutions are stable for up to 3 months at this temperature.[3] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is advisable to prepare single-use aliquots.[2][9]

Troubleshooting Guide: Solubility Issues

Problem: My this compound precipitated out of solution after dilution into my aqueous cell culture medium.

This is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer or medium. The significant change in solvent polarity can cause the compound to crash out of solution.

Possible Causes and Solutions:

  • Final DMSO Concentration is Too Low: The final concentration of DMSO in your aqueous solution may be insufficient to keep this compound dissolved.

    • Recommendation: Ensure the final DMSO concentration in your cell culture medium is at an acceptable level that maintains solubility without causing cellular toxicity. While the optimal concentration can be cell-line dependent, many protocols aim for a final DMSO concentration of 0.1% to 0.5%.[9]

  • Concentration of this compound is Too High: The final concentration of this compound in the aqueous medium may exceed its solubility limit under those conditions.

    • Recommendation: Try working with a lower final concentration of this compound. For many in vitro applications, effective concentrations are in the low micromolar range (e.g., 1-10 µM).[1][4]

  • Improper Dilution Technique: The method of dilution can significantly impact solubility.

    • Recommendation: Add the DMSO stock solution to your aqueous medium drop-wise while vortexing or gently mixing. Avoid adding the aqueous solution directly to the DMSO stock. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Temperature of the Aqueous Medium: The temperature of your cell culture medium or buffer at the time of dilution can affect solubility.

    • Recommendation: WARM the aqueous medium to 37°C before adding the this compound stock solution. Some protocols suggest warming the compound in a 37°C water bath for about 10 minutes to aid dissolution.[8]

Problem: I am observing crystals or precipitate in my stock solution of this compound in DMSO.

Possible Causes and Solutions:

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly reduce the solubility of this compound.[1]

    • Recommendation: Use fresh, anhydrous, high-quality DMSO for preparing your stock solutions.[1] Store DMSO properly, tightly sealed, and in a dry environment.

  • Stock Solution Stored Improperly: Repeated freeze-thaw cycles can lead to precipitation.

    • Recommendation: Aliquot your stock solution into single-use vials to avoid repeated temperature fluctuations.[2][9]

  • Incomplete Initial Dissolution: The compound may not have been fully dissolved initially.

    • Recommendation: To ensure complete dissolution, you can warm the solution at 37°C for 10 minutes and/or sonicate it for a short period.[8]

Quantitative Data Summary

SolventReported Solubility
DMSO≥27.4 mg/mL[8][9], 50 mg/mL[7][10], 100 mg/mL[1], up to 100 mM
Ethanol≥51.2 mg/mL[9], 50 mg/mL[7], up to 100 mM
DMF20 mg/mL[7]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[7]
WaterInsoluble[8][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: ~547.67 g/mol ).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • To aid dissolution, gently vortex the tube and/or warm it at 37°C for 10-15 minutes. Sonication can also be used if necessary.[8]

    • Visually inspect the solution to ensure there is no visible precipitate.

    • Aliquot the stock solution into single-use, sterile tubes and store at -20°C.

Protocol 2: Dilution of this compound into Aqueous Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required.

    • While gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).[9]

    • Use the freshly prepared medium containing this compound for your experiment immediately.

Visualizations

KU60019_Pathway cluster_0 DNA Double-Strand Break cluster_1 ATM Signaling Cascade cluster_2 Cellular Responses DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates H2AX H2AX ATM->H2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair H2AX->DNA_Repair This compound This compound This compound->ATM inhibits

Caption: Simplified signaling pathway of ATM kinase and the inhibitory action of this compound.

Troubleshooting_Workflow start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration sufficient (e.g., >0.1%)? start->check_dmso check_conc Is this compound concentration too high? check_dmso->check_conc Yes increase_dmso Increase final DMSO concentration (if tolerated by cells) check_dmso->increase_dmso No check_dilution Was dilution performed by adding stock to pre-warmed medium? check_conc->check_dilution No lower_conc Lower final this compound concentration check_conc->lower_conc Yes improve_dilution Improve dilution technique: - Warm medium to 37°C - Add stock drop-wise with mixing check_dilution->improve_dilution No success Solubility Issue Resolved check_dilution->success Yes increase_dmso->success lower_conc->success improve_dilution->success

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

References

KU-60019 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing KU-60019 treatment duration to achieve maximum experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, with an IC50 of 6.3 nM.[1][2] It functions by blocking the phosphorylation of key ATM protein targets involved in the DNA damage response (DDR), such as p53, γ-H2AX, and CHK2.[1][3] This inhibition compromises cell cycle checkpoints and DNA repair, leading to increased sensitivity to DNA damaging agents like ionizing radiation.[3]

Q2: What is a typical starting concentration and treatment duration for in vitro experiments?

A2: A common starting concentration for in vitro studies ranges from 1 µM to 10 µM.[1][3] For radiosensitization experiments, a pre-treatment of 1 hour prior to irradiation is frequently reported.[3] However, the optimal duration can vary significantly depending on the cell type and experimental goals. Some studies have used continuous exposure for several days.[1][4]

Q3: How quickly can I expect to see an effect after this compound treatment?

A3: The inhibitory effects of this compound on ATM signaling can be observed very rapidly. Inhibition of p53 and H2AX phosphorylation can be detected as early as 15 minutes after application in U1242 glioma cells.[4][5] Effects on downstream signaling, such as the reduction of basal AKT S473 phosphorylation, have been observed as early as 5 minutes after drug addition in U87 cells.[3]

Q4: Is this compound's effect reversible?

A4: Yes, the inhibitory effects of this compound are reversible. In U1242 glioma cells, the inhibition of ATM kinase activity was reversed as early as 15 minutes after washing out the compound.[4] This reversibility is an important consideration for experimental design, particularly for washout experiments.

Troubleshooting Guide

Issue 1: Sub-optimal radiosensitization or chemosensitization is observed.

  • Possible Cause 1: Insufficient pre-treatment duration.

    • Troubleshooting Step: While a 1-hour pre-treatment is a common starting point, the time required for this compound to achieve maximal intracellular concentration and target engagement may vary between cell lines. Consider extending the pre-incubation time to 2, 4, or even up to 16 hours before applying the DNA damaging agent.[4]

  • Possible Cause 2: Drug degradation or instability.

    • Troubleshooting Step: this compound has been shown to be stable in tissue culture for up to 72 hours.[4] However, if you are performing a long-term experiment, consider replenishing the media with fresh this compound every 24-48 hours to ensure a consistent effective concentration.

  • Possible Cause 3: Cell line-specific resistance.

    • Troubleshooting Step: The cellular context, such as p53 status, can influence sensitivity to this compound.[6][7] Glioma cells with mutant p53 have been shown to be more sensitive to this compound radiosensitization than wild-type glioma cells.[7] If you are not seeing the desired effect, consider characterizing the relevant genetic background of your cell line.

Issue 2: Off-target effects or cellular toxicity are observed at the desired effective concentration.

  • Possible Cause 1: Treatment duration is too long.

    • Troubleshooting Step: Continuous, long-term exposure to a kinase inhibitor can sometimes lead to off-target effects or general cellular stress. If the desired molecular effect (e.g., inhibition of ATM phosphorylation) is achieved rapidly, consider reducing the overall treatment duration. For example, if the goal is radiosensitization, a short pre-treatment followed by removal of the drug 16 hours post-irradiation has been shown to be effective.[3][4]

  • Possible Cause 2: Concentration is too high for the specific cell line.

    • Troubleshooting Step: Perform a dose-response curve with varying treatment durations to identify the optimal concentration and time that maximizes the on-target effect while minimizing toxicity. For example, test concentrations from 0.1 µM to 10 µM for 24, 48, and 72 hours.[4][8]

Data Presentation

Table 1: In Vitro this compound Treatment Parameters and Effects

Cell LineConcentrationTreatment DurationExperimental ContextObserved EffectReference
U87 Glioma1, 3, 10 µM1 hour pre-IRRadiosensitizationInhibition of p53, γ-H2AX, CHK2 phosphorylation[3]
U1242 Glioma3 µM5, 15, 30, 60 min pre-IRRadiosensitizationInhibition of CHK2 and p53 phosphorylation[3]
U87 Glioma3 µM5, 15, 30, 45, 60 minAKT SignalingReduction of basal AKT S473 phosphorylation[3]
MCF-7 Breast Cancer>6 µM24 hoursAntiproliferationSignificant suppression of proliferation[8]
MCF-7 Breast Cancer3 µM24 hoursChemosensitization (with Doxorubicin)Increased apoptosis[8]
U1242 Glioma0.3 - 3 µMContinuousRadiosensitizationDose-dependent increase in radiosensitization[4]
U1242 Glioma3 µM24, 48, 72 hoursDrug StabilityMaintained inhibition of p53 and H2AX phosphorylation[4]

Experimental Protocols

Protocol 1: Optimizing Pre-Treatment Duration for Radiosensitization

  • Cell Seeding: Plate cells at a density that will allow for several days of growth post-irradiation.

  • This compound Pre-treatment: Add this compound to the culture medium at the desired concentration (e.g., 1 µM). Incubate the cells for varying durations prior to irradiation (e.g., 1, 2, 4, 8, 16 hours).

  • Irradiation: Expose the cells to the desired dose of ionizing radiation (IR).

  • Post-Irradiation Incubation:

    • Short-term endpoint (e.g., Western Blot): Harvest cells at various time points post-IR (e.g., 15 min, 1 hr, 4 hr) to assess the inhibition of ATM targets.

    • Long-term endpoint (e.g., Colony Formation Assay): For continuous exposure, leave the this compound in the media. For defined exposure, remove the drug-containing media 16 hours post-IR, wash the cells with PBS, and add fresh media.[3][4]

  • Analysis: Analyze the inhibition of ATM signaling via Western blot or assess cell viability/clonogenic survival.

Protocol 2: Time-Course of ATM Signaling Inhibition

  • Cell Seeding: Plate cells to be near-confluent at the time of the experiment.

  • This compound Treatment: Add this compound (e.g., 3 µM) to the culture medium.

  • Cell Lysis: Harvest cells at multiple time points after drug addition (e.g., 5, 15, 30, 60 minutes).

  • Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of ATM targets (e.g., phospho-p53 S15, phospho-CHK2 T68) and downstream effectors (e.g., phospho-AKT S473).

Visualizations

KU60019_Signaling_Pathway cluster_upstream Upstream Events cluster_core Core ATM Signaling cluster_downstream Downstream Effects DNA_Damage DNA Double Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates H2AX γ-H2AX ATM->H2AX phosphorylates KU60019 This compound KU60019->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair H2AX->DNA_Repair

Caption: this compound inhibits ATM kinase, blocking downstream DNA damage response pathways.

Optimization_Workflow cluster_planning Phase 1: Initial Scoping cluster_testing Phase 2: Time-Course Evaluation cluster_troubleshooting Phase 3: Troubleshooting & Refinement Start Define Experimental Goal (e.g., Radiosensitization) Dose_Response Perform Dose-Response (1-10 µM) Start->Dose_Response Time_Course Conduct Time-Course (e.g., 1, 4, 16, 24h) Dose_Response->Time_Course Endpoint_Analysis Analyze Endpoints: - p-ATM targets (Western) - Cell Viability (MTS/Colony Formation) Time_Course->Endpoint_Analysis Decision Is Effect Optimal? Endpoint_Analysis->Decision Increase_Duration Increase Pre-treatment Duration Decision->Increase_Duration No (Sub-optimal) Decrease_Duration Decrease Total Exposure Time Decision->Decrease_Duration No (Toxicity) End Optimized Protocol Decision->End Yes Increase_Duration->Time_Course Decrease_Duration->Time_Course

Caption: Workflow for optimizing this compound treatment duration.

References

potential off-target effects of KU-60019 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ATM kinase inhibitor, KU-60019.

Frequently Asked Questions (FAQs)

Q1: How specific is this compound for ATM kinase?

A1: this compound is a potent and highly selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] It exhibits an IC50 of 6.3 nM for ATM in cell-free assays.[2][3] Its selectivity for ATM is significantly higher compared to other related kinases such as DNA-dependent protein kinase (DNA-PKcs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, with IC50 values of 1.7 µM and >10 µM, respectively.[3] This represents a 270- and 1600-fold selectivity for ATM over DNA-PK and ATR.[3] Furthermore, this compound has been screened against a panel of 229 different protein kinases and showed little to no nonspecific target effects.[1]

Q2: I am observing effects on AKT phosphorylation in my experiments with this compound. Is this an off-target effect?

A2: Not necessarily. While this compound is highly selective for ATM, it has been reported to reduce basal and radiation-induced phosphorylation of AKT at the Serine 473 residue.[4][5] This effect is likely ATM-dependent, as it was not observed in ATM-deficient (A-T) fibroblasts.[4][5] The current hypothesis is that ATM may regulate a protein phosphatase that acts on AKT.[4][5] Therefore, the observed changes in AKT phosphorylation are more likely a downstream consequence of ATM inhibition rather than a direct off-target effect on a kinase in the AKT pathway.

Q3: My cells are showing unexpected phenotypes like decreased migration and invasion after this compound treatment. Are these known effects?

A3: Yes, this compound has been shown to inhibit the migration and invasion of glioma cells in vitro.[1] These effects are thought to be linked to the role of ATM in prosurvival signaling pathways, including the AKT and MEK/ERK pathways, which are involved in cell motility.[5] As with AKT phosphorylation, these effects are likely downstream consequences of ATM inhibition.

Q4: I've read that this compound might be a "PAINS" compound. What does this mean for my experiments?

A4: PAINS (Pan-Assay Interference Compounds) are molecules that can appear to be active in a variety of high-throughput screening assays due to non-specific activity, such as chemical reactivity, aggregation, or fluorescence interference. Some sources have noted that this compound contains a reactive motif associated with PAINS compounds.[6] While this compound has demonstrated specific on-target activity in numerous studies, it is crucial to include appropriate controls in your experiments to rule out assay interference. This includes using structurally distinct ATM inhibitors to confirm phenotypes and performing direct target engagement assays.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent or weaker than expected inhibition of ATM activity in cells. 1. Compound degradation. 2. Insufficient cellular uptake. 3. High intracellular ATP concentration competing with the inhibitor.1. Prepare fresh stock solutions of this compound. 2. Verify cell permeability using a Cellular Thermal Shift Assay (CETSA). 3. Ensure you are using a sufficient concentration of this compound to competitively inhibit ATM in the presence of cellular ATP.
Phenotype is not consistent with known ATM functions. 1. Off-target effect. 2. Cell line-specific signaling pathways. 3. Experimental artifact.1. Perform a rescue experiment with an inhibitor-resistant ATM mutant. 2. Use a structurally unrelated ATM inhibitor to see if the phenotype is recapitulated. 3. Conduct a kinome-wide screen to identify potential off-targets.
High background or false positives in screening assays. This compound may be acting as a PAINS compound in your specific assay format.1. Run control experiments with known PAINS compounds. 2. Use an alternative assay format (e.g., a direct binding assay instead of an enzymatic assay). 3. Confirm hits with secondary, orthogonal assays.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target ATM and related kinases.

KinaseIC50Fold Selectivity vs. ATMReference
ATM 6.3 nM1[2][3]
DNA-PKcs 1.7 µM~270[3]
ATR >10 µM>1600[3]
Panel of 229 Kinases Little to no inhibition-[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen® Kinase Binding Assay)

This protocol provides a general framework for assessing the in vitro potency of this compound against a target kinase.

Materials:

  • This compound

  • Target Kinase (e.g., recombinant ATM)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-anti-Tag antibody in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the this compound dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled kinase tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to ATM in a cellular context.

Materials:

  • Cells expressing the target kinase (ATM)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer

  • Equipment for heating cells (e.g., PCR cycler)

  • Western Blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.

  • Heating: Heat the treated cells to a range of temperatures to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction from the aggregated, denatured proteins.

  • Western Blotting: Analyze the amount of soluble ATM protein in the supernatant by Western blotting.

  • Data Analysis: A shift in the melting curve of ATM in the presence of this compound indicates target engagement.

Visualizations

ATM_Signaling_Pathway cluster_0 Nucleus cluster_1 This compound Action DNA_Damage DNA Double Strand Break ATM_dimer ATM (inactive dimer) DNA_Damage->ATM_dimer activates ATM_monomer ATM (active monomer) ATM_dimer->ATM_monomer autophosphorylation CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis KU60019 This compound KU60019->ATM_monomer inhibits

Caption: ATM Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Validation Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen) IC50 Determine IC50 for ATM & off-targets Kinase_Assay->IC50 Cell_Treatment Treat Cells with this compound IC50->Cell_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Phenotypic_Assay Phenotypic Assays (Migration, Viability) Cell_Treatment->Phenotypic_Assay Western_Blot Western Blot for Target Engagement CETSA->Western_Blot Rescue_Experiment Rescue Experiment (Mutant Kinase) Western_Blot->Rescue_Experiment Phenotype Observe Phenotype Phenotypic_Assay->Phenotype Orthogonal_Inhibitor Use Structurally Different Inhibitor Phenotype->Orthogonal_Inhibitor Validation_Result Confirm On-Target Effect Rescue_Experiment->Validation_Result Orthogonal_Inhibitor->Validation_Result

Caption: Workflow for Assessing this compound Specificity.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration On_Target Is the effect consistent with ATM inhibition? Check_Concentration->On_Target Yes Optimize_Concentration Optimize Concentration Check_Concentration->Optimize_Concentration No Use_Controls Have proper controls been used? On_Target->Use_Controls No Validate_On_Target Validate with Rescue or Orthogonal Inhibitor On_Target->Validate_On_Target Yes Off_Target Potential Off-Target Effect Use_Controls->Off_Target Yes Review_Protocol Review Experimental Protocol Use_Controls->Review_Protocol No On_Target_Effect Likely On-Target Effect Artifact Potential Experimental Artifact Optimize_Concentration->Start Validate_On_Target->On_Target_Effect Review_Protocol->Artifact

Caption: Troubleshooting Logic for Unexpected Results.

References

Technical Support Center: Overcoming KU-60019 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to the ATM inhibitor KU-60019 in cancer cells.

Troubleshooting Guide

This guide addresses common issues researchers may face during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
1. Cancer cells show minimal response to this compound monotherapy. Intrinsic resistance due to pathway redundancy.- Assess p53 status: Some studies suggest that cancer cells with mutant p53 may be more sensitive to this compound.[1] - Investigate PTEN status: PTEN deficiency can create synthetic lethality with ATM inhibition.[2] - Consider combination therapy: Explore synergistic effects with other inhibitors (see FAQ 2).
2. Cells initially respond to this compound but develop resistance over time. Acquired resistance through upregulation of compensatory pathways.- Investigate the GCN5-ATM axis: Upregulation of the lysine acetyltransferase GCN5 can lead to hyperactivation of ATM, promoting DNA repair and survival.[3][4] - Examine ATM/ATR pathway activity: Cancer cells can develop resistance by enhancing the DNA damage response via the ATM/ATR signaling pathway.[5][6]
3. Inconsistent results in cell viability assays. Suboptimal experimental conditions or assay choice.- Optimize cell seeding density: Ensure cells are in the logarithmic growth phase.[7] - Confirm this compound activity: Use a positive control cell line known to be sensitive to this compound. - Verify assay suitability: For high-throughput screening, consider using assays like CCK-8 which are less prone to interference.[7]
4. Difficulty in detecting downstream effects of this compound (e.g., p-ATM, p-p53). Issues with sample preparation or antibody specificity.- Use phosphatase inhibitors: Essential for preserving the phosphorylation state of proteins during cell lysis.[8] - Optimize antibody concentrations: Titrate primary and secondary antibodies to reduce background and enhance signal. - BSA-based blocking buffers: These are often recommended for western blotting of phosphorylated proteins to minimize non-specific binding.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[9][10] ATM is a critical protein in the DNA damage response (DDR) pathway. By inhibiting ATM, this compound prevents cancer cells from repairing DNA double-strand breaks, which can lead to cell cycle arrest and apoptosis.[11]

Q2: What are the most effective combination therapies to overcome this compound resistance?

A2: Several combination strategies have been shown to be effective:

  • Chk1 Inhibitors (e.g., LY2606368): Simultaneous inhibition of the ATM-Chk2 and ATR-Chk1 pathways can induce synthetic lethality in cancer cells.

  • HDAC Inhibitors (e.g., Romidepsin): this compound can overcome resistance to HDAC inhibitors by preventing the induction of p21, a cell cycle inhibitor.[12][13]

  • Cisplatin: In PTEN-deficient breast cancer cells, this compound enhances sensitivity to cisplatin.[2]

  • Topoisomerase II Poisons (e.g., VP-16): this compound can synergistically sensitize lung cancer cells to these agents by impairing the repair of drug-induced DNA double-strand breaks.[14]

  • PARP Inhibitors: In cancers with BRCA1 or BRCA2 mutations, combining ATM and PARP inhibitors can lead to synthetic lethality.[11]

Q3: How does the p53 status of cancer cells affect their sensitivity to this compound?

A3: The p53 status can influence the response to this compound. Some studies on glioblastoma have indicated that cells with mutant p53 may be more sensitive to this compound, particularly in combination with radiation, than cells with wild-type p53.[1][15] This is an important consideration when designing experiments and interpreting results.

Q4: What are the known mechanisms of acquired resistance to ATM inhibitors like this compound?

A4: Acquired resistance can develop through several mechanisms:

  • Upregulation of GCN5: Increased expression of the lysine acetyltransferase GCN5 can lead to a more relaxed chromatin state and hyperactivation of ATM, enhancing DNA repair and cell survival.[3][4]

  • Activation of the ATM/ATR pathway: Cancer cells can compensate for ATM inhibition by upregulating the related ATR kinase pathway, another key component of the DNA damage response.[5][6]

Q5: What are the typical IC50 values for this compound in sensitive cancer cell lines?

A5: The IC50 values for this compound can vary depending on the cell line and the assay conditions. Refer to the table below for a summary of reported values.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
Jeko-1Mantle Cell Lymphoma10 - 20[12]
Maver-1Mantle Cell Lymphoma10 - 20[12]
Z-138Mantle Cell Lymphoma10 - 20[12]
HCT116Colorectal CancerComparable to reference[16]
U87MGGlioblastomaDose-dependent decrease in viability at 1-5 µM[17]
Table 2: Synergistic Effects of this compound in Combination Therapies
Combination AgentCancer TypeEffectReference
RomidepsinLymphomaSynergistic cytotoxicity[12]
CisplatinPTEN-deficient Breast CancerPreferential sensitization[2]
VP-16Lung CancerSynergistic suppression of growth and survival[14]
Ionizing RadiationGlioblastomaDose-Enhancement Ratio (DER) of 4.4 at 10 µM[9]

Key Signaling Pathways and Experimental Workflows

KU60019_Resistance_Pathways Signaling Pathways in this compound Action and Resistance cluster_DDR DNA Damage Response cluster_Resistance Resistance Mechanisms DNA Damage DNA Damage ATM ATM DNA Damage->ATM ATR ATR DNA Damage->ATR Chk2 Chk2 ATM->Chk2 DNA Repair DNA Repair ATM->DNA Repair Chk1 Chk1 ATR->Chk1 p53 p53 Chk2->p53 Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis GCN5 GCN5 GCN5->ATM Hyperactivation Upregulated ATR Upregulated ATR Upregulated ATR->Chk1 Compensatory Activation This compound This compound This compound->ATM Troubleshooting_Workflow Troubleshooting this compound Resistance Workflow Start Start: Cells are resistant to this compound Check_p53_PTEN Check p53 and PTEN status Start->Check_p53_PTEN Mutant_p53_Deficient_PTEN Consider this compound as a sensitizer for other therapies Check_p53_PTEN->Mutant_p53_Deficient_PTEN Mutant/Deficient Wildtype_p53_PTEN Investigate other resistance mechanisms Check_p53_PTEN->Wildtype_p53_PTEN Wild-type Combination_Therapy Test combination therapies (e.g., Chk1i, HDACi, PARPi) Mutant_p53_Deficient_PTEN->Combination_Therapy Wildtype_p53_PTEN->Combination_Therapy Synergy_Observed Synergy observed: Proceed with combination Combination_Therapy->Synergy_Observed Yes No_Synergy No synergy: Investigate acquired resistance Combination_Therapy->No_Synergy No End End Synergy_Observed->End Acquired_Resistance Assess for acquired resistance (e.g., GCN5, ATR upregulation) No_Synergy->Acquired_Resistance Mechanism_Identified Mechanism identified: Target the compensatory pathway Acquired_Resistance->Mechanism_Identified Yes Mechanism_Identified->End

References

Technical Support Center: KU-60019 in Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KU-60019 in radiosensitization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a radiosensitizer?

This compound is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response (DDR) pathway.[1][2] By inhibiting ATM, this compound prevents cancer cells from effectively repairing DNA double-strand breaks induced by ionizing radiation. This leads to an accumulation of lethal DNA damage, ultimately enhancing the cytotoxic effects of radiation. This compound is significantly more potent than its predecessor, KU-55933.[1][2]

Q2: In which cell lines has this compound been shown to be an effective radiosensitizer?

This compound has demonstrated effective radiosensitization in various cancer cell lines, most notably in human glioma cell lines such as U87 (p53 wild-type) and U1242 (p53 mutant).[1][3] It has also been shown to radiosensitize normal human fibroblasts, but not A-T fibroblasts that lack functional ATM, confirming its specificity for the ATM kinase.[1]

Q3: What is the optimal concentration and timing for this compound treatment in radiosensitization experiments?

The optimal concentration of this compound can be cell-line dependent. However, effective radiosensitization in glioma cell lines has been observed at concentrations as low as 1 µM, with more robust effects at 3 µM and 10 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Regarding timing, pre-incubation with this compound for 1 hour prior to irradiation is a commonly used and effective protocol.[1][4] The inhibitory effects of this compound are rapid, occurring as early as 15 minutes after application, and can be reversed upon washout.[5]

Q4: Does the p53 status of a cell line affect the radiosensitizing efficacy of this compound?

Yes, the p53 status of cancer cells can significantly influence the radiosensitizing effect of this compound. Studies have shown that gliomas with mutant p53 are substantially more sensitive to this compound-mediated radiosensitization compared to their p53 wild-type counterparts.[3][6] This suggests that this compound may be particularly effective in tumors with p53 mutations.

Q5: Are there any known off-target effects of this compound?

This compound is a highly selective inhibitor for ATM.[7] However, like any small molecule inhibitor, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective concentration to minimize the risk of off-target activities. One observed effect of this compound, independent of its role in the DNA damage response, is the inhibition of AKT and ERK pro-survival signaling pathways, which can also contribute to its anti-cancer effects by reducing cell migration and invasion.[1][8]

Troubleshooting Guide

Problem 1: I am not observing the expected level of radiosensitization with this compound.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell model. Confirm ATM inhibition at the chosen concentration by assessing the phosphorylation of downstream targets like p53 (Ser15) or CHK2 (Thr68) via Western blotting.[1]

  • Possible Cause 2: Inappropriate Timing of Drug Administration.

    • Solution: Ensure that this compound is added to the cell culture for a sufficient period before irradiation. A pre-incubation time of 1 hour is generally recommended and has been shown to be effective.[1][4]

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be inherently more resistant to ATM inhibition. The genetic background of the cells, including the status of other DNA repair pathways, can influence the outcome. Consider using a positive control cell line known to be sensitive to this compound (e.g., U87 or U1242 glioma cells) to validate your experimental setup.

  • Possible Cause 4: Drug Inactivity.

    • Solution: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions from a frozen stock for each experiment.

Problem 2: I am observing significant cytotoxicity with this compound alone, without radiation.

  • Possible Cause 1: High Drug Concentration.

    • Solution: High concentrations of this compound can induce cytostatic or cytotoxic effects, partly due to the inhibition of pro-survival pathways like AKT and ERK.[1][9] Reduce the concentration of this compound to a level that effectively inhibits ATM without causing significant cell death on its own. A concentration of 3 µM has been shown to suppress the growth of U1242 glioma cells by approximately 40% over a 5-day period.[1]

  • Possible Cause 2: Cell Line Sensitivity.

    • Solution: Some cell lines may be particularly sensitive to the inhibition of ATM and related pathways. If reducing the concentration is not feasible for achieving radiosensitization, you may need to shorten the incubation time with this compound before and after irradiation.

Problem 3: My Western blot results do not show a clear inhibition of ATM signaling.

  • Possible Cause 1: Incorrect Antibody or Detection Method.

    • Solution: Use validated antibodies specific for the phosphorylated forms of ATM targets (e.g., phospho-p53 Ser15, phospho-CHK2 Thr68). Ensure that your Western blot protocol, including transfer and antibody incubation conditions, is optimized.

  • Possible Cause 2: Timing of Sample Collection.

    • Solution: The phosphorylation of ATM targets is a dynamic process. For detecting inhibition of radiation-induced phosphorylation, it is crucial to collect cell lysates at appropriate time points after irradiation (e.g., 15 to 60 minutes).[1]

  • Possible Cause 3: Insufficient Radiation Dose.

    • Solution: Ensure that the radiation dose used is sufficient to induce a robust DNA damage response and detectable phosphorylation of ATM targets in your control cells.

Quantitative Data Summary

Table 1: Potency of this compound vs. KU-55933

CompoundKi (nM)IC50 (nM)
This compound<106.3
KU-55933~2012.5

Data from in vitro kinase assays.[1]

Table 2: Radiosensitization Effect of this compound in Glioma Cells

Cell LineThis compound Concentration (µM)Dose Enhancement Ratio (DER)
U8711.7
U87104.4
U12423~2.5-3.0
U87 (Colony Formation)33.0

DER values indicate the factor by which the radiation dose can be reduced to achieve the same level of cell kill.[1]

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and radiation, providing a measure of cell reproductive integrity.

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a predetermined number into 6-well plates. The number of cells to seed will depend on the radiation dose and the plating efficiency of the cell line.

  • Drug Treatment: Allow cells to attach overnight. The next day, treat the cells with the desired concentration of this compound or vehicle control for 1 hour.

  • Irradiation: Immediately following the pre-incubation period, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: After the incubation period, wash the colonies with PBS, fix with a solution such as 10% formalin or methanol, and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction against the radiation dose on a logarithmic scale to generate survival curves.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to attach. Treat the cells with this compound and/or radiation as per your experimental design.

  • Fixation and Permeabilization: At the desired time point after treatment (e.g., 1 hour post-irradiation), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[10] After fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (phospho-S139) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvest and Fixation: Harvest the cells by trypsinization and wash them with cold PBS. Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[11][12]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet twice with PBS.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[11][13]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[11][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

ATM_Signaling_Pathway cluster_outcomes Cellular Outcomes IR Ionizing Radiation ATM ATM IR->ATM activates KU60019 This compound KU60019->ATM inhibits CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair CellCycleArrest Cell Cycle Arrest (G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Radiosensitization Radiosensitization

Caption: ATM signaling pathway in response to ionizing radiation and its inhibition by this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with This compound (1 hr) Start->Treatment Irradiation Irradiate (0-8 Gy) Treatment->Irradiation Assay Perform Assay Irradiation->Assay Clonogenic Clonogenic Survival Assay->Clonogenic gH2AX γ-H2AX Foci Assay->gH2AX CellCycle Cell Cycle Analysis Assay->CellCycle

Caption: General experimental workflow for radiosensitization studies with this compound.

Troubleshooting_Logic Problem Unexpected Result: Weak Radiosensitization Check_Conc Check this compound Concentration Problem->Check_Conc Check_Time Check Pre-incubation Time Problem->Check_Time Check_Cells Assess Cell Line Sensitivity Problem->Check_Cells Check_Drug Verify Drug Activity Problem->Check_Drug Solution1 Optimize Dose Check_Conc->Solution1 Solution2 Ensure 1 hr Pre-incubation Check_Time->Solution2 Solution3 Use Positive Control Cells Check_Cells->Solution3 Solution4 Use Fresh Drug Aliquots Check_Drug->Solution4

Caption: Troubleshooting logic for weak radiosensitization results with this compound.

References

Technical Support Center: Minimizing KU-60019 Toxicity to Normal Cells in Co-culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the ATM kinase inhibitor KU-60019 in co-culture systems. The focus is on minimizing toxicity to normal cells while maintaining efficacy against cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect both normal and cancerous cells?

A1: this compound is a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets involved in cell cycle checkpoint activation and DNA repair.[1] In cancer cells, this inhibition leads to increased sensitivity to DNA-damaging agents like radiation (radiosensitization) and certain chemotherapies, ultimately promoting cancer cell death.[1] However, since ATM is also functional in normal cells, this compound can similarly sensitize them to DNA damage, which is a key consideration in co-culture experiments. One study has shown that this compound can radiosensitize normal fibroblasts, indicating a potential for toxicity in non-cancerous cells.[2]

Q2: My normal cells in the co-culture are showing significant toxicity at concentrations effective against the cancer cells. What are the initial troubleshooting steps?

A2: This is a common challenge. The first step is to establish a therapeutic window. This involves determining the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines independently. A significant overlap in these values suggests a narrow therapeutic window. Initial troubleshooting should focus on optimizing the this compound concentration and exposure duration. Consider a dose-response matrix where you vary both parameters to identify a regimen that maximizes cancer cell death while minimizing harm to normal cells.

Q3: Are there any known agents that can protect normal cells from this compound toxicity?

A3: Currently, there is limited specific research on protective agents for this compound-induced toxicity in normal cells. However, one study has intriguingly suggested that ATM inhibitors might protect neurons from radiation-induced apoptosis.[3] This suggests cell-type-specific responses to ATM inhibition. General strategies to mitigate off-target effects of kinase inhibitors could be explored, such as the use of antioxidants if oxidative stress is a component of the off-target toxicity, though this needs to be empirically tested for this compound.

Q4: How can I be sure that the observed toxicity in my co-culture is due to this compound and not other experimental factors?

A4: Proper controls are crucial. Your experimental setup should include:

  • Co-culture without this compound: To establish a baseline for cell viability and growth.

  • Monocultures of each cell line with and without this compound: To understand the individual response of each cell type to the inhibitor.

  • Vehicle control: To rule out any effects of the solvent (e.g., DMSO) used to dissolve this compound.

Additionally, consider performing a washout experiment, where this compound is removed after a specific exposure time, to see if the toxic effects on normal cells are reversible.

Troubleshooting Guides

Issue 1: High Toxicity in Normal Cells
Possible Cause Troubleshooting Steps
Concentration Too High 1. Perform a detailed dose-response curve for both normal and cancer cell lines separately to determine their respective IC50 values. 2. Titrate the this compound concentration in the co-culture, starting from a low dose and gradually increasing it to find the optimal concentration with the best therapeutic index.
Prolonged Exposure Time 1. Conduct a time-course experiment to determine the minimal exposure time required for anti-cancer effects. 2. Implement a washout protocol where the this compound-containing medium is replaced with fresh medium after a predetermined time.
High Sensitivity of the Normal Cell Line 1. Consider using a different normal cell line that may be less sensitive to ATM inhibition. For example, some studies have used normal fibroblasts. 2. Investigate the ATM signaling pathway activity in your normal cell line to understand its baseline dependence on ATM.
Off-target effects 1. Validate on-target engagement by assessing the phosphorylation of known ATM targets (e.g., p53, CHK2) at various this compound concentrations in both cell types. 2. Consult kinome profiling data for this compound to identify potential off-target kinases that might be contributing to toxicity and assess their expression in your normal cells.
Issue 2: Lack of Cancer Cell-Specific Killing
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration 1. Re-evaluate the dose-response in your cancer cell line monoculture to confirm the effective concentration range. 2. Ensure proper drug stability and activity in your co-culture medium over the course of the experiment.
Cancer Cell Resistance 1. Investigate the status of the DNA damage response pathway in your cancer cell line. Mutations in downstream effectors of ATM could confer resistance. 2. Consider combination therapies. this compound is often used as a sensitizer. Combine it with a DNA-damaging agent (e.g., low-dose radiation, etoposide) to enhance cancer cell-specific killing.
Co-culture environment interfering with drug efficacy 1. Analyze the secretome of the normal cells to see if they produce factors that might protect the cancer cells. 2. Use a transwell co-culture system to separate the cell types physically while allowing for communication through soluble factors. This can help determine if direct cell-cell contact is influencing the outcome.

Data Presentation

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Target/Cell LineAssay TypeIC50 ValueReference
ATM (enzyme)Cell-free kinase assay6.3 nM[2][4]
DNA-PKcs (enzyme)Cell-free kinase assay1.7 µM[2][4]
ATR (enzyme)Cell-free kinase assay>10 µM[2][4]
MCF7 (breast cancer)Antiproliferative (SRB assay)11.9 µM[4]
U87 (glioma)Radiosensitization (colony formation)1-10 µM (Dose Enhancement Ratios of 1.7-4.4)[1]
Normal FibroblastsRadiosensitizationEffective at 3 µM[1]

Note: The antiproliferative IC50 in cell-based assays is typically higher than the enzymatic IC50 due to factors like cell membrane permeability and cellular metabolism.

Experimental Protocols

Protocol: Co-culture Cytotoxicity Assay

This protocol provides a general framework for assessing the differential cytotoxicity of this compound on cancerous and normal cells in a co-culture system.

Materials:

  • Cancer cell line (e.g., U87 glioma cells)

  • Normal cell line (e.g., normal human fibroblasts)

  • Fluorescent labels for each cell line (e.g., CellTracker™ Green CMFDA and CellTracker™ Red CMTPX)

  • Co-culture compatible medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Methodology:

  • Cell Labeling:

    • Independently label the cancer cells with a green fluorescent dye and the normal cells with a red fluorescent dye according to the manufacturer's instructions.

    • Wash the cells thoroughly to remove any unbound dye.

  • Co-culture Seeding:

    • Trypsinize and count both labeled cell lines.

    • Seed a 1:1 mixture of the two cell lines into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the co-culture medium.

    • Remove the overnight culture medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, wash the cells with PBS.

    • Add a viability stain that labels dead cells with a third color (e.g., a far-red dead cell stain).

    • Image the plates using a fluorescence microscope or a high-content imaging system, capturing all three fluorescent channels.

  • Data Analysis:

    • Use image analysis software to count the number of live (green or red) and dead (far-red) cells for each population.

    • Calculate the percentage of viable cells for both the cancer and normal cell populations at each this compound concentration relative to the vehicle control.

    • Plot the dose-response curves for each cell line to determine the differential cytotoxicity.

Mandatory Visualizations

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KU60019 This compound KU60019->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.

CoCulture_Workflow Start Start Label_Cells Label Cancer (Green) & Normal (Red) Cells Start->Label_Cells Seed_CoCulture Seed Co-culture in 96-well Plate Label_Cells->Seed_CoCulture Add_KU60019 Add this compound (Dose-Response) Seed_CoCulture->Add_KU60019 Incubate Incubate (24-72h) Add_KU60019->Incubate Stain_Dead_Cells Stain Dead Cells (Far-Red) Incubate->Stain_Dead_Cells Image_Acquisition Image Acquisition (3-channel fluorescence) Stain_Dead_Cells->Image_Acquisition Analyze_Data Analyze Data: - Count Live/Dead Cells - Plot Dose-Response Curves Image_Acquisition->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing this compound toxicity in a co-culture system.

Troubleshooting_Logic High_Toxicity High Toxicity in Normal Cells? Optimize_Dose Optimize Dose & Exposure Time High_Toxicity->Optimize_Dose Yes No_Effect_on_Cancer Lack of Cancer Cell Killing? High_Toxicity->No_Effect_on_Cancer No Optimize_Dose->High_Toxicity Change_Cell_Line Consider Different Normal Cell Line Optimize_Dose->Change_Cell_Line Problem_Solved Problem Solved Optimize_Dose->Problem_Solved Validate_OnTarget Validate On-Target Engagement Change_Cell_Line->Validate_OnTarget Change_Cell_Line->Problem_Solved Validate_OnTarget->Problem_Solved Check_Concentration Verify Effective Concentration No_Effect_on_Cancer->Check_Concentration Yes Check_Concentration->Problem_Solved Assess_Resistance Assess Cancer Cell Resistance Mechanisms Check_Concentration->Assess_Resistance Assess_Resistance->Problem_Solved Combination_Therapy Consider Combination Therapy Assess_Resistance->Combination_Therapy Combination_Therapy->Problem_Solved

Caption: Logical troubleshooting guide for co-culture experiments with this compound.

References

Technical Support Center: Long-Term Effects of KU-60019 on Cell Line Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential long-term effects of the ATM kinase inhibitor, KU-60019, on cell line stability. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during prolonged experimental timelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA damage response (DDR) pathway, responsible for detecting DNA double-strand breaks (DSBs) and initiating cell cycle arrest, DNA repair, or apoptosis.[2][3] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets such as p53, CHK2, and H2AX, thereby disrupting the DDR cascade.[2]

Q2: What are the potential long-term consequences of continuous this compound exposure on a cell line?

A2: While extensive long-term stability data for this compound is limited, based on its mechanism of action, prolonged inhibition of ATM can theoretically lead to:

  • Genomic Instability: Continuous suppression of the DNA damage response can result in an accumulation of unrepaired DNA lesions, leading to chromosomal aberrations, aneuploidy, and an increased mutation rate.[4][5]

  • Phenotypic Changes: Users may observe alterations in cell morphology, growth rate, and adhesion properties over time.

  • Development of Resistance: As with many targeted therapies, prolonged exposure can lead to the selection of a subpopulation of cells that have developed mechanisms to bypass the effects of this compound.[1][6]

  • Altered Signaling Pathways: Chronic ATM inhibition may lead to compensatory changes in other signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which can affect cell survival and proliferation.[2]

Q3: Can long-term treatment with this compound lead to increased genomic instability?

A3: Yes, this is a significant theoretical concern. ATM plays a central role in maintaining genomic integrity.[5] By inhibiting this crucial checkpoint, this compound may allow cells with DNA damage to proceed through the cell cycle, potentially leading to the fixation of mutations and chromosomal abnormalities.[4] It is crucial to regularly monitor the genomic stability of cell lines during long-term culture with this compound.

Q4: How can I monitor the genomic stability of my cell line during a long-term experiment with this compound?

A4: Regular monitoring of genomic stability is highly recommended. This can be achieved through a combination of techniques:

  • Karyotyping (G-banding): To detect large-scale numerical and structural chromosomal abnormalities.[7][8]

  • Array Comparative Genomic Hybridization (aCGH) or Next-Generation Sequencing (NGS): For higher resolution detection of copy number variations (CNVs).[9]

  • Micronucleus Assay: To assess the frequency of chromosome breaks or loss.

  • Short Tandem Repeat (STR) Profiling: To confirm the identity and purity of the cell line over time.[10]

It is advisable to perform these analyses at regular intervals (e.g., every 5-10 passages) and to compare the results to the parental cell line.[7]

Troubleshooting Guides

Problem 1: I am observing a decrease in the efficacy of this compound over time.

  • Potential Cause:

    • Compound Degradation: this compound, like any small molecule, may degrade over time, especially with improper storage or repeated freeze-thaw cycles.

    • Development of Resistance: The cell line may have acquired resistance to the inhibitor.[1]

  • Troubleshooting Steps:

    • Verify Compound Integrity: Prepare a fresh stock of this compound and repeat the experiment.

    • Perform a Dose-Response Curve: Determine the IC50 value of this compound in your long-term treated cells and compare it to the parental cell line. A significant rightward shift in the curve indicates resistance.

    • Sequence the ATM Gene: In resistant clones, sequence the ATM gene to check for mutations in the drug-binding pocket.

    • Analyze Bypass Pathways: Use techniques like Western blotting or phosphoproteomics to investigate the activation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK).

Problem 2: My cells are exhibiting a slower growth rate and altered morphology after prolonged treatment with this compound.

  • Potential Cause:

    • Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G1/S phase.[3]

    • Cellular Senescence: Chronic DNA damage signaling, even with ATM inhibited, can sometimes trigger a senescence-like phenotype.

    • Accumulation of Genomic Instability: High levels of genomic instability can be detrimental to cell proliferation.

  • Troubleshooting Steps:

    • Cell Cycle Analysis: Perform flow cytometry analysis of the cell cycle distribution (e.g., using propidium iodide staining) to quantify the percentage of cells in each phase.

    • Senescence-Associated β-Galactosidase Staining: To determine if the cells are undergoing senescence.

    • Assess Genomic Stability: Use the methods described in FAQ 4 to evaluate the level of genomic instability.

Problem 3: I am getting inconsistent results in my experiments with long-term this compound-treated cells.

  • Potential Cause:

    • Heterogeneous Population: The cell culture may have become a mixed population of sensitive and resistant cells, or cells with varying degrees of genomic instability.

    • Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, or media changes can lead to variability.

  • Troubleshooting Steps:

    • Single-Cell Cloning: Isolate and expand single-cell clones from the heterogeneous population to establish a more uniform cell line for experiments.

    • Standardize Protocols: Ensure strict adherence to standardized cell culture protocols, including maintaining a consistent passage number range for experiments.

    • Regularly Authenticate Cell Line: Perform STR profiling to ensure the cell line has not been cross-contaminated.[10]

Experimental Protocols

Protocol 1: Assessment of Genomic Stability by Karyotyping

  • Cell Culture: Culture the this compound-treated and parental control cells to 70-80% confluency.

  • Mitotic Arrest: Add colcemid (e.g., 0.1 µg/mL) to the culture medium and incubate for 2-4 hours to arrest cells in metaphase.

  • Cell Harvest: Trypsinize and collect the cells.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate for 15-20 minutes at 37°C to swell the cells.

  • Fixation: Fix the cells in a freshly prepared 3:1 methanol:acetic acid solution. Repeat the fixation step 3-4 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • G-Banding: Treat the slides with trypsin and then stain with Giemsa solution to produce characteristic banding patterns on the chromosomes.

  • Analysis: Capture images of well-spread metaphases and analyze the karyotype for any numerical or structural abnormalities.

Protocol 2: Cell Viability and IC50 Determination

  • Cell Seeding: Seed the this compound-treated and parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blot Analysis of DDR and Survival Pathways

  • Cell Lysis: After the desired treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-p53, phospho-CHK2, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Parental and Long-Term Treated Cell Lines

Cell LineTreatment DurationIC50 of this compound (nM)Fold Change in Resistance
Parental Line0 months101.0
LT-KU-600193 months505.0
LT-KU-600196 months20020.0

Table 2: Example Karyotype Analysis Summary

Cell LinePassage NumberKaryotypeInterpretation
Parental Line546,XXNormal female karyotype
LT-KU-600192047,XX,+8,del(5)(q13)Aneuploidy with a structural aberration

Mandatory Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DSB->ATM_inactive ATM_active ATM (active, phosphorylated) ATM_inactive->ATM_active Recruitment to DSB p53 p53 ATM_active->p53 Phosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylation H2AX γH2AX ATM_active->H2AX KU60019 This compound KU60019->ATM_active Inhibition p_p53 p-p53 CellCycleArrest Cell Cycle Arrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis p_CHK2 p-CHK2 p_CHK2->CellCycleArrest DNARepair DNA Repair p_CHK2->DNARepair

Caption: ATM Signaling Pathway Inhibition by this compound.

Long_Term_Stability_Workflow Start Start with Parental Cell Line (P0) Culture Continuous Culture with This compound Start->Culture Passage Regular Passaging (e.g., every 3-4 days) Culture->Passage QC_Check Quarterly QC Check (P5, P10, P15, P20...) Passage->QC_Check QC_Check->Passage No Genomic_Analysis Genomic Stability Analysis: - Karyotyping - aCGH/NGS - STR Profiling QC_Check->Genomic_Analysis Yes Phenotypic_Analysis Phenotypic Analysis: - Morphology - Growth Rate (IC50) Genomic_Analysis->Phenotypic_Analysis Functional_Analysis Functional Analysis: - Western Blot (DDR, Survival Pathways) Phenotypic_Analysis->Functional_Analysis Data_Evaluation Data Evaluation and Comparison to Parental Functional_Analysis->Data_Evaluation Decision Continue Culture or Establish New Stock? Data_Evaluation->Decision Decision->Culture Continue End End of Experiment Decision->End Stop/New Stock

Caption: Experimental Workflow for Monitoring Long-Term Cell Line Stability.

Troubleshooting_Logic Start Decreased this compound Efficacy Observed Check_Compound Verify Compound Integrity (Prepare Fresh Stock) Start->Check_Compound Dose_Response Perform Dose-Response Curve (IC50) Check_Compound->Dose_Response Resistance_Confirmed Resistance Confirmed (IC50 Shift) Dose_Response->Resistance_Confirmed No_Resistance No Significant IC50 Shift Resistance_Confirmed->No_Resistance No Sequence_ATM Sequence ATM Gene for Mutations Resistance_Confirmed->Sequence_ATM Yes Investigate_Other Investigate Other Factors: - Cell Line Contamination - Assay Variability No_Resistance->Investigate_Other Mutation_Found Mutation Found Sequence_ATM->Mutation_Found Yes No_Mutation No Mutation Found Sequence_ATM->No_Mutation No Analyze_Bypass Analyze Bypass Pathways (Western Blot, etc.) No_Mutation->Analyze_Bypass

Caption: Troubleshooting Logic for Decreased this compound Efficacy.

References

addressing inconsistent results in KU-60019 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with the ATM kinase inhibitor, KU-60019.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 6.3 nM.[1][2][3][4] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of ATM.[5] This inhibition prevents the downstream phosphorylation of numerous target proteins involved in the DNA damage response (DDR), cell cycle checkpoints, and DNA repair.[6][7][8]

Q2: What are the main applications of this compound in research?

This compound is widely used as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer cells, particularly in glioma models.[1][6][9] It is also utilized to study the role of ATM in various cellular processes, including cell cycle regulation, apoptosis, and pro-survival signaling pathways like AKT and ERK.[6][7] Additionally, it has been shown to inhibit cancer cell migration and invasion.[6][7]

Q3: Is this compound selective for ATM kinase?

This compound exhibits high selectivity for ATM over other related kinases. It is significantly less potent against DNA-PKcs (IC50 of 1.7 µM) and ATR (IC50 >10 µM).[1][2][3] Studies have shown minimal off-target effects against a large panel of other protein kinases at concentrations effective for ATM inhibition.[1][8]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol.[1][2][10] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 100 mg/mL or 100 mM) as the compound's solubility can be reduced by moisture-absorbing DMSO.[1][2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected inhibition of ATM signaling (e.g., p53, γ-H2AX phosphorylation). Degraded this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from a new vial of this compound powder. Ensure proper storage at -20°C or -80°C in single-use aliquots.
Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 100 nM to 10 µM have been reported to be effective.[1][6][11]
Short incubation time: The incubation time may not be sufficient for the inhibitor to effectively penetrate the cells and inhibit ATM kinase.Increase the pre-incubation time with this compound before inducing DNA damage. A pre-incubation of at least 1 hour is commonly used.[6]
Reversibility of inhibition: this compound is a reversible inhibitor. Its effects can be washed out.[4][11]If the experimental design involves washing steps, consider the timing of this compound application and subsequent assays to ensure the inhibitor is present when needed.
Variability in cell viability or radiosensitization assays. Solubility issues: this compound may precipitate out of the culture medium, leading to inconsistent effective concentrations.Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to maintain solubility. Visually inspect the medium for any signs of precipitation. Use fresh, anhydrous DMSO for stock solutions as moisture can reduce solubility.[1][2]
Cell line-specific sensitivity: Different cell lines can exhibit varying sensitivity to ATM inhibition.Characterize the response of your specific cell line to this compound. Consider the p53 status of your cells, as p53-mutant gliomas have shown greater sensitivity to this compound-mediated radiosensitization.[9]
Unexpected off-target effects. High concentration of this compound: At higher concentrations, the risk of off-target effects increases.Use the lowest effective concentration of this compound as determined by a dose-response study. While highly selective, cross-reactivity with other kinases like DNA-PK and ATR can occur at much higher concentrations.[1][2]
Phenotype not aligning with ATM knockout: Inhibition of ATM kinase activity with a small molecule inhibitor may not perfectly replicate the phenotype of a complete ATM protein knockout.[5]Be cautious when directly comparing results from inhibitor studies to genetic knockout models, as the temporal and complete nature of the inhibition differs.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50Reference
ATM6.3 nM[1][2][3][4]
DNA-PKcs1.7 µM[1][2][3]
ATR>10 µM[1][2][3]

Table 2: Comparison of this compound and KU-55933 Potency

ParameterThis compoundKU-55933Reference
Potency against ATM ~2-fold more potent (IC50)-[2]
Inhibition of radiation-induced phosphorylation of ATM targets 3 to 10-fold more potent-[1][6]
Radiosensitization of human glioma cells (Dose-Enhancement Ratio at 10 µM) 4.41.6[6]

Experimental Protocols

Western Blot for Phospho-ATM Targets

This protocol is adapted from methodologies described in studies utilizing this compound to assess the inhibition of ATM signaling.[6][11]

  • Cell Seeding: Plate cells (e.g., U87 or U1242 glioma cells) at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for 1 hour.

  • DNA Damage Induction: Induce DNA damage by exposing cells to ionizing radiation (e.g., 5-10 Gy) or a DNA damaging agent.

  • Cell Lysis: At the desired time points post-damage (e.g., 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p53 (Ser15), phospho-CHK2 (Thr68), or γ-H2AX overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with antibodies against total p53, CHK2, and a loading control (e.g., β-actin or GAPDH) for normalization.

Cell Viability/Radiosensitization Assay (e.g., Clonogenic Assay)

This protocol provides a general framework for assessing the radiosensitizing effects of this compound.[6]

  • Cell Seeding: Plate cells at a low density in 6-well plates, with the cell number adjusted based on the expected survival fraction for each radiation dose.

  • Inhibitor Treatment: After allowing cells to adhere, treat with this compound (e.g., 1-10 µM) or DMSO control for 1 hour.

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, remove the medium containing the inhibitor, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the survival curves and determine the Dose Enhancement Ratio (DER).

Visualizations

KU60019_Pathway cluster_0 DNA Damage Response cluster_1 Downstream Effects DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_inactive Inactive ATM (dimer) DNA_Damage->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation (Ser1981) p53 p53 ATM_active->p53 phosphorylates (Ser15) CHK2 CHK2 ATM_active->CHK2 phosphorylates (Thr68) H2AX H2AX ATM_active->H2AX phosphorylates (Ser139) (γ-H2AX) AKT AKT ATM_active->AKT indirectly regulates (reduces p-S473) KU60019 This compound KU60019->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair H2AX->DNA_Repair Pro_Survival Pro-Survival Signaling AKT->Pro_Survival inhibition of ATM reduces AKT signaling

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Verify this compound Integrity (Fresh stock, proper storage) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentration, incubation time) Check_Reagent->Check_Protocol [Reagent OK] Dose_Response Perform Dose-Response Experiment Check_Reagent->Dose_Response [Reagent Suspect] Check_Cells Assess Cell Line (Sensitivity, p53 status) Check_Protocol->Check_Cells [Protocol OK] Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course [Protocol Issue] Check_Cells->Dose_Response [Cell Line Issue] Positive_Control Include Positive Control (e.g., KU-55933) Check_Cells->Positive_Control [Cell Line OK] Consistent_Results Consistent Results Achieved Dose_Response->Consistent_Results Time_Course->Consistent_Results Negative_Control Include Negative Control (DMSO vehicle) Positive_Control->Negative_Control Negative_Control->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

KU-60019 Outperforms KU-55933 in Glioma Cell Radiosensitization and Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two prominent ATM inhibitors reveals KU-60019 as a more potent and effective agent against glioma cells, demonstrating superior performance in radiosensitization, inhibition of key DNA damage response pathways, and reduction of cell migration and invasion.

For researchers and drug development professionals in the field of oncology, particularly those focusing on glioblastoma, the choice of a potent and specific ATM (Ataxia-Telangiectasia Mutated) kinase inhibitor is critical. ATM plays a pivotal role in the cellular response to DNA double-strand breaks, a common consequence of ionizing radiation therapy. Inhibiting ATM can prevent cancer cells from repairing this damage, thereby sensitizing them to radiation. This guide provides a comprehensive comparison of two well-characterized ATM inhibitors, KU-55933 and its improved analogue, this compound, with a specific focus on their efficacy in glioma cells.

Enhanced Potency and Efficacy of this compound

This compound has been demonstrated to be a more potent ATM inhibitor than its predecessor, KU-55933.[1][2][3] Studies have shown that this compound has Ki and IC50 values that are half of those for KU-55933.[2][3] In human glioma cells, this compound is approximately 10-fold more effective at blocking the radiation-induced phosphorylation of key ATM targets.[1][2][3] This enhanced potency translates to greater efficacy in radiosensitizing glioma cells.[1][2]

Comparative Efficacy Data

The following tables summarize the quantitative data from comparative studies on this compound and KU-55933 in glioma cell lines.

Table 1: Inhibition of Radiation-Induced ATM Target Phosphorylation

Cell LineTarget Protein (Phosphorylation Site)KU-55933 Concentration for Complete InhibitionThis compound Concentration for Complete InhibitionFold Difference in Potency
U87p53 (S15)10 µM< 3 µM~3-10 fold
U87γ-H2AX (S139)> 10 µM (partial inhibition)3 µM (partial inhibition)Not fully determined
U1242CHK2 (T68)Not specified3 µMNot specified

Source: Golding, S. E., et al. (2009). Molecular Cancer Therapeutics.

Table 2: Radiosensitization of Glioma Cells

Cell LineInhibitorConcentrationDose Enhancement Ratio (DER)
U87KU-5593310 µMNot specified
U87This compound1 µMSignificant radiosensitization
U87This compound3 µM3.0
U87This compound10 µMSignificant radiosensitization
U1242This compound3 µMSignificant radiosensitization

Source: Golding, S. E., et al. (2009). Molecular Cancer Therapeutics.

Impact on Cellular Signaling and Processes

Beyond its role in the immediate DNA damage response, ATM influences other critical cellular pathways. Both KU-55933 and this compound have been shown to affect these pathways, with this compound demonstrating a more pronounced effect.

ATM/AKT Signaling Pathway

This compound has been shown to reduce the basal phosphorylation of AKT at serine 473, suggesting that ATM may regulate a phosphatase that acts on AKT.[1][2] This effect on the pro-survival AKT signaling pathway may contribute to the anti-cancer properties of this compound beyond radiosensitization.[1][2]

ATM_AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR AKT AKT IR->AKT Activates ATM ATM PP2A Protein Phosphatase 2A ATM->PP2A Regulates KU60019 This compound KU60019->ATM Inhibits pAKT p-AKT (S473) (Active) PP2A->pAKT Dephosphorylates AKT->pAKT ProSurvival Pro-Survival Signaling pAKT->ProSurvival

ATM/AKT Signaling Inhibition by this compound
Cell Migration and Invasion

A significant advantage of this compound is its ability to inhibit glioma cell migration and invasion in vitro.[1][2] This suggests that ATM kinase activity, potentially through its regulation of AKT, plays a role in glioma cell motility.[1][2]

Experimental_Workflow cluster_assays Endpoints start Glioma Cell Culture (U87, U1242) treatment Treatment with This compound or KU-55933 start->treatment irradiation Ionizing Radiation (IR) treatment->irradiation analysis Analysis irradiation->analysis western Western Blot (p-ATM, p-p53, γ-H2AX, p-CHK2) analysis->western survival Colony Formation Assay (Radiosensitization) analysis->survival migration Migration/Invasion Assay analysis->migration

General Experimental Workflow

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative data.

Cell Lines and Culture
  • Human Glioma Cell Lines: U87 (p53 wild-type, PTEN null) and U1242 (p53 mutant, PTEN wild-type) were used.[1]

  • Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

Western Blot Analysis
  • Treatment: Cells were pre-treated with KU-55933 or this compound at various concentrations (e.g., 0, 1, 3, or 10 µM) for 1 hour.[1]

  • Irradiation: Cells were exposed to ionizing radiation (e.g., 5 or 10 Gy).[1]

  • Lysis and Protein Quantification: Cells were collected at specified time points post-irradiation, lysed, and protein concentrations were determined.

  • Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ATM, p53, H2AX, and CHK2.[1]

  • Detection: Membranes were incubated with secondary antibodies and visualized using an appropriate detection system.

Colony-Forming Radiosurvival Assay
  • Plating: Cells were seeded at low density in culture dishes.

  • Treatment: After allowing cells to attach, they were treated with this compound or KU-55933 for 1 hour prior to irradiation.

  • Irradiation: Cells were irradiated with a range of doses (e.g., 2, 4, 6, 8 Gy).[4]

  • Incubation: The drug was removed after a specified period (e.g., 16 hours post-irradiation), and the cells were incubated for a period allowing for colony formation (e.g., 14 days).[5]

  • Quantification: Colonies were fixed, stained (e.g., with crystal violet), and counted. The surviving fraction was calculated relative to non-irradiated controls.

Cell Migration and Invasion Assays
  • Methodology: Standard in vitro assays such as the Boyden chamber assay or wound-healing (scratch) assay were likely used to assess the migratory and invasive potential of glioma cells following treatment with the inhibitors.

Conclusion

The available evidence strongly indicates that this compound is a more potent and effective ATM inhibitor than KU-55933 for the treatment of glioma. Its superior ability to radiosensitize glioma cells, inhibit key DNA damage response and pro-survival signaling pathways, and reduce cell migration and invasion make it a more promising candidate for further preclinical and clinical development.[1][2][4] Researchers investigating ATM inhibition in glioma and other cancers should consider this compound as the more potent tool for their studies. Furthermore, the finding that this compound is particularly effective in sensitizing p53-mutant gliomas to radiation suggests a potential for personalized medicine approaches in treating this devastating disease.[4][6]

References

A Comparative Guide to ATM Inhibitors: KU-60019 vs. AZD0156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the well-established Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, KU-60019, and a newer-generation inhibitor, AZD0156. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors.

Introduction to ATM Inhibition

The ATM protein kinase is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs). Its central role in cell cycle control and DNA repair has made it an attractive target for cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and certain chemotherapies, by abrogating critical DNA repair pathways. This guide focuses on a comparative analysis of two prominent ATM inhibitors, this compound and AZD0156, highlighting their key pharmacological and functional differences.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and AZD0156 based on available preclinical data.

Parameter This compound AZD0156 Reference
Target ATM KinaseATM Kinase[1][2]
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor[1]
Biochemical IC50 6.3 nMNot explicitly stated[1]
Cellular IC50 (ATM Autophosphorylation) Not explicitly stated0.58 nM (in HT29 cells)[1]
Selectivity (vs. DNA-PK) ~270-fold>1,000-fold[1]
Selectivity (vs. ATR) >1,600-fold>1,000-fold[1]
Selectivity (vs. mTOR) >1,000-fold>1,000-fold[1]
Selectivity (vs. PI3Kα) >1,000-fold>1,000-fold[1]
Oral Bioavailability LowGood[1]

Table 1: Comparison of Potency and Selectivity. This table provides a side-by-side comparison of the in vitro potency and selectivity of this compound and AZD0156 against ATM and other related kinases.

Cellular Effect This compound AZD0156 Reference
Inhibition of p53 (S15) phosphorylation Complete inhibition at 3 µM (U87 cells)Effective inhibition at low nM concentrations[3]
Inhibition of CHK2 (T68) phosphorylation Complete inhibition at 3 µM (U1242 cells)Effective inhibition at low nM concentrations[3]
Inhibition of γ-H2AX formation Partial inhibitionStrong inhibition[1][3]
Radiosensitization Dose-enhancement ratio of 1.7 at 1 µM (U87 cells)Strong radiosensitizer in vitro and in vivo[3][4]
Potentiation of PARP inhibitors Demonstrated to potentiate topoisomerase poisonsPotentiates the effects of olaparib[1]
Effect on Cell Migration and Invasion Inhibits glioma cell migration and invasionNot explicitly stated[2]

Table 2: Comparison of Cellular Activities. This table summarizes the reported cellular effects of this compound and AZD0156 in various cancer cell lines.

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CHK2_p p-CHK2 CHK2->CHK2_p p53_p p-p53 p53->p53_p gamma_H2AX γ-H2AX H2AX->gamma_H2AX BRCA1_p p-BRCA1 BRCA1->BRCA1_p CellCycleArrest Cell Cycle Arrest CHK2_p->CellCycleArrest p53_p->CellCycleArrest Apoptosis Apoptosis p53_p->Apoptosis DNA_Repair DNA Repair gamma_H2AX->DNA_Repair BRCA1_p->DNA_Repair KU60019 This compound KU60019->ATM_active inhibits AZD0156 AZD0156 AZD0156->ATM_active inhibits

Caption: ATM Signaling Pathway and Inhibition.

Experimental Workflow for Evaluating ATM Inhibitors

This diagram outlines a typical experimental workflow for characterizing and comparing ATM inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Confirm target & selectivity Western_Blot Western Blot (p-ATM, p-CHK2, p-p53, γ-H2AX) Selectivity_Panel->Western_Blot Validate in-cell target engagement Cell_Viability Cell Viability/Cytotoxicity Assay Western_Blot->Cell_Viability Assess functional consequences Clonogenic_Survival Clonogenic Survival Assay (Radiosensitization) Cell_Viability->Clonogenic_Survival Determine long-term survival Xenograft Xenograft/PDX Models (Efficacy and PK/PD) Clonogenic_Survival->Xenograft Evaluate in vivo efficacy Comet_Assay Comet Assay (DNA Damage) Toxicity Toxicity Studies Xenograft->Toxicity Assess safety profile

Caption: Experimental workflow for ATM inhibitor evaluation.

Logical Relationship of ATM Inhibition and Therapeutic Effect

The following diagram illustrates the mechanism by which ATM inhibitors enhance the efficacy of DNA-damaging therapies.

Logical_Relationship DNA_Damage DNA-Damaging Agent (e.g., Radiation, Chemotherapy) Tumor_Cell Tumor Cell DNA_Damage->Tumor_Cell ATM_Inhibitor ATM Inhibitor (this compound or AZD0156) ATM_Inhibitor->Tumor_Cell ATM_Activation ATM Activation ATM_Inhibitor->ATM_Activation blocks Tumor_Cell->ATM_Activation DNA_Repair_Pathway DNA Repair Pathways Blocked ATM_Activation->DNA_Repair_Pathway initiates Cell_Death Enhanced Tumor Cell Death (Apoptosis/Mitotic Catastrophe) DNA_Repair_Pathway->Cell_Death leads to

Caption: Mechanism of ATM inhibitor-mediated sensitization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

ATM Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on ATM kinase activity.

  • Reagents and Materials: Recombinant human ATM kinase, p53-derived peptide substrate, [γ-³²P]ATP, kinase assay buffer, phosphocellulose paper, scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing ATM kinase, the peptide substrate, and the test compound (e.g., this compound or AZD0156) at various concentrations in kinase assay buffer.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Western Blotting for Phosphorylated ATM Targets

This method is used to assess the in-cell inhibition of ATM signaling.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., U87 glioma or HT29 colon cancer cells) and allow them to adhere overnight.

    • Pre-treat the cells with the ATM inhibitor (this compound or AZD0156) at various concentrations for 1-2 hours.

    • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5-10 Gy) or a DNA-damaging agent.

    • Harvest the cells at different time points post-treatment.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated ATM (Ser1981), p-p53 (Ser15), p-CHK2 (Thr68), or γ-H2AX (Ser139).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phosphoprotein signals to total protein levels or a loading control (e.g., β-actin).

Clonogenic Survival Assay for Radiosensitization

This assay evaluates the ability of an ATM inhibitor to enhance the cell-killing effects of radiation.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a precise number of cells into 6-well plates. The number of cells seeded will vary depending on the radiation dose to ensure the formation of a countable number of colonies.

  • Treatment and Irradiation:

    • Allow the cells to attach for several hours.

    • Treat the cells with the ATM inhibitor or vehicle control for a specified duration before irradiation.

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Staining and Counting:

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

    • Determine the dose enhancement ratio (DER) to quantify the radiosensitizing effect of the inhibitor.

Conclusion

Both this compound and AZD0156 are potent and selective inhibitors of ATM kinase. However, the available data suggest that AZD0156 exhibits significantly greater cellular potency and has improved pharmacokinetic properties, including oral bioavailability, making it a more suitable candidate for clinical development.[1] While this compound has been a valuable research tool for elucidating the role of ATM in the DNA damage response, AZD0156 represents a more advanced therapeutic agent with promising preclinical activity as a radiosensitizer and in combination with other DNA-damaging agents like PARP inhibitors.[1][4] The choice between these inhibitors will ultimately depend on the specific research question, with this compound remaining a useful tool for in vitro studies and AZD0156 being the more relevant choice for translational and clinical research.

References

Validating KU-60019: A Comparative Guide to ATM Inhibition and Downstream Target Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KU-60019, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with other relevant ATM inhibitors. This guide synthesizes experimental data to evaluate its efficacy in modulating downstream signaling pathways crucial in DNA damage response and cancer biology.

This compound has emerged as a highly effective tool for studying the intricate roles of ATM in cellular processes. Its superior potency and specificity compared to its predecessor, KU-55933, have made it a valuable agent in preclinical research, particularly in sensitizing cancer cells to radiation and chemotherapy. This guide delves into the validation of this compound's ATM inhibition through its effects on key downstream targets, offering a comparative analysis with other ATM inhibitors.

Comparative Efficacy of ATM Inhibitors

The potency of ATM inhibitors is a critical determinant of their utility in research and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Below is a comparison of the IC50 values for this compound and other notable ATM inhibitors.

InhibitorTargetIC50 (nM)SelectivityReference
This compound ATM 6.3 Highly selective over DNA-PK (>270-fold) and ATR (>1600-fold)[1][2]
KU-55933ATM13Highly selective for ATM[2]
AZD0156ATM0.58>1000-fold selective for ATM over other related kinases[3]
AZD1390ATM0.78>10,000-fold selective over closely related PIKK family members[4]

Table 1: Comparison of IC50 values of various ATM inhibitors. This table highlights the high potency of this compound and its strong selectivity for ATM over other related kinases.

Inhibition of Downstream ATM Targets

The validation of an ATM inhibitor's activity is critically assessed by its ability to suppress the phosphorylation of its downstream substrates. Upon DNA damage, ATM phosphorylates a cascade of proteins that orchestrate cell cycle arrest, DNA repair, and apoptosis. This compound has been demonstrated to effectively block the phosphorylation of several key downstream targets.

Studies have shown that this compound is approximately 10-fold more effective than KU-55933 at inhibiting the radiation-induced phosphorylation of key ATM targets in human glioma cells.[5] For instance, 1 μM of this compound can significantly reduce the phosphorylation of p53 at Serine 15 by over 70%, an effect that requires about 10 μM of KU-55933 to achieve a similar level of inhibition.[1] Furthermore, AZD1390 has been shown to be more potent than this compound in inhibiting the phosphorylation of ATM (pATM S1981) and KAP1 (pKAP1 S824).[6]

The following diagram illustrates the ATM signaling pathway and the points of inhibition by this compound.

ATM_Signaling_Pathway cluster_0 DNA Damage Response Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes DNA Double-Strand Break DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA Double-Strand Break->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation (pS1981) CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates p_CHK2 p-CHK2 (T68) CHK2->p_CHK2 p_p53 p-p53 (S15) p53->p_p53 gamma_H2AX γ-H2AX (S139) H2AX->gamma_H2AX p_KAP1 p-KAP1 (S824) KAP1->p_KAP1 Cell Cycle Arrest Cell Cycle Arrest p_CHK2->Cell Cycle Arrest p_p53->Cell Cycle Arrest Apoptosis Apoptosis p_p53->Apoptosis DNA Repair DNA Repair gamma_H2AX->DNA Repair KU60019 This compound KU60019->ATM_active inhibits

Caption: ATM signaling pathway and this compound inhibition.

Experimental Protocols for Validation

Objective validation of ATM inhibition by this compound relies on robust experimental methodologies. The following are detailed protocols for key assays used to assess the inhibitor's efficacy.

Western Blotting for Downstream Target Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of ATM downstream targets following treatment with this compound.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound or other ATM inhibitors at desired concentrations for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., with ionizing radiation or etoposide).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibody dilutions:

    • Phospho-ATM (Ser1981): 1:1000

    • Phospho-p53 (Ser15): 1:1000[7]

    • Phospho-CHK2 (Thr68): 1:1000[8]

    • γ-H2AX (Ser139): 1:2000

    • Total ATM, p53, CHK2, and H2AX: as per manufacturer's instructions.

    • Loading control (e.g., β-actin, GAPDH): 1:5000

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

The following diagram outlines the workflow for a typical Western blotting experiment.

Western_Blot_Workflow A Cell Treatment with This compound & DNA Damage B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Western Blotting) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-p53) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western blot experimental workflow.

Immunofluorescence for γ-H2AX Foci Formation

This method visualizes and quantifies DNA double-strand breaks by detecting the formation of γ-H2AX foci.

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound and induce DNA damage as described for Western blotting.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 5% BSA in PBS for 1 hour. Incubate with anti-γ-H2AX (Ser139) primary antibody (e.g., 1:800 dilution) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software like ImageJ.

Cell Viability and Radiosensitization Assays

Clonogenic survival assays are the gold standard for assessing the radiosensitizing effects of ATM inhibitors.

  • Cell Seeding: Plate cells in a 6-well plate at a low density (e.g., 200-1000 cells/well, depending on the cell line and radiation dose).

  • Inhibitor Treatment and Irradiation: Allow cells to attach for a few hours, then treat with this compound for 1 hour prior to irradiation with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment and dose. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect.

The logical relationship for assessing radiosensitization is depicted below.

Radiosensitization_Logic A Increased DNA Damage (e.g., Ionizing Radiation) C Impaired DNA Repair A->C B ATM Inhibition (this compound) B->C D Increased Cell Death C->D E Enhanced Radiosensitivity D->E

Caption: Logic of radiosensitization by ATM inhibition.

Conclusion

This compound stands as a potent and specific inhibitor of ATM kinase, validated by its effective suppression of downstream target phosphorylation. Its superior performance compared to earlier generation inhibitors like KU-55933 makes it an invaluable tool for dissecting the complexities of the DNA damage response. The experimental protocols provided in this guide offer a framework for researchers to independently validate and further explore the effects of this compound and other ATM inhibitors in their specific research contexts. The continued investigation of such targeted inhibitors holds significant promise for advancing our understanding of cancer biology and developing novel therapeutic strategies.

References

Navigating the PIKK Pathway: A Comparative Guide to KU-60019 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective inhibition of Phosphoinositide 3-kinase-related kinases (PIKKs) is a critical area of investigation, particularly in oncology and DNA damage response (DDR) pathways. This guide provides a detailed comparison of KU-60019 against other notable PIKK inhibitors—KU-55933, Wortmannin, and LY294002—supported by experimental data and detailed methodologies to aid in the selection of the most appropriate research tools.

The PIKK family, comprising key proteins such as ATM, ATR, DNA-PKcs, mTOR, and SMG-1, orchestrates cellular responses to DNA damage, cell growth, and proliferation. The specificity of small molecule inhibitors for individual PIKK members is paramount for dissecting these complex signaling networks and for the development of targeted therapies. This compound has emerged as a highly potent and selective inhibitor of ATM, offering significant advantages over broader-spectrum inhibitors.

Comparative Inhibitor Specificity: A Quantitative Overview

The inhibitory activity of this compound, KU-55933, Wortmannin, and LY294002 has been evaluated against a panel of PIKK family kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. This data highlights the superior selectivity of this compound for ATM.

Kinase TargetThis compound IC50 (nM)KU-55933 IC50 (nM)Wortmannin IC50 (nM)LY294002 IC50 (nM)
ATM 6.3 [1][2][3]12.9[4][5]150[6][7]-
DNA-PKcs 1,700[1][2][3]2,500[4][5]16[6][7]1,400[8]
ATR >10,000[1][2][3]>100,0001,800[6]-
mTOR >10,0009,300[4]200[9]2,500[10]
PI3Kα --~3500[8]
PI3Kβ --~3970[8]
PI3Kδ --~3570[8]

From this data, it is evident that this compound is a highly potent inhibitor of ATM, with an IC50 of 6.3 nM.[1][2][3] It demonstrates remarkable selectivity, being approximately 270-fold and over 1600-fold less active against DNA-PKcs and ATR, respectively.[1][2][3] In contrast, its predecessor, KU-55933, while also a potent ATM inhibitor, shows less selectivity against other PIKKs.[4][5] Wortmannin acts as a broad-spectrum inhibitor, potently inhibiting PI3K isoforms and DNA-PKcs, in addition to other PIKKs.[6][7][9] LY294002 is primarily a PI3K inhibitor but also exhibits inhibitory activity against DNA-PK at higher concentrations.[8]

Key Signaling Pathways

The PIKKs are central to a number of critical cellular signaling pathways. Understanding these pathways is essential for interpreting the effects of their inhibition.

PIKK_Signaling_Pathways cluster_DDR DNA Damage Response cluster_Growth Cell Growth & Proliferation DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM DNA_PKcs DNA-PKcs DNA_Damage->DNA_PKcs Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 H2AX H2AX ATM->H2AX NHEJ_Repair NHEJ Repair DNA_PKcs->NHEJ_Repair ATR ATR (via ssDNA) Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell_Cycle_Arrest Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA_Repair H2AX->DNA_Repair Chk1->Cell_Cycle_Arrest Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTOR mTOR PI3K->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Cell_Growth Cell_Growth mTOR->Cell_Growth Inhibitor_Specificity_Workflow Start Select Inhibitor of Interest Primary_Screen Primary Screen (e.g., at 1 µM and 10 µM) Start->Primary_Screen Kinase_Panel Large Kinase Panel (>200 kinases) Primary_Screen->Kinase_Panel Screen against Data_Analysis_1 Data Analysis: Identify 'Hits' (% Inhibition > Threshold) Kinase_Panel->Data_Analysis_1 Dose_Response Dose-Response Assays on 'Hits' Data_Analysis_1->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

References

Comparative Analysis: KU-60019 (ATM Inhibitor) vs. Berzosertib (ATR Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, performance, and experimental validation of two pivotal DNA Damage Response inhibitors.

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic stability.[1][2] Central to this network are the serine/threonine kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[1][3] While both are master regulators of the DDR, they respond to distinct types of DNA lesions.[1] ATM is primarily activated by DNA double-strand breaks (DSBs), whereas ATR responds to a broader range of DNA damage and replication stress, particularly the presence of single-stranded DNA (ssDNA).[1][3][4]

This guide provides a comparative analysis of two highly potent and selective inhibitors that target these crucial kinases: KU-60019, an inhibitor of ATM, and berzosertib (also known as M6620 or VX-970), an inhibitor of ATR.[5][6][7] Understanding their distinct mechanisms and effects is critical for researchers developing novel cancer therapies that exploit synthetic lethality and sensitize tumors to conventional treatments like radiation and chemotherapy.[8][9]

Mechanism of Action: ATM vs. ATR Signaling

This compound: Targeting the ATM Pathway

This compound is a potent and specific inhibitor of the ATM kinase.[10][11] ATM is activated by DSBs, which are recognized by the MRE11-RAD50-NBS1 (MRN) complex.[12][13] This activation initiates a signaling cascade that phosphorylates numerous downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][12][14] Key targets include Checkpoint Kinase 2 (Chk2), p53, and the histone variant H2AX.[5][13] By inhibiting ATM, this compound prevents the phosphorylation of these targets, thereby abrogating the DNA damage checkpoint and impairing DNA repair, which leads to increased sensitivity to DNA-damaging agents.[5][11][15]

G cluster_0 Cell Nucleus cluster_1 Downstream Effectors cluster_2 Cellular Response DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM ATM (inactive dimer) MRN->ATM activates ATM_active ATM (active monomer) ATM->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX (γ-H2AX) ATM_active->H2AX phosphorylates KU60019 This compound KU60019->ATM_active inhibits CCA Cell Cycle Arrest p53->CCA DNAR DNA Repair p53->DNAR Apop Apoptosis p53->Apop CHK2->CCA CHK2->DNAR CHK2->Apop H2AX->CCA H2AX->DNAR H2AX->Apop

ATM Signaling Pathway and this compound Inhibition.
Berzosertib: Targeting the ATR Pathway

Berzosertib is a first-in-class, selective inhibitor of the ATR kinase.[8][16] ATR is activated by replication stress, which generates stretches of ssDNA coated by Replication Protein A (RPA).[3][4][17] The ATR-interacting protein (ATRIP) binds to this RPA-coated ssDNA, recruiting the ATR kinase.[3] Full activation of ATR leads to the phosphorylation of its primary downstream effector, Checkpoint Kinase 1 (Chk1).[3][18] The ATR-Chk1 pathway is crucial for stabilizing replication forks, preventing premature entry into mitosis, and promoting DNA repair.[3][17][18] By inhibiting ATR, berzosertib disrupts this critical checkpoint, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, cell death, particularly in cancer cells with high levels of intrinsic replication stress.[8][18][19]

G cluster_0 Cell Nucleus cluster_1 Downstream Effector cluster_2 Cellular Response RepStress Replication Stress (e.g., stalled fork) ssDNA ssDNA RepStress->ssDNA RPA RPA ssDNA->RPA coated by ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates Berzosertib Berzosertib Berzosertib->ATR inhibits RFS Replication Fork Stabilization CHK1->RFS CCA Cell Cycle Checkpoint (S, G2/M) CHK1->CCA

ATR Signaling Pathway and Berzosertib Inhibition.

Quantitative Performance Data

The following table summarizes the key performance metrics for this compound and berzosertib, highlighting their potency and selectivity.

ParameterThis compoundBerzosertib
Primary Target ATM KinaseATR Kinase
IC50 (Primary Target) 6.3 nM (cell-free assay)[6][10][20]19 nM (cellular assay, HT29 cells)[16][21]
IC50 (Off-Target) DNA-PK: 1.7 µM[6][20][22]ATR: >10 µM[6][20][22]ATM: 2.6 µM (cellular)[2]DNA-PK: 18.1 µM (cellular)[2]
Selectivity ~270-fold vs. DNA-PK[6][20][22]~1600-fold vs. ATR[6][20][22]>100-fold vs. ATM and DNA-PK[2]
Key Cellular Effects Radiosensitizer[5][6]Inhibits cell migration/invasion[5]Blocks phosphorylation of p53, Chk2, H2AX, AKT[5][6]Radiosensitizer & Chemosensitizer[9]Induces apoptosis[18][23]Disrupts DNA damage repair[18][19]
Clinical Status Preclinical/Research[11][24]Phase I/II/III Clinical Trials[18][25]

Experimental Protocols

Standard methodologies are required to evaluate and compare the efficacy of DDR inhibitors like this compound and berzosertib.

Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of its target kinase by 50%.

  • Objective: To determine the in vitro potency (IC50) of the inhibitor against the purified target kinase.

  • Methodology:

    • Purified recombinant ATM or ATR kinase is incubated in a reaction buffer containing a specific substrate (e.g., a peptide with a phosphorylation site) and ATP.

    • Serial dilutions of the inhibitor (this compound or berzosertib) are added to the reaction wells.

    • The kinase reaction is initiated by adding ATP and allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) where light output is proportional to kinase activity.

    • Data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Western Blotting for Phospho-protein Analysis

This technique is used to detect the phosphorylation status of downstream targets, confirming on-target activity within the cell.

  • Objective: To verify that the inhibitor blocks the signaling pathway downstream of the target kinase.

  • Methodology:

    • Culture selected cell lines (e.g., U87 glioma cells, HT29 colon cancer cells) to ~80% confluency.[5]

    • Pre-treat cells with various concentrations of this compound or berzosertib for a specified duration (e.g., 1 hour).[5]

    • Induce DNA damage using ionizing radiation (IR) or a chemotherapeutic agent (e.g., cisplatin, topotecan).[5][9]

    • After a set time post-damage (e.g., 1 hour), lyse the cells to extract total protein.[5]

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-p53 (Ser15), anti-phospho-Chk1 (Ser345)) and total protein antibodies as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate. The reduction in the phospho-protein signal indicates inhibitor efficacy.[5]

Cell Viability and Clonogenic Survival Assays

These assays measure the ability of the inhibitor to sensitize cancer cells to DNA-damaging treatments.

  • Objective: To assess the synergistic effect of the inhibitor with radiation or chemotherapy.

  • Methodology:

    • Seed a known number of cells in multi-well plates.

    • Treat the cells with the inhibitor, the DNA-damaging agent (e.g., radiation), or a combination of both.

    • For viability assays (e.g., MTT, AlamarBlue), measure metabolic activity after a few days of incubation.[6]

    • For clonogenic survival assays, allow the cells to grow for 10-14 days until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the colonies (typically >50 cells) to determine the surviving fraction for each treatment condition.

    • Calculate the Dose Enhancement Ratio (DER) or Combination Index (CI) to quantify the degree of radiosensitization or chemosensitization.[5][26]

G cluster_0 Endpoint Analysis Start Start: Seed Cells Culture Cell Culture (e.g., U87, HT29) Start->Culture Treatment Treatment Groups Culture->Treatment Control Vehicle Control Treatment->Control Grp 1 Inhibitor Inhibitor Alone (this compound or Berzosertib) Treatment->Inhibitor Grp 2 Damage Damage Alone (IR or Chemo) Treatment->Damage Grp 3 Combo Inhibitor + Damage Treatment->Combo Grp 4 WB Western Blot (Short Term: 1-2h) - p-ATM, p-Chk1, etc. Control->WB Via Viability / Clonogenic Assay (Long Term: 3-14 days) - Survival Fraction, DER Control->Via Inhibitor->WB Inhibitor->Via Damage->WB Damage->Via Combo->WB Combo->Via

Typical Experimental Workflow for Inhibitor Comparison.

Comparative Summary and Conclusion

This compound and berzosertib are powerful tools for probing the DDR, but their therapeutic applications are dictated by their distinct targets.

  • Targeting Strategy: The fundamental difference lies in their targets. This compound inhibits the ATM pathway, which is critical for responding to DSBs often induced by ionizing radiation.[1][5] Berzosertib targets the ATR pathway, which responds to replication stress—a hallmark of many cancer cells and a consequence of treatment with certain chemotherapies like gemcitabine.[3][8][16] This makes berzosertib a potent chemosensitizer, while this compound is a potent radiosensitizer.[5][9]

  • Potency and Selectivity: Both inhibitors are highly potent, with IC50 values in the low nanomolar range.[6][21] They also exhibit remarkable selectivity for their primary targets over other related kinases, which is crucial for minimizing off-target effects.[2][6] this compound is over 1000-fold more selective for ATM than ATR, while berzosertib is over 100-fold more selective for ATR than ATM.[2][6]

  • Clinical Translation: Berzosertib is significantly more advanced in clinical development, with numerous trials evaluating its efficacy as both a monotherapy and in combination with DNA-damaging agents across various tumor types, including ovarian and small cell lung cancer.[18][25][27] this compound, while an exceptionally potent and valuable research tool, has primarily been used in preclinical studies.[24][28]

G cluster_0 ATM Pathway cluster_1 ATR Pathway DDR Targeting DNA Damage Response DSB Trigger: Double-Strand Breaks (DSBs) DDR->DSB RepStress Trigger: Replication Stress / ssDNA DDR->RepStress KU60019 Inhibitor: This compound DSB->KU60019 Radio Synergy: Radiotherapy KU60019->Radio Outcome Therapeutic Outcome: - Synthetic Lethality - Sensitization - Apoptosis Radio->Outcome Berzo Inhibitor: Berzosertib RepStress->Berzo Chemo Synergy: Chemotherapy Berzo->Chemo Chemo->Outcome

Logical Comparison of ATM vs. ATR Inhibition Strategy.

References

Unveiling the Radiosensitizing Potential of KU-60019 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for effective cancer therapeutics that enhance the efficacy of radiotherapy while minimizing damage to healthy tissues is a cornerstone of oncological research. KU-60019, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, has emerged as a promising radiosensitizer. This guide provides a comprehensive comparison of the radiosensitizing effect of this compound in various cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

Quantitative Analysis of Radiosensitization by this compound

The efficacy of a radiosensitizing agent is often quantified by the Dose Enhancement Ratio (DER), which represents the factor by which the radiation dose can be reduced in the presence of the agent to achieve the same biological effect. The following table summarizes the DER values obtained for this compound in different cancer cell lines.

Cell LineCancer TypeThis compound ConcentrationDose Enhancement Ratio (DER)Reference
U87Glioblastoma1 µM1.7[1]
U87Glioblastoma3 µM3.0[1]
U87Glioblastoma10 µM4.4[1]
U1242Glioblastoma3 µM3.2[1][2]
U373Glioblastoma300 nMNot explicitly stated, but 98% cell killing at 2 Gy
Normal FibroblastsNormal Tissue3 µM2.8[1]
A-T FibroblastsAtaxia-TelangiectasiaNot specifiedNot radiosensitized[1]
H1299Lung Cancer1 µM (in combination with VP-16)Synergistic suppression of survival[3]
A549Lung CancerIC20 concentration (in combination with VP-16)Synergistic suppression of survival[3]

Key Observations:

  • This compound demonstrates significant radiosensitizing effects in various glioblastoma cell lines, with DER values increasing in a dose-dependent manner.[1][2]

  • Notably, this compound also radiosensitizes normal fibroblasts, indicating that its effects are not strictly tumor-specific.[1] This highlights the importance of targeted delivery strategies in potential clinical applications.

  • The lack of radiosensitization in Ataxia-Telangiectasia (A-T) fibroblasts, which lack functional ATM protein, confirms the specificity of this compound for its intended target.[1]

  • In lung cancer cell lines, this compound has been shown to synergistically enhance the effects of topoisomerase II poisons, suggesting its potential in combination chemoradiotherapy.[3]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation and/or cytotoxic agents.

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates or 60mm dishes

  • This compound

  • Irradiation source (e.g., X-ray irradiator)

  • Fixation solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a predetermined number (typically 200-1000 cells/well, depending on the expected survival fraction) into 6-well plates. Allow cells to attach overnight.[4][5]

  • Drug Treatment: Treat the cells with the desired concentration of this compound for a specified period (e.g., 1 hour) before irradiation.[6]

  • Irradiation: Irradiate the plates with a range of radiation doses.

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.[2][3]

  • Fixation and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with a fixation solution for 10-15 minutes. Stain the colonies with crystal violet solution for 20-30 minutes.[7]

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves. The DER can be calculated by comparing the doses required to achieve a specific level of cell killing (e.g., 10% survival) with and without this compound.

γ-H2AX Foci Immunofluorescence Assay

This assay is a sensitive method for detecting DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation. The formation of γ-H2AX foci at the sites of DSBs is a key step in the DNA damage response.[8]

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γ-H2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or radiation as required.

  • Fixation: At the desired time point post-treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[1]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[9]

  • Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.[9]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking solution overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus.

Western Blotting for ATM Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of proteins involved in the ATM signaling pathway, such as ATM itself, p53, Chk2, and H2AX.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M), which can be altered by radiation and ATM inhibition.

Materials:

  • Single-cell suspension

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[10]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of Action

To better understand the role of this compound in radiosensitization, the following diagrams illustrate the ATM signaling pathway and a typical experimental workflow.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break (induced by Radiation) MRN MRN Complex DNA_DSB->MRN ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates KU60019 This compound KU60019->ATM_active CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis gH2AX γ-H2AX DNA_Repair DNA Repair gH2AX->DNA_Repair recruits repair proteins Experimental_Workflow Cell_Culture Cell Culture (e.g., U87, A549) Treatment Treatment (this compound and/or Radiation) Cell_Culture->Treatment Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay gH2AX_Assay γ-H2AX Foci Assay Treatment->gH2AX_Assay Western_Blot Western Blotting Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Clonogenic_Assay->Data_Analysis gH2AX_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

References

Predicting Sensitivity to KU-60019: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of the potent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, KU-60019, is intrinsically linked to the molecular landscape of the cancer cell. Identifying robust predictive biomarkers is paramount for patient stratification and maximizing therapeutic benefit. This guide provides a comprehensive comparison of biomarkers to predict sensitivity to this compound treatment, supported by experimental data and detailed protocols.

Comparison of this compound with Other ATM Inhibitors

This compound is a second-generation ATM inhibitor, demonstrating significantly higher potency than its predecessor, KU-55933.[1] While newer ATM inhibitors like AZD1390 and M3541 have entered clinical development, the fundamental biomarkers for predicting response to ATM inhibition remain largely consistent, revolving around the principles of synthetic lethality and the direct pharmacodynamic effects of the inhibitors.[2][3][4][5][6][7][8][9][10]

InhibitorKey Features & Reported Biomarkers
This compound Highly potent and specific ATM inhibitor. Sensitivity is strongly associated with p53 mutation status , where p53-mutant gliomas show enhanced radiosensitization.[5] Defects in other DNA Damage Response (DDR) pathways, creating a synthetic lethal environment, are also key predictors.[2][3][4] Direct pharmacodynamic markers include reduced phosphorylation of ATM targets like p53 (S15), γH2AX, and CHK2 .
KU-55933 First-generation ATM inhibitor, less potent than this compound.[1] Biomarkers are similar to this compound, focusing on the inhibition of ATM signaling and synthetic lethality in DDR-deficient tumors.
AZD1390 A brain-penetrant ATM inhibitor currently in clinical trials.[5][7][8][10] Like this compound, its efficacy is linked to the inhibition of the DDR pathway, with a focus on radiosensitization in brain tumors.[5][7][8][10] Pharmacodynamic markers include inhibition of RAD50 phosphorylation.[7]
M3541 An orally administered selective ATM inhibitor.[6][9] Pharmacodynamic assessment in clinical trials focused on the ratio of phosphorylated to total ATM protein.[6]

Key Biomarkers for Predicting this compound Sensitivity

The predictive power of biomarkers for this compound sensitivity can be categorized into two main groups: those that create a synthetic lethal vulnerability and those that serve as direct pharmacodynamic readouts of drug activity.

Synthetic Lethality Biomarkers

The concept of synthetic lethality is central to the efficacy of ATM inhibitors.[2][3][4] Cancer cells with pre-existing defects in other DNA repair pathways are disproportionately reliant on ATM for survival, making them highly susceptible to this compound.

  • p53 Mutation Status: This is one of the most significant predictive biomarkers. Tumors with mutated p53 often have a compromised G1/S checkpoint and are more reliant on the ATM-dependent G2/M checkpoint for DNA repair. Inhibition of ATM in these tumors leads to mitotic catastrophe and enhanced cell death, particularly in combination with DNA-damaging agents like radiation.[5]

  • Defects in other DNA Damage Response (DDR) Genes: Mutations or deficiencies in other DDR proteins, such as BRCA1, BRCA2, and components of the Mre11 complex (Mre11-Rad50-Nbs1), can create a synthetic lethal dependency on ATM.[2][3][4][11]

Pharmacodynamic Biomarkers

These biomarkers provide a direct measure of this compound's on-target activity within the cell.

  • Phosphorylation Status of ATM Targets: this compound is a potent inhibitor of ATM kinase activity. Therefore, a reduction in the phosphorylation of direct downstream targets of ATM is a reliable indicator of drug efficacy. Key targets to monitor include:

    • Phospho-p53 (Serine 15): ATM-mediated phosphorylation of p53 at Ser15 is a critical event in the DNA damage response.

    • Phospho-H2AX (Serine 139) (γH2AX): The formation of γH2AX foci at sites of DNA double-strand breaks is a hallmark of the DNA damage response, and this phosphorylation is largely ATM-dependent.

    • Phospho-CHK2 (Threonine 68): CHK2 is another key downstream effector of ATM.

  • AKT/ERK Pathway Status: this compound has been shown to inhibit the pro-survival AKT and ERK signaling pathways, independent of its role in the DNA damage response. This suggests that the baseline activation status of these pathways could influence the cellular response to this compound, particularly in terms of cell migration and invasion.[1]

Quantitative Data on this compound Efficacy

The following table summarizes the dose-enhancement ratios (DERs) of this compound in combination with radiation in glioma cell lines, highlighting its increased potency compared to KU-55933.

Cell LineTreatmentDose-Enhancement Ratio (DER)Reference
U87 Glioma10 µM KU-55933 + Radiation1.6[1]
U87 Glioma1 µM this compound + Radiation1.7[1]
U87 Glioma10 µM this compound + Radiation4.4[1]

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of ATM targets like p53 and H2AX.

a. Sample Preparation:

  • Culture cells to the desired confluency and treat with this compound and/or DNA-damaging agents (e.g., ionizing radiation).

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

b. Gel Electrophoresis and Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.[13]

c. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-protein detection.[13]

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p53 Ser15) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • For normalization, the membrane can be stripped and re-probed with an antibody against the total protein.

Immunofluorescence for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

  • Seed cells on coverslips in a multi-well plate and treat as required.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[14][15][16]

  • Wash the cells three times with PBS.[14]

  • Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes.[14][15][16]

  • Block with 5% BSA in PBS for 30 minutes to 1 hour.[14][15]

  • Incubate with a primary antibody against γH2AX overnight at 4°C.[14][16]

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[14][16]

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.[14]

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.[14][15]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Seed cells in a 96-well plate and allow them to adhere overnight.[17][18]

  • Treat the cells with various concentrations of this compound and/or other compounds for the desired duration.

  • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[18][19][20][21]

  • The MTT is reduced by viable cells to form purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17][18][19][20][21]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18][19][21] The intensity of the color is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates KU60019 This compound ATM_active ATM (active) KU60019->ATM_active inhibits AKT_ERK AKT/ERK Signaling KU60019->AKT_ERK inhibits ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates p_CHK2 p-CHK2 (T68) CHK2->p_CHK2 CellCycleArrest Cell Cycle Arrest (G2/M) p_CHK2->CellCycleArrest p_p53 p-p53 (S15) p53->p_p53 p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis gamma_H2AX γ-H2AX (S139) H2AX->gamma_H2AX DNA_Repair DNA Repair gamma_H2AX->DNA_Repair Migration_Invasion Cell Migration & Invasion AKT_ERK->Migration_Invasion Experimental_Workflow Start Start: Cancer Cell Lines (e.g., p53-WT vs p53-mutant) Treatment Treatment: - Control - this compound - DNA Damaging Agent - this compound + DNA Damaging Agent Start->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability WesternBlot Western Blot Analysis (p-p53, γ-H2AX, p-CHK2) Treatment->WesternBlot Immunofluorescence Immunofluorescence (γ-H2AX foci) Treatment->Immunofluorescence DataAnalysis Data Analysis: - Compare IC50 values - Quantify protein phosphorylation - Quantify DNA damage foci CellViability->DataAnalysis WesternBlot->DataAnalysis Immunofluorescence->DataAnalysis Conclusion Conclusion: Determine correlation between biomarker status and this compound sensitivity DataAnalysis->Conclusion

References

Unveiling the Reversible Inhibition of ATM by KU-60019: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, KU-60019, with other alternatives. It delves into the experimental data confirming its reversible mechanism of action, offering detailed protocols and quantitative comparisons to support informed decisions in research and development.

This compound stands out as a potent and specific second-generation inhibitor of ATM kinase, a crucial regulator of the DNA damage response (DDR). Its ability to be washed out, leading to the restoration of ATM kinase activity, presents a significant advantage for its use as a molecular switch in temporal studies of ATM-dependent functions. This guide will explore the evidence supporting this reversibility and compare its performance metrics against its predecessor, KU-55933, and other notable ATM inhibitors.

Quantitative Comparison of ATM Inhibitors

The following table summarizes the key quantitative data for this compound and selected alternative ATM inhibitors, providing a clear comparison of their potency and selectivity.

InhibitorIC50 (nM) for ATMSelectivity against other KinasesKey Features
This compound 6.3[1][2][3][4]~270-fold vs. DNA-PK (IC50 ~1.7 µM), >1600-fold vs. ATR (IC50 >10 µM)[1][2][3]Improved analogue of KU-55933 with enhanced potency and solubility.[1][2]
KU-55933 12.9[5]Highly selective against DNA-PK, PI3K/PI4K, ATR, and mTOR.[5]First-generation specific ATM inhibitor.[6]
AZD0156 0.58[7][8]High selectivity over ATR (>10,000-fold), mTOR (~1000-fold), and DNA-PK (~240-fold).[5][8]Potent, selective, and orally bioavailable.[7][8]
M3541 Sub-nanomolarHighly selective against a panel of other kinases.Potent inhibitor from a novel chemical class.[9][10][11]

Experimental Confirmation of Reversible Inhibition

The reversible nature of this compound's inhibition of ATM has been demonstrated through "washout" experiments. In these studies, cells are treated with this compound, which is then removed from the culture medium. The subsequent restoration of ATM kinase activity, typically assessed by the phosphorylation of its downstream targets, confirms the non-covalent and reversible binding of the inhibitor.

Experimental Workflow for Assessing Reversibility

The following diagram illustrates a typical experimental workflow to confirm the reversible inhibition of ATM by this compound using Western blotting.

G cluster_0 Cell Treatment cluster_1 Washout Procedure cluster_2 Induction of DNA Damage & Lysis cluster_3 Western Blot Analysis a Treat cells with this compound b Incubate for a defined period (e.g., 1 hour) a->b c Remove this compound containing medium b->c d Wash cells multiple times with fresh medium c->d e Incubate in fresh medium for various time points d->e f Induce DNA damage (e.g., ionizing radiation) e->f g Lyse cells to extract proteins f->g h Separate proteins by SDS-PAGE g->h i Transfer proteins to a membrane h->i j Probe with antibodies against p-ATM and downstream targets i->j k Detect and quantify protein bands j->k

Workflow for confirming reversible ATM inhibition.

Detailed Experimental Protocols

Protocol 1: Washout Experiment to Confirm Reversible Inhibition of ATM by this compound

Objective: To demonstrate the recovery of ATM kinase activity after the removal of this compound.

Materials:

  • Cell line expressing ATM (e.g., U87 glioma cells)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Source of ionizing radiation (IR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-total ATM, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a working concentration of this compound (e.g., 1-10 µM) for 1 hour. Include a vehicle-treated control group.

  • Washout:

    • Aspirate the medium containing this compound.

    • Wash the cells three times with pre-warmed, fresh complete medium.

    • Add fresh complete medium to the cells and incubate for different recovery time points (e.g., 15 min, 30 min, 1 hour, 2 hours).

  • DNA Damage Induction: At each recovery time point, expose the cells to a dose of ionizing radiation (e.g., 10 Gy) to induce DNA damage and activate ATM.

  • Cell Lysis: Immediately after IR, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ATM, phospho-p53, total ATM, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin). A time-dependent increase in the phosphorylation of ATM and its substrates after this compound washout indicates reversible inhibition.

Protocol 2: In Vitro ATM Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ATM kinase activity.

Materials:

  • Recombinant active ATM kinase

  • ATM substrate (e.g., a peptide containing the ATM recognition motif)

  • This compound at various concentrations

  • Kinase assay buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Detection reagents (e.g., phosphospecific antibody for ELISA or autoradiography film for radiolabeled ATP)

  • Microplate reader or phosphorimager

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a master mix of recombinant ATM kinase and its substrate in the same buffer.

  • Kinase Reaction:

    • Add the this compound dilutions to the wells of a microplate.

    • Add the ATM kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • ELISA-based method: Transfer the reaction mixture to an ELISA plate coated with an antibody that captures the substrate. Detect the phosphorylated substrate using a phosphospecific antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.

    • Radiolabeled method: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter or expose the membrane to a phosphorimager screen.

  • Data Analysis:

    • Plot the percentage of ATM kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

ATM Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks (DSBs), the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream targets to orchestrate the DNA damage response, including cell cycle arrest, DNA repair, and apoptosis.

G cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Response DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN ATM ATM MRN->ATM recruits & activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates H2AX H2AX (γH2AX) ATM->H2AX phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair KU60019 This compound KU60019->ATM inhibits

Simplified ATM signaling pathway in response to DNA damage.

Conclusion

The experimental evidence strongly supports the characterization of this compound as a potent and reversible inhibitor of ATM kinase. Its favorable potency and selectivity, combined with the ability to temporally control its inhibitory effects through washout procedures, make it a valuable tool for studying the intricate roles of ATM in the DNA damage response and other cellular processes. This guide provides the foundational information and experimental framework for researchers to effectively utilize and compare this compound with other ATM inhibitors in their specific research contexts.

References

Safety Operating Guide

Safe Disposal of KU-60019: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel now have a comprehensive guide for the proper disposal of KU-60019, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is a small molecule inhibitor with an IC₅₀ of 6.3 nM for ATM kinase, playing a significant role in cancer research by sensitizing glioma cells to radiation.[1][2][4] Its targeted activity and potential as a therapeutic agent necessitate careful handling and disposal of waste generated during research activities.

Disposal Procedures

Proper disposal of this compound and its contaminated materials is paramount. The following steps outline the recommended procedure for waste management:

  • Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most detailed and up-to-date disposal instructions.[5]

  • Segregate Waste: All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, tubes, gloves), must be segregated as chemical waste.

  • Use Designated Waste Containers: Collect all this compound waste in clearly labeled, sealed, and appropriate chemical waste containers. Ensure containers are compatible with the solvents used to dissolve the compound.

  • Follow Local Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Do Not Dispose Down the Drain: this compound and its solutions should never be disposed of down the sink or in general trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing essential information for handling and experimental planning.

PropertyValueSource
Molecular Formula C₃₀H₃₃N₃O₅S[1]
Molecular Weight 547.7 g/mol [1]
IC₅₀ (ATM kinase) 6.3 nM[2][3]
Solubility in DMSO 50 mg/mL[1][3]
Solubility in Ethanol 50 mg/mL[1]
Storage Temperature 2-8°C (solid)[3]
Stock Solution Stability Up to 3 months at -20°C[2]

Experimental Protocol Considerations

When designing experiments involving this compound, it is crucial to account for its mechanism of action. This compound is a potent inhibitor of ATM kinase, a key regulator of the DNA damage response (DDR).[6] It blocks the phosphorylation of ATM substrates, thereby preventing the activation of downstream repair pathways.[1] This sensitizes cells, particularly those with p53 mutations, to DNA damaging agents like ionizing radiation.[1]

A typical experimental workflow to assess the radiosensitizing effect of this compound would involve:

  • Cell culture of a relevant cell line (e.g., glioma cells).

  • Treatment with a range of this compound concentrations.

  • Exposure to a controlled dose of ionizing radiation.

  • Assessment of cellular outcomes, such as cell viability, apoptosis, or DNA damage markers (e.g., γH2AX foci formation).

The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.

KU60019_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Laboratory Handling cluster_disposal Waste Disposal prep Prepare this compound Solution (e.g., in DMSO) experiment Perform Experiment (e.g., Cell Treatment) prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_solid Collect Solid Waste (Unused powder, contaminated labware) experiment->collect_solid collect_liquid Collect Liquid Waste (Unused solutions) experiment->collect_liquid waste_container Segregate into Labeled Chemical Waste Container decontaminate->waste_container Dispose of cleaning materials collect_solid->waste_container collect_liquid->waste_container ehs_pickup Arrange for EHS Pickup (Follow Institutional Protocol) waste_container->ehs_pickup ATM_Inhibition_Pathway This compound Inhibition of ATM Signaling Pathway DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates Downstream Downstream Effectors (e.g., p53, CHK2) ATM->Downstream phosphorylates KU60019 This compound KU60019->ATM inhibits Repair DNA Repair, Cell Cycle Arrest, Apoptosis Downstream->Repair initiates

References

Personal protective equipment for handling KU-60019

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for KU-60019

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling of this compound, a potent and selective inhibitor of Ataxia-telangiectasia mutated (ATM) kinase.[1] Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is a potent compound, it should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes.[2] The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side shields or gogglesEssential to prevent eye contact with the powdered form or solutions of this compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be impermeable to the substance. Check with the glove manufacturer for specific breakthrough times.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to prevent contamination of personal clothing.
Respiratory Protection Not required under normal handling conditions with adequate ventilationIf there is a risk of aerosolization or if handling large quantities, a NIOSH-approved respirator may be necessary.

This information is based on general guidelines for handling potent chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Operational Plan: Safe Handling Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management & Disposal receive Receiving this compound (Verify Integrity) store Store at -20°C (As per supplier recommendation) receive->store ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) store->ppe weigh Weighing (In a chemical fume hood or ventilated enclosure) ppe->weigh dissolve Dissolution (Use appropriate solvent, e.g., DMSO) weigh->dissolve in_vitro In Vitro Experiments (Cell culture, kinase assays) dissolve->in_vitro in_vivo In Vivo Experiments (Animal Dosing) dissolve->in_vivo waste_collection Collect Contaminated Waste (Tips, tubes, gloves, etc.) in_vitro->waste_collection decontamination Decontaminate Work Surfaces in_vitro->decontamination in_vivo->waste_collection in_vivo->decontamination waste_segregation Segregate as Cytotoxic Waste (In designated, labeled containers) waste_collection->waste_segregation disposal Dispose via Institutional EHS (Follow local regulations) waste_segregation->disposal decontamination->ppe Doff PPE

Safe handling workflow for this compound.

Disposal Plan

All materials that have come into contact with this compound should be treated as hazardous waste.

  • Waste Segregation : Contaminated items such as pipette tips, tubes, gloves, and excess solutions must be collected in a designated, leak-proof container labeled as "Cytotoxic Waste" or as required by your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Container Management : Waste containers should be kept closed when not in use and should not be overfilled.[5]

  • Final Disposal : Disposal of this compound waste must be conducted through your institution's EHS-approved hazardous waste program.[5] Do not dispose of this compound down the drain or in regular trash.[5]

  • Decontamination : Work surfaces should be decontaminated after handling the compound. A common procedure involves an initial cleaning with a detergent solution followed by a rinse with 70% ethanol or another appropriate disinfectant.[5]

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₃₀H₃₃N₃O₅S[1]
Molecular Weight 547.7 g/mol [1]
CAS Number 925701-46-8[1]

Table 2: Solubility

Solvent Solubility Source
DMSO~50 mg/mL[2]
Ethanol~50 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[2]

Table 3: In Vitro Potency and Selectivity

Target IC₅₀ Source
ATM6.3 nM[1][6]
DNA-PK1.7 µM[6]
ATR>10 µM[6]

Experimental Protocols

Below are summaries of key experimental protocols involving this compound.

Protocol 1: Preparation of Stock Solutions

A stock solution of this compound can be prepared by dissolving the solid compound in a suitable organic solvent such as DMSO, ethanol, or DMF.[2] For example, to prepare a 10 mM stock solution in DMSO, add 1.826 mL of DMSO to 10 mg of this compound. It is recommended to purge the solvent with an inert gas before dissolution.[2] Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[2]

Protocol 2: In Vitro Kinase Assay

To assess the inhibitory activity of this compound on ATM kinase, a cell-free kinase assay can be performed. The assay typically involves incubating the kinase, a substrate (e.g., a p53-derived peptide), and ATP with varying concentrations of this compound. The phosphorylation of the substrate is then measured, often using a method that detects the incorporation of radiolabeled phosphate or a specific antibody that recognizes the phosphorylated substrate. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Assays for Radiosensitization

To evaluate the radiosensitizing effects of this compound, human glioma cells (e.g., U87 or U1242) can be treated with the compound prior to irradiation.

  • Cell Culture : Plate cells at a suitable density and allow them to adhere.

  • Treatment : Treat the cells with this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM) for a specified duration (e.g., 1 hour) before irradiation.

  • Irradiation : Expose the cells to a specific dose of ionizing radiation (e.g., 5 Gy or 10 Gy).

  • Analysis :

    • Western Blotting : After a designated time post-irradiation (e.g., 1 hour), lyse the cells and perform Western blot analysis to assess the phosphorylation status of ATM targets such as p53 (at Ser15) and CHK2 (at Thr68).

    • Cell Viability/Survival Assays : To measure the impact on cell survival, assays such as clonogenic survival assays or trypan blue exclusion assays can be performed at a later time point (e.g., several days post-treatment).

Protocol 4: In Vivo Radiosensitization in an Orthotopic Glioma Model

The efficacy of this compound as a radiosensitizer can be tested in vivo using an orthotopic xenograft model of glioblastoma.

  • Tumor Implantation : Intracranially inject human glioma cells (e.g., U1242 expressing luciferase) into immunodeficient mice.

  • Tumor Growth Monitoring : Monitor tumor growth using bioluminescence imaging.

  • Treatment Administration : Once tumors are established, administer this compound directly to the tumor site, for example, via convection-enhanced delivery (CED) or an osmotic pump.

  • Irradiation : Following this compound administration, irradiate the heads of the mice with a specified dose of radiation (e.g., 3 Gy). This treatment can be repeated for multiple cycles.

  • Survival Analysis : Monitor the survival of the mice in the different treatment groups (control, this compound alone, radiation alone, and combination therapy). The mean survival time is then calculated for each group.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.